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  • Product: 6-chloropyridazine-3-sulfonyl Fluoride
  • CAS: 209848-48-6

Core Science & Biosynthesis

Foundational

6-chloropyridazine-3-sulfonyl fluoride chemical properties

An In-Depth Technical Guide to 6-Chloropyridazine-3-Sulfonyl Fluoride in Modern Chemical Biology and Drug Discovery Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Chloropyridazine-3-Sulfonyl Fluoride in Modern Chemical Biology and Drug Discovery

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical biology probes[1]. At the forefront of this chemical renaissance is 6-chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6), a highly versatile, bifunctional electrophilic hub. Unlike traditional phenyl sulfonyl fluorides, the electron-deficient pyridazine core offers superior aqueous solubility, tunable electrophilicity, and an orthogonal reactive site (C6-chlorine) for rapid pharmacophore diversification[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, synthetic methodologies, and applications in covalent drug design.

Chemical Identity & Physicochemical Profiling

The structural architecture of 6-chloropyridazine-3-sulfonyl fluoride is defined by a 1,2-diazine (pyridazine) ring substituted with a chlorine atom at the C6 position and a sulfonyl fluoride group at the C3 position[4][5]. This specific arrangement creates a highly polarized molecule. The electron-withdrawing nature of the diazine nitrogens significantly lowers the lowest unoccupied molecular orbital (LUMO) of the system, thereby enhancing the electrophilicity of both the C6 carbon and the sulfur(VI) center.

Table 1: Key Physicochemical and Identification Data

PropertyValue
Chemical Name 6-chloropyridazine-3-sulfonyl fluoride
CAS Number 209848-48-6[4]
Molecular Formula C₄H₂ClFN₂O₂S[6]
Molecular Weight 196.59 g/mol [6]
SMILES O=S(C1=NN=C(Cl)C=C1)(F)=O[6]
Predicted LogP ~0.7882[2]
Topological Polar Surface Area (TPSA) 59.92 Ų[2]

Causality Insight: The low LogP (0.7882) is a critical advantage for drug developers. Traditional phenyl-based covalent warheads often suffer from high lipophilicity ("grease"), which drives non-specific protein binding and off-target toxicity. The pyridazine core mitigates this by improving hydrophilicity while maintaining the structural rigidity required for precise target engagement[1][2].

Mechanistic Insights: Dual Reactivity and SuFEx Dynamics

The true utility of 6-chloropyridazine-3-sulfonyl fluoride lies in its orthogonal dual reactivity. It acts as a self-validating system for modular drug design, where one functional group can be modified without disturbing the other.

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom at the C6 position is highly activated by the adjacent nitrogen and the para-sulfonyl group. It readily undergoes SNAr with primary/secondary amines or thiols under mild basic conditions. This allows researchers to rapidly append diverse recognition elements (pharmacophores) to the pyridazine core[3][7].

  • SuFEx Click Chemistry at C3: The S(VI)-F bond is thermodynamically stable to aqueous hydrolysis but kinetically reactive toward specific protein nucleophiles (primarily the unprotonated side chains of Tyrosine, Lysine, and Histidine) when placed in a defined enzymatic microenvironment[1][8].

G A 6-chloropyridazine-3-sulfonyl fluoride (Dual Electrophile) B SNAr Reaction (at C6-Cl) A->B Amine/Thiol Nucleophiles C SuFEx Reaction (at SO2F) A->C Tyr/Lys Residues D C6-Substituted Pyridazine B->D E Covalent Adduct (Sulfonate/Sulfonamide) C->E

Caption: Dual reactivity pathways of 6-chloropyridazine-3-sulfonyl fluoride enabling modular drug design.

Synthetic Methodologies

The synthesis of heteroaryl sulfonyl fluorides requires careful control of oxidation states and nucleophilic displacement to prevent premature hydrolysis of the sulfonyl halide intermediate. The most robust, scalable method involves the oxidative chlorination of a thiol precursor in the presence of a concentrated fluoride source[9].

Protocol 1: Synthesis of 6-chloropyridazine-3-sulfonyl fluoride

This protocol utilizes a self-validating low-temperature sequence to trap the transient sulfonyl chloride as the stable fluoride.

Reagents & Materials:

  • 6-chloropyridazine-3-thiol (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂, 12.0 equiv)

  • Chlorine gas (Cl₂) or Selectfluor (as oxidant)

  • Methanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Solvent Preparation: Cool a mixture of Methanol (10 mL) and Deionized Water (10 mL) to -20 °C in a chemically resistant reactor[9]. Causality: The sub-zero temperature is critical to suppress the hydrolytic degradation of the highly reactive sulfonyl chloride intermediate before fluoride exchange can occur.

  • Reagent Addition: Add KHF₂ (16 g) to the chilled solvent, followed by 6-chloropyridazine-3-thiol (2.37 g)[9]. Stir vigorously for 20 minutes. Causality: KHF₂ serves a dual purpose: it provides a high concentration of nucleophilic fluoride ions while maintaining an acidic microenvironment that further inhibits base-catalyzed hydrolysis of the S(VI) center.

  • Oxidative Fluorination: Slowly bubble Cl₂ gas into the reaction mixture for 30 minutes, maintaining the internal temperature strictly at -20 °C[9]. (Alternatively, add Selectfluor portion-wise if avoiding toxic gas).

  • Quenching & Isolation: Quench the reaction by adding ice water (20 mL). The product, 6-chloropyridazine-3-sulfonyl fluoride, will precipitate as a solid[9].

  • Validation (QC): Collect the precipitate via vacuum filtration. Validate the structural integrity using LC-MS (Expected [M+H]⁺ m/z ≈ 197.0) and ¹⁹F-NMR (look for the characteristic sharp singlet of the -SO₂F group around +50 to +60 ppm).

Applications in Covalent Drug Discovery

In modern drug discovery, targeting non-catalytic residues (like Tyrosine or Lysine) with covalent warheads is a major frontier[10]. 6-chloropyridazine-3-sulfonyl fluoride serves as an ideal starting material for "late-stage functionalization" (LSF) libraries.

By first reacting the C6-Cl position with a library of amines (representing various receptor-binding pharmacophores), researchers generate a library of functionalized pyridazine-3-sulfonyl fluorides. These are then screened against target proteins. When the pharmacophore binds to the protein's active site, the SuFEx warhead is brought into proximity with a targetable amino acid, triggering a proximity-driven covalent linkage[10][11].

Protocol 2: Workflow for SuFEx-Mediated Protein Labeling

Step-by-Step Procedure:

  • Incubation: Incubate the target recombinant protein (1–5 µM) with the functionalized pyridazine-sulfonyl fluoride probe (10–50 µM) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C for 1 to 4 hours.

  • Quenching: Terminate the reaction by adding a denaturing buffer (e.g., 1% Formic Acid or Urea) to unfold the protein and halt further SuFEx exchange.

  • Intact Mass Analysis: Analyze the sample via LC-TOF-MS. A mass shift of exactly [Probe Mass - 19.0 (F) + 1.0 (H)] Da indicates successful covalent modification.

  • Peptide Mapping: Digest the labeled protein with Trypsin. Analyze the resulting peptides via LC-MS/MS to pinpoint the exact modified residue (typically a context-specific Lysine or Tyrosine)[11].

Workflow N1 1. Pharmacophore Derivatization (SNAr at C6-Cl) N2 2. Protein Incubation (Target Enzyme + Probe) N1->N2 N3 3. Intact Protein LC-MS (Detect Mass Shift) N2->N3 N4 4. Peptide Mapping (Identify Modified Residue) N3->N4 N5 5. Lead Optimization (Tune SuFEx Reactivity) N4->N5

Caption: Experimental workflow for developing covalent inhibitors using the pyridazine-SuFEx hub.

Safety, Handling, and Storage

As a highly reactive electrophile, 6-chloropyridazine-3-sulfonyl fluoride requires stringent safety protocols.

Table 2: Hazard Classifications & Mitigation

GHS ClassificationHazard StatementHandling Protocol (Self-Validating)
Acute Tox. 4 H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)[4][12]Handle exclusively in a certified fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.
Skin Corr. 1B H314 (Causes severe skin burns and eye damage)[4][12]In case of contact, immediately flush with copious amounts of water. Maintain a calcium gluconate gel nearby as a precaution for fluoride exposure.
STOT SE 3 H336 (May cause drowsiness or dizziness)[4][12]Ensure adequate ventilation. Monitor personnel for signs of CNS depression.

Storage Conditions: Store at -20 °C under an inert atmosphere (Argon or Nitrogen). To prevent gradual hydrolysis, ensure the container is tightly sealed and protected from ambient moisture[6]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the chemical.

References

  • NextSDS. "6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information." NextSDS Substance Database.
  • BLD Pharm. "209848-48-6 | 6-Chloropyridazine-3-sulfonyl fluoride." BLD Pharm Catalog.
  • PubChemLite. "6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S)." University of Luxembourg.
  • ChemScene. "6-Chloropyridazine-3-sulfonyl fluoride | CAS: 209848-48-6." ChemScene Chemical Data.
  • Li, Q. et al. "Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery." Bioorganic Chemistry, 2023.
  • Willis, M. C. et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." RHHZ.
  • Sharpless, K. B. et al. "Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry." Journal of Fluorine Chemistry, 2018.
  • ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." ACS, 2024.
  • Google Patents. "Proton pump inhibitors - EP1803709A1 (Synthesis of 6-Chloropyridazine-3-sulfonyl fluoride).
  • EPO. "1-HETEROCYCLYLSULFONYL SUBSTITUTED 1-H-PYRROLE DERIVATIVES - Patent 1919865.

Sources

Exploratory

Introduction: A Modern Covalent Warhead for Unlocking New Therapeutic Targets

An In-depth Technical Guide to 6-chloropyridazine-3-sulfonyl fluoride In the landscape of modern drug discovery and chemical biology, the quest for highly selective and potent therapeutic agents is perpetual. Among the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-chloropyridazine-3-sulfonyl fluoride

In the landscape of modern drug discovery and chemical biology, the quest for highly selective and potent therapeutic agents is perpetual. Among the strategies gaining significant traction is the use of targeted covalent inhibitors (TCIs), which offer distinct advantages in terms of enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] Historically, the development of TCIs has been dominated by electrophiles targeting the nucleophilic thiol of cysteine residues. However, the emergence of sulfonyl fluorides as versatile electrophilic "warheads" has marked a paradigm shift, expanding the targetable proteome to include a wider array of amino acid residues such as lysine, tyrosine, serine, and histidine.[3][4][5]

6-chloropyridazine-3-sulfonyl fluoride (CAS No. 209848-48-6) stands out as a particularly valuable building block within this class. It belongs to the family of heteroaryl sulfonyl fluorides, which are being increasingly recognized for their tunable reactivity and superior drug-like properties.[6] This molecule masterfully combines the unique reactivity of the sulfonyl fluoride group—central to the Nobel Prize-winning concept of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry"—with a functionalized pyridazine core.[7][8] The SuFEx reaction is lauded for its high efficiency, selectivity, and stability in aqueous environments, making it exceptionally well-suited for biological applications.

This guide provides a comprehensive technical overview of 6-chloropyridazine-3-sulfonyl fluoride, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis, unique reactivity, and its pivotal role as a covalent probe and a foundational scaffold for constructing novel, highly targeted therapeutics.

Physicochemical Properties and Characterization

6-chloropyridazine-3-sulfonyl fluoride is a bench-stable solid whose structural features are key to its function. The electron-withdrawing nature of the pyridazine ring and the chlorine atom modulates the electrophilicity of the sulfur center, influencing its reactivity profile.

Caption: 2D Structure of 6-chloropyridazine-3-sulfonyl fluoride.

Table 1: Physicochemical Data for 6-chloropyridazine-3-sulfonyl fluoride

PropertyValueSource
CAS Number 209848-48-6[9][10][11]
Molecular Formula C₄H₂ClFN₂O₂S[9][12]
Molecular Weight 196.59 g/mol [9]
SMILES O=S(C1=NN=C(Cl)C=C1)(F)=O[9]
InChIKey KQCBZJQYJGOUOC-UHFFFAOYSA-N[12]
Topological Polar Surface Area (TPSA) 59.92 Ų[9]
Predicted LogP 0.7882[9]
Hydrogen Bond Acceptors 4[9]
Hydrogen Bond Donors 0[9]

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for 6-chloropyridazine-3-sulfonyl fluoride are proprietary, its synthesis falls within established methodologies for creating heteroaryl sulfonyl fluorides. These routes are designed for flexibility, allowing for the late-stage introduction of the sulfonyl fluoride moiety, a critical advantage when dealing with complex molecules.[13][14]

Common synthetic strategies include:

  • From Sulfonamides: This is a highly effective method for late-stage functionalization. Stable and often commercially available primary sulfonamides can be activated (e.g., with a pyrylium salt) to form an in-situ sulfonyl chloride, which is then readily converted to the sulfonyl fluoride via fluoride-chloride exchange with a fluoride source like potassium fluoride (KF).[13][14][15] The stability of the sulfonamide precursor allows it to be carried through multiple synthetic steps before being unmasked.[14]

  • From Thiols or Disulfides: Heteroaromatic thiols can undergo oxidative chlorination followed by a fluoride-chloride exchange to yield the desired sulfonyl fluoride.[15] Modern electrochemical methods offer a mild and environmentally benign approach, using thiols or disulfides with KF as the fluoride source, avoiding harsh oxidants.[16]

  • From Sulfonyl Chlorides: The most direct method involves the nucleophilic substitution of the chloride in a corresponding 6-chloropyridazine-3-sulfonyl chloride with a fluoride salt. Potassium bifluoride (KHF₂) is often an effective reagent for this transformation, minimizing hydrolysis of the product.[8]

Caption: High-level overview of synthetic pathways to sulfonyl fluorides.

Reactivity and Mechanistic Insights: The Power of SuFEx

The utility of 6-chloropyridazine-3-sulfonyl fluoride is rooted in the unique reactivity of the S(VI)-F bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides strike an ideal balance between stability and reactivity.[15] They are remarkably stable in aqueous media and resistant to premature hydrolysis and reduction, yet they react efficiently and selectively with nucleophiles under specific conditions, a cornerstone of SuFEx chemistry.[17]

The SuFEx reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically an alcohol (O-nucleophile) or an amine (N-nucleophile). In a biological context, this translates to the side chains of amino acid residues like serine, threonine, tyrosine, lysine, and histidine.[2][3] The reaction is highly chemoselective, proceeding exclusively at the sulfur center to form stable sulfonamide or sulfonate ester linkages.

The chloro-substituent on the pyridazine ring serves two purposes:

  • Reactivity Modulation: It influences the electronic character of the aromatic system, fine-tuning the electrophilicity of the sulfonyl group.

  • Synthetic Handle: It provides a reactive site for further diversification of the molecule through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other molecular fragments to build a complete drug candidate.

SuFEx_Mechanism cluster_reaction SuFEx Covalent Modification reagent 6-Chloropyridazine-3-SO₂F complex Enzyme-Inhibitor Complex (Proximity-driven) reagent->complex Non-covalent Binding protein Protein with Nucleophilic Residue (e.g., Lys, Tyr) protein->complex product Covalently Modified Protein (Stable Sulfonamide/Sulfonate Linkage) complex->product Covalent Bond Formation byproduct HF complex->byproduct Release

Caption: Workflow of protein modification via SuFEx chemistry.

Applications in Drug Discovery and Chemical Biology

The unique properties of 6-chloropyridazine-3-sulfonyl fluoride make it a powerful tool for advancing drug discovery projects.

Targeted Covalent Inhibitors (TCIs)

The primary application is in the design of TCIs. By incorporating this moiety into a ligand that binds selectively to a target protein, researchers can achieve irreversible inhibition. This is particularly valuable for targets where high potency and long-lasting effects are desired. The ability of sulfonyl fluorides to react with a range of nucleophilic residues opens up targeting possibilities for proteins that lack a suitably positioned cysteine.[3][4] For example, aryl sulfonyl fluorides have been successfully used to create peptidomimetic inhibitors that target protein-protein interactions.[1][2]

Fragment-Based Screening and Library Development

As a fragment, 6-chloropyridazine-3-sulfonyl fluoride serves as an excellent starting point in fragment-based lead discovery (FBLD). Its dual-functionality (a reactive warhead and a synthetic handle) allows for rapid library generation. Agnostic screening of simple sulfonyl fluoride fragments has proven effective in identifying highly potent and selective inhibitors.[17] The chlorine atom can be readily displaced or used in cross-coupling reactions to explore the surrounding chemical space and optimize binding affinity and selectivity.

Chemical Biology Probes

The controlled reactivity of the sulfonyl fluoride group makes it suitable for developing activity-based probes (ABPs) to study enzyme function and identify new drug targets. These probes can be used to selectively label active enzymes in complex biological systems, providing invaluable insights into cellular processes.

Experimental Protocol: General Procedure for SuFEx with an Amine

This protocol describes a general, non-optimized procedure for the reaction of 6-chloropyridazine-3-sulfonyl fluoride with a primary or secondary amine, a common step in building a larger molecule.

Materials:

  • 6-chloropyridazine-3-sulfonyl fluoride (1.0 eq)

  • Amine of interest (1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Organic base (e.g., Triethylamine (TEA) or DIPEA) (2.0-3.0 eq)[18]

  • Stir plate and magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-chloropyridazine-3-sulfonyl fluoride and dissolve it in the chosen anhydrous solvent.

  • Addition of Amine: Add the amine of interest to the solution.

  • Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the organic base dropwise to the stirring solution. The base acts as a scavenger for the hydrofluoric acid (HF) byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired sulfonamide.

Safety, Handling, and Storage

As a reactive electrophile, 6-chloropyridazine-3-sulfonyl fluoride must be handled with appropriate care.

  • Hazard Classification: This compound is classified as hazardous. It is an acute toxicant if swallowed, inhaled, or in contact with skin (H302 + H312 + H332) and causes severe skin burns and eye damage (H314).[11] It may also cause respiratory irritation or drowsiness (STOT SE 3).[11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[19]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is sensitive to moisture, which can cause hydrolysis.[21]

Conclusion and Future Outlook

6-chloropyridazine-3-sulfonyl fluoride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of stability, tunable reactivity, and synthetic versatility positions it at the forefront of covalent drug design. By leveraging the principles of SuFEx chemistry, this compound allows researchers to expand the druggable proteome, targeting nucleophilic residues beyond the conventional cysteine. The ongoing development of new synthetic methods and a deeper understanding of the reactivity of heteroaryl sulfonyl fluorides will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases. As the field of covalent inhibitors continues its resurgence, molecules like 6-chloropyridazine-3-sulfonyl fluoride will be indispensable components in the medicinal chemist's toolbox.

References

  • Dawber, R. S., et al. Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. bioRxiv. [Link]

  • Zhang, T., et al. Applications of Sulfonyl Fluorides in Organic Transformations. Molecules. [Link]

  • Parker, C. G., et al. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Li, G., et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • Dawber, R. S., et al. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemBioChem. [Link]

  • Wang, H., et al. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]

  • Li, Y., et al. SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

  • Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Zheng, Q., et al. Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts. [Link]

  • New pyridazine–fluorine derivatives: Synthesis, chemistry and biological activity. Part II. ResearchGate. [Link]

  • 6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S). PubChemLite. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides with KF. Journal of the American Chemical Society. [Link]

  • Doherty, A. E., et al. Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Narayanan, A., et al. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm. [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

  • Safety Data Sheet: Phenylmethyl sulphonyl fluoride. Carl ROTH. [Link]

Sources

Foundational

Synthesis of 6-Chloropyridazine-3-Sulfonyl Fluoride: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Sulfonyl Fluorides in Medicinal Chemistry The sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse in modern drug discovery and chemical biology.[1] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Sulfonyl Fluorides in Medicinal Chemistry

The sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse in modern drug discovery and chemical biology.[1] Its unique combination of stability and tunable reactivity has positioned it as a valuable tool for forging covalent inhibitors, developing chemical probes, and as a key connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] The 6-chloropyridazine-3-sulfonyl fluoride scaffold, in particular, represents a promising building block for the development of novel therapeutics, leveraging the desirable pharmacological properties of the pyridazine core. This guide provides an in-depth technical overview of the synthesis of 6-chloropyridazine-3-sulfonyl fluoride from its corresponding sulfonyl chloride, offering a scientifically grounded and practical approach for researchers in the field.

Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor

The synthesis of 6-chloropyridazine-3-sulfonyl fluoride is most effectively approached through a two-step sequence, commencing with the readily available 3-amino-6-chloropyridazine. The overall transformation involves the conversion of the amino group to a sulfonyl chloride via a Sandmeyer-type reaction, followed by a halide exchange to yield the desired sulfonyl fluoride.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Chloropyridazine-3-sulfonyl Chloride cluster_1 Step 2: Synthesis of 6-Chloropyridazine-3-sulfonyl Fluoride 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-6-chloropyridazine->Diazonium Salt Intermediate 1. NaNO₂, HCl, H₂O, 0-5°C 6-Chloropyridazine-3-sulfonyl Chloride 6-Chloropyridazine-3-sulfonyl Chloride Diazonium Salt Intermediate->6-Chloropyridazine-3-sulfonyl Chloride 2. SO₂, CuCl₂, Acetic Acid Sulfonyl_Chloride 6-Chloropyridazine-3-sulfonyl Chloride Sulfonyl_Fluoride 6-Chloropyridazine-3-sulfonyl Fluoride Sulfonyl_Chloride->Sulfonyl_Fluoride KF or KHF₂, Solvent

Caption: Overall synthetic workflow for 6-chloropyridazine-3-sulfonyl fluoride.

Part 1: Synthesis of 6-Chloropyridazine-3-sulfonyl Chloride via Sandmeyer-Type Reaction

The conversion of an aromatic amine to a sulfonyl chloride is a classic transformation, with the Sandmeyer reaction being a robust and widely applicable method.[2][3][4] This reaction proceeds through a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper(I) salt catalyst.

Mechanism and Rationale

The reaction is initiated by the diazotization of the primary aromatic amine, 3-amino-6-chloropyridazine, using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] The resulting diazonium salt is a versatile intermediate.

The subsequent reaction with sulfur dioxide, catalyzed by copper(I) chloride, proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent reaction with chloride and oxidation yields the sulfonyl chloride.

Experimental Protocol: Synthesis of 6-Chloropyridazine-3-sulfonyl Chloride

Materials:

Reagent/MaterialMolecular WeightQuantity (molar eq.)
3-Amino-6-chloropyridazine129.55 g/mol 1.0
Sodium Nitrite (NaNO₂)69.00 g/mol 1.1
Hydrochloric Acid (conc.)36.46 g/mol Excess
Sulfur Dioxide (SO₂)64.07 g/mol Excess
Copper(I) Chloride (CuCl)98.99 g/mol Catalytic
Acetic Acid60.05 g/mol Solvent
Ice-As needed
Water (deionized)18.02 g/mol As needed

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-6-chloropyridazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature. The completion of diazotization can be checked with starch-iodide paper.

  • Sulfonylation: In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. The evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until gas evolution ceases.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice. The solid 6-chloropyridazine-3-sulfonyl chloride will precipitate.

  • Filter the solid, wash with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum to yield the crude 6-chloropyridazine-3-sulfonyl chloride. This product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Part 2: Halide Exchange: From Sulfonyl Chloride to Sulfonyl Fluoride

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur center. Several reagents and conditions have been established for this transformation, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being the most common and practical choices.[1][5]

Choice of Fluorinating Agent and Mechanistic Considerations
  • Potassium Fluoride (KF): Often used in the presence of a phase-transfer catalyst, such as 18-crown-6, to enhance the solubility and nucleophilicity of the fluoride ion in aprotic solvents like acetonitrile.[1] A more recent and robust protocol utilizes a biphasic system of acetone and water, which has shown broad applicability and high yields without the need for a phase-transfer catalyst.[6]

  • Potassium Bifluoride (KHF₂): This reagent serves as a convenient source of fluoride and is often used in a biphasic system with an organic solvent. It offers the advantage of being less basic than KF, which can be beneficial for substrates sensitive to base-catalyzed decomposition.[1]

The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The choice between KF and KHF₂ may depend on the specific substrate and desired reaction conditions. For many heteroaromatic sulfonyl chlorides, the KF/acetone/water system provides an excellent balance of reactivity and mild conditions.

Caption: Mechanism of halide exchange from sulfonyl chloride to sulfonyl fluoride.

Experimental Protocol: Synthesis of 6-Chloropyridazine-3-sulfonyl Fluoride

Materials:

Reagent/MaterialMolecular WeightQuantity (molar eq.)
6-Chloropyridazine-3-sulfonyl Chloride213.05 g/mol 1.0
Potassium Fluoride (KF)58.10 g/mol 2.0 - 4.0
Acetone58.08 g/mol Solvent
Water (deionized)18.02 g/mol 2.0 - 4.0

Procedure:

  • Reaction Setup: To a solution of 6-chloropyridazine-3-sulfonyl chloride (1.0 eq) in acetone, add potassium fluoride (2.0-4.0 eq) and water (2.0-4.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 6-chloropyridazine-3-sulfonyl fluoride.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-chloropyridazine-3-sulfonyl fluoride.

Characterization

The final product, 6-chloropyridazine-3-sulfonyl fluoride, should be characterized using standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridazine ring protons.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the pyridazine ring carbons.

    • ¹⁹F NMR: The fluorine NMR is a crucial technique for confirming the presence of the sulfonyl fluoride group and will exhibit a characteristic singlet or multiplet depending on coupling with adjacent protons.[7][8][9][10][11]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Safety Considerations

6-Chloropyridazine-3-sulfonyl Chloride:

  • This compound is expected to be corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Reacts with water and moisture, so handle under anhydrous conditions where possible.

6-Chloropyridazine-3-sulfonyl Fluoride:

  • As a sulfonyl fluoride, this compound is a reactive electrophile.

  • Handle with care in a fume hood, wearing appropriate PPE.

  • Avoid contact with skin, eyes, and clothing.

Fluorinating Agents (KF, KHF₂):

  • Potassium fluoride and potassium bifluoride are toxic if swallowed or inhaled and can cause severe skin and eye irritation.

  • Handle these reagents with appropriate PPE, including gloves and safety glasses.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Have appropriate spill kits and emergency procedures in place.

Conclusion

The synthesis of 6-chloropyridazine-3-sulfonyl fluoride from its sulfonyl chloride is a straightforward and efficient process that provides access to a valuable building block for drug discovery. The two-step sequence, involving a Sandmeyer-type reaction followed by a halide exchange, utilizes readily available starting materials and well-established chemical transformations. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can confidently and reliably produce this important compound for their medicinal chemistry programs. The continued exploration of sulfonyl fluoride chemistry promises to unlock new avenues for the development of innovative and effective therapeutics.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Clark, J. H. (1955). U.S. Patent No. 2,712,012. Washington, DC: U.S.
  • CN1583727A - Synthesis of fluoropyridazinone - Google Patents.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents.
  • Chen, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2937-2946.
  • Organic Chemistry Portal. Synthesis of sulfonyl fluorides. Available at: [Link]

  • Mahajan, S., et al. (2014). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497-2500.
  • SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(8), 4761-4764.
  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3169-3197.
  • Hill, N. J., et al. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Asano, A., et al. (2012). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine compounds.
  • Merot, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • Chemistry LibreTexts. (2023, January 22).
  • Fayad, E., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
  • Rinaldi, P. L., et al. (2013). Use of 1H/13C/19F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride). ACS Macro Letters, 2(2), 154-158.
  • dos Santos, J. I., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(1), 55-63.
  • Rinaldi, P. L., et al. (2013). Use of 1H/13C/19F Triple Resonance 3D-NMR to Characterize the Stereosequences in Poly(vinyl fluoride).
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-chloropyridazine-3-sulfonyl Fluoride in Biological Systems

Abstract The strategic deployment of targeted covalent inhibitors has catalyzed a paradigm shift in drug discovery, enabling the pursuit of previously intractable biological targets. Within this class of molecules, heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic deployment of targeted covalent inhibitors has catalyzed a paradigm shift in drug discovery, enabling the pursuit of previously intractable biological targets. Within this class of molecules, heteroaryl sulfonyl fluorides are emerging as a versatile and tunable class of electrophiles capable of engaging a broad range of nucleophilic amino acid residues. This guide focuses on a specific, yet emblematic member of this class: 6-chloropyridazine-3-sulfonyl fluoride. While direct biological applications of this compound are not yet extensively documented in peer-reviewed literature, its chemical architecture suggests a significant potential as a covalent probe and a scaffold for inhibitor design. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its putative mechanism of action and a detailed roadmap for its empirical investigation. We will delve into the core principles of sulfonyl fluoride reactivity, the anticipated role of the 6-chloropyridazine moiety, and present detailed experimental protocols for the characterization of its interactions within biological systems.

Introduction: The Rise of Heteroaryl Sulfonyl Fluorides in Covalent Drug Discovery

The rational design of targeted covalent inhibitors (TCIs) has seen a significant resurgence, moving beyond serendipitous discoveries to a deliberate and powerful strategy in chemical biology and drug discovery. Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including enhanced biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets.[1]

Historically, the focus of covalent inhibitor design has been on targeting the highly nucleophilic cysteine residue. However, the relatively low abundance of cysteine in proteomes and its frequent absence in binding sites of interest has necessitated the exploration of electrophiles that can react with other nucleophilic amino acid residues.[2] Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophiles due to their unique balance of stability in aqueous environments and their ability to covalently modify a diverse range of amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine, in a context-dependent manner.[3][4]

The evolution from simple aryl sulfonyl fluorides to more complex heteroaryl scaffolds, such as 6-chloropyridazine-3-sulfonyl fluoride, represents a significant advancement in the field. Heteroaryl sulfonyl fluorides are considered a next-generation class of tunable electrophiles that can offer improved drug-like properties, including enhanced solubility and metabolic stability, as well as modulated reactivity, providing a larger toolkit for medicinal chemists.[5] The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common motif in medicinally active compounds, known to participate in various biological interactions.[6][7] The presence of a chlorine atom at the 6-position offers a potential vector for further chemical modification, allowing for the generation of focused compound libraries.[8]

This guide will provide a comprehensive framework for understanding and investigating the mechanism of action of 6-chloropyridazine-3-sulfonyl fluoride, a representative heteroaryl sulfonyl fluoride, in biological systems.

The Covalent Mechanism of Action: A Two-Step Process

The inhibitory action of a covalent modifier like 6-chloropyridazine-3-sulfonyl fluoride is typically a two-step process.[9] This mechanism underpins the compound's potential for high potency and selectivity.

First, the inhibitor (I ) reversibly binds to the target protein (E ) to form a non-covalent complex (E·I ). This initial binding event is governed by the inhibitor's affinity for the target's binding pocket and is characterized by the inhibition constant (KI). The formation of this initial complex is crucial for orienting the electrophilic sulfonyl fluoride "warhead" in close proximity to a nucleophilic amino acid residue.

In the second step, the nucleophilic residue attacks the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable, covalent sulfonamide or sulfonyl ester bond. This irreversible step is characterized by the rate constant of inactivation (kinact). The overall efficiency of a covalent inhibitor is often described by the second-order rate constant, kinact/KI.[10]

G E_I E + I EI_noncov E·I (Non-covalent complex) E_I->EI_noncov k_on / k_off (K_I) EI_cov E-I (Covalent adduct) EI_noncov->EI_cov k_inact

Figure 1: Two-step mechanism of covalent inhibition.

The Role of the Sulfonyl Fluoride "Warhead"

The sulfonyl fluoride moiety is the key electrophilic component of 6-chloropyridazine-3-sulfonyl fluoride. Its reactivity is finely tuned; it is stable enough to traverse the aqueous cellular environment but sufficiently reactive to engage with suitably positioned and activated nucleophilic amino acid residues within a protein's binding pocket.[11] The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the attached aromatic ring. The electron-withdrawing nature of the pyridazine ring is expected to enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity compared to simple phenyl sulfonyl fluorides.

The Influence of the 6-Chloropyridazine Scaffold

The 6-chloropyridazine core is not merely a carrier for the sulfonyl fluoride warhead. It is expected to play a critical role in directing the molecule to specific protein targets through non-covalent interactions such as hydrogen bonding, and π-stacking. The specific arrangement of nitrogen atoms and the chlorine substituent will dictate the molecule's shape, polarity, and ability to form specific interactions within a binding pocket, thus determining its target selectivity. Furthermore, the chlorine atom at the 6-position can serve as a synthetic handle for the development of analog libraries to explore structure-activity relationships (SAR).[8]

Experimental Workflows for Characterizing the Mechanism of Action

Given the novelty of 6-chloropyridazine-3-sulfonyl fluoride in a biological context, a systematic experimental approach is required to elucidate its mechanism of action. The following sections outline key experimental protocols.

Synthesis and Stability Assessment

The first step in characterizing a novel probe is its synthesis and the assessment of its chemical stability.

3.1.1. Synthesis of 6-chloropyridazine-3-sulfonyl fluoride

Multiple synthetic routes to aryl and heteroaryl sulfonyl fluorides have been reported.[11][12][13] A common approach involves the conversion of a corresponding sulfonamide or sulfonyl chloride to the sulfonyl fluoride.

Illustrative Synthetic Protocol (from Sulfonamide): [12][13]

  • Starting Material: 6-chloropyridazine-3-sulfonamide.

  • Reaction: To a solution of the sulfonamide (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add Pyry-BF4 (1.5 eq.) and MgCl2 (1.5 eq.).

  • Heating: Heat the reaction mixture at 60 °C for 2 hours.

  • Fluorination: Add water and KF (6.0 eq.) and stir for 1 hour at room temperature.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

3.1.2. Stability in Biological Media

The stability of the sulfonyl fluoride moiety is crucial for its utility as a biological probe. Instability can lead to off-target reactivity and a short biological half-life.

Protocol for Stability Assessment:

  • Incubation: Incubate 6-chloropyridazine-3-sulfonyl fluoride at a final concentration of 10 µM in phosphate-buffered saline (PBS), pH 7.4, and in human plasma at 37 °C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction with acetonitrile containing an internal standard. Analyze the samples by LC-MS to quantify the amount of the parent compound remaining over time.

  • Half-life Calculation: Determine the half-life (t1/2) of the compound in each medium.

MediumExpected StabilityRationale
PBS (pH 7.4) HighSulfonyl fluorides are generally stable in aqueous buffers.[11]
Human Plasma Moderate to HighHeteroaryl sulfonyl fluorides can exhibit improved plasma stability compared to their phenyl counterparts.[5]
Identification of Protein Targets and Covalent Modification Sites

A key step in understanding the mechanism of action is to identify the protein targets of 6-chloropyridazine-3-sulfonyl fluoride and the specific amino acid residues it modifies. Mass spectrometry-based proteomics is the primary tool for this purpose.[14][15][16]

G cluster_0 Cellular System cluster_1 Proteomics Workflow cell_lysate Cell Lysate Preparation incubation Incubation with Probe cell_lysate->incubation digestion Protein Digestion (e.g., Trypsin) incubation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Database Searching & PTM Identification lc_ms->data_analysis

Figure 2: Workflow for identifying protein targets and modification sites.

Detailed Protocol for Target Identification:

  • Cell Treatment: Treat cultured cells with 6-chloropyridazine-3-sulfonyl fluoride or a vehicle control (e.g., DMSO) for a defined period.

  • Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Use specialized software (e.g., MaxQuant, MSFragger) to search the MS/MS data against a protein database.[14] The search parameters should include variable modifications corresponding to the mass of the 6-chloropyridazine-3-sulfonyl moiety on all potential nucleophilic residues (Ser, Thr, Lys, Tyr, Cys, His).

  • Target Identification: Proteins with peptides showing a mass shift corresponding to the covalent adduct are identified as potential targets.

Kinetic Characterization of Covalent Inhibition

Once a protein target is identified and validated, it is essential to characterize the kinetics of the covalent interaction. This provides a quantitative measure of the inhibitor's potency.[1][10][17]

Protocol for Determining kinact and KI:

  • Enzyme Assay: Establish a continuous or discontinuous assay to measure the activity of the purified target enzyme.

  • Incubation: Pre-incubate the enzyme with various concentrations of 6-chloropyridazine-3-sulfonyl fluoride for different periods.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI:

      kobs = kinact * [I] / (KI + [I])

Kinetic ParameterDescriptionImportance
KI Inhibition constantReflects the initial non-covalent binding affinity.
kinact Rate of inactivationRepresents the maximal rate of covalent bond formation.
kinact/KI Second-order rate constantA measure of the overall covalent efficiency of the inhibitor.[10]

Conclusion and Future Directions

6-chloropyridazine-3-sulfonyl fluoride represents a promising, yet underexplored, chemical entity within the expanding landscape of covalent inhibitors. Its heteroaryl sulfonyl fluoride core positions it as a potentially valuable tool for probing biological systems and as a starting point for the development of novel therapeutics. While its specific biological targets and mechanism of action remain to be elucidated, the principles of sulfonyl fluoride reactivity and the established methodologies for characterizing covalent inhibitors provide a clear path forward for its investigation.

The experimental workflows detailed in this guide offer a robust framework for any researcher seeking to unravel the biological activity of 6-chloropyridazine-3-sulfonyl fluoride or other novel covalent probes. By systematically assessing its stability, identifying its protein targets, and quantifying the kinetics of its interaction, the scientific community can unlock the full potential of this and similar molecules, ultimately contributing to the development of the next generation of precision medicines.

References

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). PMC. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2023). PMC. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). Scilit. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2020). ETH Library. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). PMC. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. (2026). ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2020). ChemRxiv. [Link]

  • Identification of covalent modifications regulating immune signaling complex composition and phenotype. (2019). PMC. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (2017). ACS Publications. [Link]

  • Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. (2014). ResearchGate. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). ACS Publications. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science Publishers. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI. [Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. (2025). ACS Publications. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). PMC. [Link]

  • Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. (1962). PubMed. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and.... (2019). PMC. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Wiley Online Library. [Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. (2017). ACS Publications. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). PMC. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (2026). ChemRxiv. [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. (2022). Organic Syntheses Procedure. [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... (2020). ResearchGate. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2018). PMC. [Link]

  • 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Foundational

The Discovery and Evolution of Pyridazine Sulfonyl Fluorides in Modern Click Chemistry

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The integration of the pyridazine scaffold into modern drug discovery has been historically hindered by the extreme instability of its sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The integration of the pyridazine scaffold into modern drug discovery has been historically hindered by the extreme instability of its sulfonyl chloride derivatives. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally altered this landscape. By transitioning from sulfonyl chlorides to sulfonyl fluorides, researchers have unlocked the ability to stably functionalize electron-deficient diazines.

This whitepaper explores the historical context, the thermodynamic causality behind the stability of heteroaromatic sulfonyl fluorides, and provides field-proven, self-validating protocols for their synthesis and application in bioconjugation and medicinal chemistry.

The Heteroaromatic Challenge: Chlorides vs. Fluorides

For decades, sulfonyl chlorides were the default electrophiles for synthesizing sulfonamides and sulfonates. However, when applied to electron-deficient heteroaromatics—specifically diazines like pyridazine, pyrimidine, and pyrazine—the sulfonyl chloride functional group exhibits catastrophic instability.

The Causality of Degradation: Formal SO₂ Extrusion

As a Senior Application Scientist, it is critical to understand why these reagents fail before attempting to use them. The degradation of pyridazine sulfonyl chlorides is not primarily driven by ambient moisture (hydrolysis), but rather by an intrinsic thermodynamic trap: formal SO₂ extrusion .

The highly electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atoms in the pyridazine ring strongly polarizes the C–S bond. Concurrently, the relatively long and polarizable S–Cl bond acts as a kinetic weak point. This combination leads to spontaneous heterolytic cleavage, expelling sulfur dioxide gas and leaving behind a highly reactive heteroaryl cation or radical, which rapidly collapses into a chlorinated or hydroxylated dead-end product.

The Fluoride Solution

The discovery that substituting chlorine with fluorine completely arrests this degradation pathway was a watershed moment in heteroaromatic chemistry . The S(VI)–F bond is significantly shorter and stronger (~80–90 kcal/mol) than the S(VI)–Cl bond. Furthermore, the high electronegativity of fluorine creates a dense electrostatic shield around the sulfur atom, rendering it kinetically inert to spontaneous heterolysis or background hydrolysis, yet perfectly primed for catalytic activation via SuFEx.

Quantitative Stability Comparison

The following table summarizes the stark contrast in stability between heteroaromatic sulfonyl chlorides and fluorides, based on comprehensive stability profiling in THF-d8 solutions.

Heterocycle CoreHalide TypePositionHalf-Life (25°C)Primary Degradation Pathway
Pyridazine ChlorideC-4< 1 minute (Unobtainable)Rapid SO₂ Extrusion
Pyridazine FluorideC-4> 6 monthsStable
Pyridazine FluorideC-2~7 to 14 daysSlow SO₂ Extrusion / Hydrolysis
Pyridine ChlorideC-3~3 to 5 daysHydrolysis
Pyridine FluorideC-3> 6 monthsStable

Mechanistic Pathways & Workflows

To harness pyridazine-4-sulfonyl fluoride, one must navigate its synthesis without allowing the transient chloride intermediate to decompose. The most reliable method is the oxidative chlorination of a heteroaryl thiol, immediately followed by an in situ fluoride exchange using potassium bifluoride (KHF₂) .

G A Pyridazine-4-thiol (Starting Material) B Oxidative Chlorination (NaOCl, HCl, 0°C) A->B C Pyridazine-4-SO2Cl (Unstable Intermediate) B->C D Fluoride Exchange (KHF2, CH3CN) C->D E Pyridazine-4-SO2F (Stable SuFEx Hub) D->E

Synthesis workflow of Pyridazine-4-sulfonyl fluoride via oxidative chlorination.

Protocol 1: Synthesis of Pyridazine-4-Sulfonyl Fluoride

This protocol is designed to be self-validating. Pay strict attention to temperature control and phase separation.

Reagents: Pyridazine-4-thiol (1.0 eq), Sodium hypochlorite (NaOCl, 10% aq, 3.5 eq), HCl (conc., 2.0 eq), Potassium bifluoride (KHF₂, 5.0 eq), Acetonitrile (CH₃CN), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of the Fluoride Trap: Suspend KHF₂ (5.0 eq) in a biphasic mixture of CH₃CN and water (1:1 v/v) in a round-bottom flask. Chill to 0°C. Causality Note: KHF₂ is used over KF because the bifluoride anion [FHF]⁻ is highly soluble and acts as an aggressive, phase-transferable fluoride donor, outcompeting the rapid hydrolysis of the incoming chloride intermediate.

  • Oxidative Chlorination: In a separate flask, dissolve pyridazine-4-thiol in DCM and cool to -5°C. Slowly add concentrated HCl, followed by the dropwise addition of aqueous NaOCl.

  • Self-Validation Check: The solution will rapidly transition from pale yellow to a deep, vibrant yellow/orange, indicating the successful formation of the sulfonyl chloride.

  • Immediate Quench: Within 60 seconds of the color change, transfer the organic layer directly into the vigorously stirring KHF₂ suspension at 0°C. Do not attempt to isolate the sulfonyl chloride; it will violently extrude SO₂ if concentrated.

  • Exchange & Isolation: Stir the biphasic mixture for 2 hours at room temperature. Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the stable pyridazine-4-sulfonyl fluoride as an off-white solid.

SuFEx Activation and Bioconjugation

Once isolated, pyridazine-4-sulfonyl fluoride is inert to water, oxygen, and biological nucleophiles at neutral pH. To utilize it as a warhead or bioconjugation hub, it must be catalytically activated.

G A Pyridazine-4-SO2F C DBU Catalyst (H-Bond Acceptor) A->C B Amine Nucleophile (R-NH2) B->C D Transition State [S-F Labilization] C->D E Pyridazine Sulfonamide (Target Conjugate) D->E

Catalytic SuFEx activation pathway utilizing DBU to labilize the S-F bond.

Protocol 2: SuFEx Coupling with Primary Amines

This procedure details the formation of a pyridazine sulfonamide using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

Reagents: Pyridazine-4-sulfonyl fluoride (1.0 eq), Primary Amine (1.2 eq), DBU (0.2 eq), THF or DMSO (solvent).

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve pyridazine-4-sulfonyl fluoride (1.0 eq) and the target primary amine (1.2 eq) in anhydrous THF at room temperature.

  • Catalyst Initiation: Add DBU (0.2 eq) in a single portion. Causality Note: Unlike traditional SN2 reactions where a base merely mops up protons, DBU acts as a hydrogen-bond acceptor in SuFEx. It coordinates with the amine protons, massively increasing the amine's nucleophilicity and lowering the activation energy required to break the highly stable S–F bond.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2 to 4 hours. Monitor via LC-MS.

  • Self-Validation Check: The disappearance of the highly distinct M+19 (Fluorine isotope) mass peak of the starting material, replaced by the exact mass of the sulfonamide product, confirms successful S–F exchange.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the DBU. Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Conclusion

The transition from sulfonyl chlorides to sulfonyl fluorides has rescued the pyridazine sulfonyl functional group from the thermodynamic graveyard of SO₂ extrusion. By leveraging the unique kinetic stability of the S(VI)–F bond, researchers can now incorporate these highly modular, electron-deficient hubs into complex drug scaffolds and orthogonal click-chemistry workflows (such as combining IEDDA tetrazine ligations with SuFEx).

Adhering to the mechanistic principles and protocols outlined in this guide ensures high-fidelity synthesis and prevents the costly degradation of advanced intermediates in the drug development pipeline.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis ACS Catalysis[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ChemRxiv / Chemistry—A European Journal[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry National Institutes of Health (PMC)[Link]

Exploratory

A Theoretical and Computational Guide to 6-Chloropyridazine-3-Sulfonyl Fluoride: Unveiling Reactivity and Potential for Drug Discovery

Abstract This in-depth technical guide provides a comprehensive theoretical framework for the computational analysis of 6-chloropyridazine-3-sulfonyl fluoride, a molecule of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive theoretical framework for the computational analysis of 6-chloropyridazine-3-sulfonyl fluoride, a molecule of significant interest in medicinal chemistry and drug development. Leveraging the principles of Density Functional Theory (DFT), this document outlines a robust methodology for elucidating the structural, electronic, and reactivity properties of this compound. While direct experimental and computational studies on this specific molecule are nascent, this guide synthesizes established theoretical protocols for analogous sulfonyl fluorides and halogenated pyridazines to present a predictive and insightful analysis. The computational workflows, predicted molecular properties, and their implications for the design of targeted covalent inhibitors are discussed in detail, offering a valuable resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Emergence of 6-Chloropyridazine-3-Sulfonyl Fluoride in Covalent Drug Design

The landscape of drug discovery is continually evolving, with a renewed interest in the rational design of covalent inhibitors that can offer enhanced potency and prolonged duration of action. Within this paradigm, electrophilic warheads capable of forming stable covalent bonds with specific amino acid residues in target proteins are of paramount importance. The sulfonyl fluoride moiety has emerged as a particularly attractive electrophile due to its unique balance of stability and reactivity, famously harnessed in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry"[1].

6-Chloropyridazine-3-sulfonyl fluoride stands at the confluence of two privileged structural motifs in medicinal chemistry: the pyridazine ring and the sulfonyl fluoride group. The pyridazine core is a common feature in a multitude of biologically active compounds, offering a versatile scaffold for molecular design[2][3]. The chloro-substituent provides a handle for further synthetic modification, while the sulfonyl fluoride group acts as a latent reactive center, poised for covalent interaction with nucleophilic residues such as lysine, tyrosine, and serine in protein binding sites[4][5].

Understanding the intrinsic electronic properties and reactivity of 6-chloropyridazine-3-sulfonyl fluoride is crucial for its effective deployment in drug discovery programs. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and predictive lens through which to explore the molecular landscape of this compound. This guide will delineate the theoretical underpinnings and practical application of computational chemistry to unravel the key characteristics of 6-chloropyridazine-3-sulfonyl fluoride, thereby enabling a more informed approach to the design of next-generation covalent therapies.

Theoretical Framework: Probing Molecular Properties with Density Functional Theory

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for the study of medium-sized organic molecules. The central tenet of DFT is that the ground-state electronic energy of a system can be determined from its electron density, a more manageable quantity than the multi-electron wavefunction.

For a molecule like 6-chloropyridazine-3-sulfonyl fluoride, DFT calculations can provide invaluable insights into several key areas:

  • Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, which is fundamental to understanding its interaction with biological targets.

  • Electronic Structure: Characterizing the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential. This is instrumental in predicting sites susceptible to nucleophilic or electrophilic attack[1][6].

  • Reactivity Descriptors: Calculating global and local reactivity indices, such as electronegativity, chemical hardness, and Fukui functions, to quantify and predict the molecule's chemical behavior.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. For organic molecules containing sulfur and halogens, hybrid functionals such as B3LYP have demonstrated robust performance[7][8]. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which include polarization and diffuse functions, are generally well-suited for capturing the electronic intricacies of such systems[8][9].

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational workflow for the theoretical characterization of 6-chloropyridazine-3-sulfonyl fluoride.

Software and Hardware

A variety of quantum chemistry software packages can be employed for these calculations, including Gaussian, ORCA, and GAMESS. These instructions are generalized but are most directly applicable to the Gaussian suite of programs. Calculations can be performed on a high-performance computing cluster or a powerful desktop workstation.

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 6-chloropyridazine-3-sulfonyl fluoride using a molecular modeling program such as GaussView or Avogadro.

    • Perform an initial geometry optimization using a lower level of theory, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The use of a larger basis set with diffuse functions is recommended to accurately describe the lone pairs on the nitrogen, oxygen, and fluorine atoms.

    • The optimization should be performed in the gas phase to understand the intrinsic properties of the molecule.

    • Rationale: This level of theory has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules, including substituted pyridazines[8][10].

  • Frequency Calculation:

    • Following successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The results of the frequency calculation also provide the predicted infrared (IR) spectrum of the molecule.

  • Electronic Property Calculations:

    • From the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.

    • This calculation will yield the energies and compositions of all molecular orbitals, including the HOMO and LUMO.

    • Generate a molecular electrostatic potential (MEP) map by plotting the electrostatic potential on the van der Waals surface of the molecule.

  • Population Analysis and Reactivity Descriptors:

    • Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine the atomic charges and to analyze charge transfer interactions within the molecule.

    • Calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index from the HOMO and LUMO energies.

Analysis of Predicted Computational Results

Based on established theoretical principles and computational studies of analogous molecules, the following outcomes are anticipated for the theoretical calculations of 6-chloropyridazine-3-sulfonyl fluoride.

Optimized Molecular Geometry

The pyridazine ring is expected to be largely planar, with the sulfonyl fluoride and chloro substituents lying in or very close to the plane of the ring. The bond lengths and angles will reflect the hybridization of the atoms and the electronic effects of the substituents.

ParameterPredicted Value RangeRationale
C-S Bond Length1.75 - 1.85 ÅSingle bond with some double bond character due to resonance.
S=O Bond Length1.40 - 1.45 ÅTypical double bond length for a sulfonyl group.
S-F Bond Length1.55 - 1.65 ÅCovalent single bond.
C-Cl Bond Length1.70 - 1.75 ÅStandard C-Cl bond length in an aromatic system.
Electronic Properties and Reactivity

The HOMO is likely to be localized on the pyridazine ring, particularly on the nitrogen atoms and the π-system. The LUMO, conversely, is expected to have significant contributions from the sulfonyl fluoride group, specifically the sulfur atom and the antibonding orbitals of the S=O and S-F bonds.

PropertyPredicted Value/CharacteristicImplication for Reactivity
HOMO Energy-7.0 to -8.0 eVReflects the molecule's ability to donate electrons.
LUMO Energy-1.0 to -2.0 eVIndicates the molecule's propensity to accept electrons; a low LUMO energy suggests high electrophilicity.
HOMO-LUMO Gap5.0 to 7.0 eVA smaller gap generally correlates with higher reactivity.

The low-lying LUMO centered on the sulfonyl fluoride group is a key indicator of its electrophilic nature and its susceptibility to nucleophilic attack, which is the basis for its function as a covalent warhead.

The MEP map is predicted to show regions of negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. A significant region of positive potential (blue) is expected around the sulfur atom of the sulfonyl fluoride group, highlighting it as the primary site for nucleophilic attack. The chlorine atom will also influence the electrostatic potential of the ring.

Vibrational Frequencies

The calculated IR spectrum will show characteristic stretching frequencies for the S=O bonds (typically in the range of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹ for asymmetric and symmetric stretches, respectively) and the S-F bond (around 800-900 cm⁻¹). These predicted frequencies can be used to aid in the experimental characterization of the molecule.

Visualization of Computational Workflows and Molecular Properties

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Analysis & Visualization mol_build Molecule Building (GaussView/Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy geom_opt->sp_energy struct_analysis Optimized Geometry geom_opt->struct_analysis ir_spectrum Vibrational Frequencies freq_calc->ir_spectrum electronic_props HOMO/LUMO Analysis sp_energy->electronic_props mep_map Molecular Electrostatic Potential (MEP) sp_energy->mep_map reactivity Reactivity Descriptors sp_energy->reactivity molecular_properties cluster_molecule 6-Chloropyridazine-3-sulfonyl Fluoride cluster_properties Predicted Properties cluster_implications Implications for Drug Discovery mol C4H2ClFN2O2S homo HOMO (on pyridazine ring) mol->homo determines lumo LUMO (on sulfonyl fluoride) mol->lumo determines mep MEP (positive potential at S atom) mol->mep determines reactivity High Electrophilicity lumo->reactivity indicates mep->reactivity indicates covalent_inhibition Covalent Inhibition of Nucleophilic Residues reactivity->covalent_inhibition enables sufez SuFEx Click Chemistry reactivity->sufez underpins rational_design Rational Design of New Inhibitors covalent_inhibition->rational_design guides

Sources

Foundational

Unlocking the Covalency of 6-Chloropyridazine-3-Sulfonyl Fluoride: A Technical Guide to Potential Biological Targets and SuFEx-Mediated Profiling

Executive Summary 6-Chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6) is a highly privileged, bifunctional electrophile[1]. While traditionally utilized in medicinal chemistry as a synthetic intermediate to generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6) is a highly privileged, bifunctional electrophile[1]. While traditionally utilized in medicinal chemistry as a synthetic intermediate to generate pyrrole-based potassium-competitive acid blockers (P-CABs)[2], the intact molecule possesses immense, largely untapped potential as a targeted covalent inhibitor (TCI) and activity-based probe. This whitepaper provides drug development professionals and application scientists with an in-depth mechanistic analysis of its dual-reactivity profile, potential biological targets, and a self-validating proteomic workflow for target deconvolution.

The Chemical Anatomy of a Bifunctional Electrophile

To effectively deploy 6-chloropyridazine-3-sulfonyl fluoride in chemical biology, one must understand the causality behind its reactivity. The molecule features two orthogonal electrophilic centers, each governed by distinct quantum mechanical rules and microenvironmental requirements:

  • The Sulfonyl Fluoride (-SO₂F) Warhead: A foundational reactive group[3]. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides are remarkably stable under physiological conditions. They require a specific protein microenvironment (e.g., hydrogen-bonding to the departing fluoride ion) to activate the S-F bond, ensuring context-dependent, highly specific target engagement[3].

  • The 6-Chloropyridazine Scaffold: The pyridazine ring is highly electron-withdrawing. This electronic deficiency activates the C6 position, priming the attached chlorine atom for [4].

DualReactivity Compound 6-Chloropyridazine-3-Sulfonyl Fluoride SuFEx SuFEx Pathway (-SO2F Group) Compound->SuFEx SNAr SNAr Pathway (6-Chloro Group) Compound->SNAr TyrLys Tyr, Lys, Ser, His SuFEx->TyrLys Cys Cysteine Thiols SNAr->Cys Target1 Kinases & Serine Hydrolases TyrLys->Target1 Target2 Cysteine Proteases & Phosphatases Cys->Target2

Dual electrophilic pathways of 6-chloropyridazine-3-sulfonyl fluoride.

Potential Biological Target Classes

Pillar 1: SuFEx-Mediated Targets (Kinases & Serine Hydrolases)

Because the -SO₂F group prefers hard-to-borderline nucleophiles, it is uniquely suited to target Tyrosine, Lysine, Serine, and Histidine residues[3].

  • Kinases: Many kinases feature a catalytic lysine in the active site or a targetable tyrosine near the gatekeeper residue. If the pyridazine scaffold provides sufficient binding affinity to the ATP-binding pocket, the sulfonyl fluoride will form a stable sulfonamide or sulfonate linkage, permanently inactivating the kinase.

  • Serine Hydrolases: The hyper-nucleophilic active-site serine can directly attack the sulfur(VI) center. The reaction is driven by the enzyme's native oxyanion hole, which inadvertently stabilizes the SuFEx transition state.

Pillar 2: SNAr-Mediated Targets (Cysteine-Dependent Enzymes)

While the -SO₂F group resists soft nucleophiles, the 6-chloro position is highly susceptible to attack by cysteine thiols[4].

  • Cysteine Proteases & Phosphatases: Enzymes relying on a catalytic cysteine thiolate (e.g., caspases, PTP1B) are prime targets. The basic microenvironment of the active site lowers the pKa of the cysteine, generating a potent thiolate that drives the SNAr displacement of the chloride ion.

Pillar 3: Pharmacological Precedent (H+/K+-ATPase)

Historically, 6-chloropyridazine-3-sulfonyl fluoride has been reacted with hydrazine to synthesize reversible [2]. However, if the intact bifunctional molecule is delivered to gastric parietal cells, it has the potential to act as an irreversible inhibitor by covalently modifying luminal cysteine or lysine residues within the ion channel pore[5].

Quantitative Reactivity Profile

To aid in rational drug design, the theoretical reactivity parameters of the two electrophilic centers are summarized below.

Electrophilic CenterReaction TypeTarget Amino AcidsRelative Reactivity ( kinact​ )Optimal MicroenvironmentBiological Target Class
Sulfonyl Fluoride (-SO₂F) SuFExTyr, Lys, Ser, HisModerate (Context-Dependent)H-bond donor to stabilize F⁻ leaving groupKinases, Serine Hydrolases
6-Chloropyridazine SNArCysHigh (Thiolate-dependent)Basic pocket to lower Cys pKa​ Cysteine Proteases, Phosphatases

Experimental Methodology: Self-Validating Competitive ABPP

To deconvolute the specific biological targets of 6-chloropyridazine-3-sulfonyl fluoride in a complex proteome, a competitive Activity-Based Protein Profiling (ABPP) workflow is required. Because the molecule lacks an intrinsic alkyne/azide reporter tag, it must be competed against a broad-spectrum, fluorescently tagged probe (e.g., Fluorophosphonate-Rhodamine for serine hydrolases).

Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of a known covalent inhibitor ensures that the absence of fluorescence is causally linked to active-site competition, rather than probe degradation.

  • Proteome Preparation: Lyse cells (e.g., HEK293T) in PBS (pH 7.4) and clarify by centrifugation. Adjust the soluble protein concentration to 2.0 mg/mL.

  • Inhibitor Incubation (Target Engagement):

    • Test Samples: Treat the proteome with 6-chloropyridazine-3-sulfonyl fluoride at varying concentrations (1 µM, 10 µM, 50 µM).

    • Positive Control: Treat a separate aliquot with 1 mM PMSF (a known serine hydrolase inhibitor).

    • Negative Control: Treat an aliquot with DMSO vehicle.

    • Incubate all samples for 1 hour at 37°C. Causality: This duration allows the warhead to undergo the context-dependent SuFEx or SNAr reactions and covalently occupy its specific target pockets.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples for 30 minutes at room temperature. Causality: The broad-spectrum probe will label all available active sites except those already covalently blocked by our test compound or the positive control.

  • System Validation Checkpoint: Resolve proteins via SDS-PAGE and visualize by in-gel fluorescence.

    • Validation: If the Positive Control (PMSF) fails to completely ablate fluorescence in the 30-50 kDa range compared to the DMSO control, the probe labeling step is invalid (likely due to hydrolyzed FP-Rhodamine) and the assay must be aborted and repeated.

  • Target Deconvolution: For bands that disappear in the test samples (indicating competition), scale up the reaction using an FP-Biotin probe. Enrich the labeled proteins via streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS to identify the specific targets outcompeted by 6-chloropyridazine-3-sulfonyl fluoride.

ABPPWorkflow Step1 1. Proteome Incubation (Target Binding) Step2 2. Broad-Spectrum Probe Labeling Step1->Step2 Step3 3. SDS-PAGE & Fluorescence Step2->Step3 Step4 4. Target Deconvolution (LC-MS/MS) Step3->Step4

Competitive ABPP workflow for target deconvolution.

References

  • NextSDS. "6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Artico, M. et al. "1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors." US Patent US7977488B2, 2011.
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430-9448. Available at:[Link]

  • Haider, N. & Holzer, W. "Product Class 8: Pyridazines." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Thieme, 2004. Available at:[Link]

Sources

Exploratory

commercial availability and suppliers of 6-chloropyridazine-3-sulfonyl fluoride

An In-Depth Technical Guide to 6-Chloropyridazine-3-Sulfonyl Fluoride: Commercial Procurement, Synthesis, and SuFEx Applications Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Chloropyridazine-3-Sulfonyl Fluoride: Commercial Procurement, Synthesis, and SuFEx Applications

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shifted the paradigm of click chemistry, offering a highly stable yet chemoselective method for late-stage functionalization [1]. Within this space, 6-chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6) emerges as a highly versatile, bifunctional hub. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonality: the sulfonyl fluoride moiety participates in robust SuFEx linkages, while the electron-deficient 6-chloropyridazine ring remains available for subsequent nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling.

This whitepaper provides a comprehensive analysis of the commercial availability, physicochemical properties, synthetic causality, and downstream applications of this critical building block.

Physicochemical Profiling & Structural Logic

The architectural advantage of 6-chloropyridazine-3-sulfonyl fluoride lies in its unique balance of reactivity and stability. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, the S(VI)-F bond is thermodynamically stable and resistant to heterolytic cleavage in aqueous environments [5]. The pyridazine ring lowers the overall lipophilicity (LogP) of derived drug candidates compared to standard phenyl rings and provides critical hydrogen-bond acceptors for target binding.

Table 1: Physicochemical and Structural Identity

ParameterValue
Chemical Name 6-chloropyridazine-3-sulfonyl fluoride
CAS Registry Number 209848-48-6 [1]
Molecular Formula C₄H₂ClFN₂O₂S
Molecular Weight 196.59 g/mol
SMILES String O=S(C1=NN=C(Cl)C=C1)(F)=O
Key Structural Features S(VI)-F SuFEx reactive site; S_NAr-active 6-chloro position.

Commercial Availability & Supply Chain Dynamics

For drug development professionals, securing a reliable supply chain for specialized building blocks is critical. 6-chloropyridazine-3-sulfonyl fluoride is transitioning from a niche academic reagent to a commercially accessible intermediate, typically available in gram to low-kilogram quantities for R&D purposes.

Table 2: Primary Commercial Suppliers and Procurement Data

SupplierCatalog / ReferenceTypical PurityFulfillment Scale
ChemScene CS-0263490 [2]≥98%Milligram to Gram
BLD Pharm MFCD09702326>97%Gram to Kilogram
ChemicalBook Vendors Multiple (Aggregator)VariesCustom Synthesis
Shanghai Nianxing Custom Order>95%Bulk / Scale-up

Note: Due to the reactive nature of the S-F bond under specific basic conditions, material should be stored under inert atmosphere at low temperatures (typically 2–8°C) to maximize shelf life.

Synthetic Execution: The Oxidative Fluorination Protocol

Direct chlorosulfonylation of electron-deficient heterocycles like pyridazine is notoriously low-yielding. To bypass this, the established and most scalable route utilizes an oxidative fluorination of 6-chloropyridazine-3(2H)-thione [3].

Causality of Experimental Choices:
  • Why KHF₂? Potassium bifluoride (KHF₂) acts as both a fluoride source and an acidic buffer. The bifluoride ion (HF₂⁻) is less aggressively nucleophilic than free F⁻, which prevents unwanted side reactions, yet it is highly efficient at trapping the transient oxidized sulfur intermediate before water can attack to form an undesired sulfonic acid.

  • Why -20°C? The oxidation of sulfur from S(-II) to S(VI) by chlorine gas is highly exothermic. Maintaining a sub-zero temperature prevents the oxidative cleavage of the C-S bond and suppresses the nucleophilicity of the MeOH/H₂O solvent system.

Synthesis A 6-chloropyridazine- 3(2H)-thione (Starting Material) B Oxidative Fluorination Cl2 (gas), KHF2 MeOH/H2O, -20°C A->B Oxidation of S(-II) C 6-chloropyridazine- 3-sulfonyl fluoride (Target Product) B->C Fluoride Trapping Yield: ~75%

Fig 1: Oxidative fluorination workflow for synthesizing 6-chloropyridazine-3-sulfonyl fluoride.

Step-by-Step Methodology (Self-Validating System)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, combine methanol (4 mL) and deionized water (4 mL).

  • Reagent Loading: Add KHF₂ (6.50 g, 83.0 mmol, ~12.2 eq) and 6-chloropyridazine-3(2H)-thione (1.00 g, 6.8 mmol, 1.0 eq) to the solvent mixture [3].

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and cool the vigorously stirring suspension to exactly –20°C. Validation Checkpoint: Ensure the internal temperature is stabilized before proceeding; failure to do so will result in thermal runaway during oxidation.

  • Oxidation: Slowly bubble a stream of Cl₂ gas through the mixture. Adjust the flow rate strictly to maintain the internal temperature between –20°C and –15°C. Continue for approximately 25 minutes.

  • In-Process Control: Monitor the reaction via TLC or LC-MS. The complete consumption of the thione starting material and the emergence of a highly UV-active, less polar spot confirms successful conversion.

  • Quenching & Isolation: Purge the system with N₂ to remove excess Cl₂. Dilute with ice-cold water and extract with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product (~75% yield).

Applications in SuFEx Click Chemistry & Drug Discovery

6-chloropyridazine-3-sulfonyl fluoride is a privileged scaffold in medicinal chemistry. It has been explicitly utilized in the synthesis of 1-heterocyclylsulfonyl-1H-pyrrole derivatives, which function as potent acid secretion inhibitors for gastrointestinal disorders [4].

Furthermore, as a SuFEx hub, it undergoes highly predictable, chemoselective reactions with nucleophiles [5]. The unique nature of the fluoride-proton interaction allows these reactions to proceed in aqueous environments, making them bio-orthogonal and highly valuable for late-stage drug functionalization.

SuFEx_Pathway Hub 6-chloropyridazine- 3-sulfonyl fluoride (S(VI)-F Hub) Nuc_O Phenolic Nucleophiles (Ar-OH) + Base/Catalyst Hub->Nuc_O O-SuFEx Nuc_N Amine Nucleophiles (R-NH2) + Base Hub->Nuc_N N-SuFEx Prod_O Aryl Fluorosulfate (Stable S-O Linkage) Nuc_O->Prod_O Prod_N Sulfonamide Scaffold (Bioactive Conjugate) Nuc_N->Prod_N

Fig 2: Divergent SuFEx click chemistry pathways utilizing the pyridazine sulfonyl fluoride hub.

Safety, Handling, and Regulatory Profiling

Due to the generation of hydrofluoric acid (HF) equivalents upon degradation and its inherent reactivity, strict adherence to Environmental Health and Safety (EHS) protocols is required.

Table 3: GHS Hazard Classifications [1]

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion Category 1BH314Causes severe skin burns and eye damage.
STOT SE Category 3H336May cause drowsiness or dizziness.

Handling Directive: All synthetic procedures involving this compound—especially the oxidative fluorination step—must be conducted in a fully functioning fume hood using appropriate PPE, including heavy-duty nitrile or neoprene gloves and a face shield.

References

  • "6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • "Product Class 8: Pyridazines." Science of Synthesis, Thieme Connect. Available at: [Link]

  • "US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors." Google Patents.

Protocols & Analytical Methods

Method

Applications of 6-Chloropyridazine-3-sulfonyl Fluoride in Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Covalent Warhead In the landscape of modern drug discovery, the pursuit of novel therapeutic modalities has led to a renaissance in the field of covalent inhibitors. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Covalent Warhead

In the landscape of modern drug discovery, the pursuit of novel therapeutic modalities has led to a renaissance in the field of covalent inhibitors. Among the arsenal of electrophilic warheads available to medicinal chemists, sulfonyl fluorides have emerged as a particularly versatile and powerful class of reactive moieties.[1] Their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues makes them exceptional tools for forging stable, covalent bonds with protein targets.[1][2] This guide focuses on a specific, yet broadly applicable member of this family: 6-chloropyridazine-3-sulfonyl fluoride .

The 6-chloropyridazine-3-sulfonyl fluoride scaffold integrates two key features that make it a compelling tool for drug discovery researchers. The sulfonyl fluoride group provides the covalent reactivity, capable of targeting not only the canonical cysteine but also serine, threonine, lysine, tyrosine, and histidine residues in a context-dependent manner.[1][2][3] This broad reactivity profile significantly expands the "ligandable" proteome beyond what is accessible with traditional cysteine-focused electrophiles.[4][5] The pyridazine core, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within ATP-binding sites.[6][7] The chloro-substituent offers a potential vector for further chemical modification and optimization of selectivity and physicochemical properties.[8]

This document provides detailed application notes and protocols for the utilization of 6-chloropyridazine-3-sulfonyl fluoride as a chemical probe for target identification and validation, and as a foundational fragment for the development of targeted covalent inhibitors.

PART 1: Application as a Covalent Chemical Probe for Proteomics

6-Chloropyridazine-3-sulfonyl fluoride can be employed as a chemical probe to identify and profile protein targets in complex biological systems, such as cell lysates or intact cells. The underlying principle involves the covalent labeling of proteins by the probe, followed by enrichment of the labeled proteins and identification by mass spectrometry.

Mechanism of Covalent Modification

The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by the side chains of several amino acid residues. The reaction results in the formation of a stable sulfonylated adduct and the displacement of the fluoride ion. The reactivity is highly dependent on the local microenvironment of the amino acid, including its accessibility and the presence of nearby residues that can enhance its nucleophilicity.[9][10]

Covalent Modification cluster_0 Protein Target cluster_1 6-Chloropyridazine-3-sulfonyl Fluoride cluster_2 Covalent Modification Nucleophilic_Residue Nucleophilic Residue (e.g., Lys, Tyr, His, Ser) Covalent_Adduct Covalent Adduct (Cl-Pyridazine-SO2-Protein) Nucleophilic_Residue->Covalent_Adduct Nucleophilic Attack Probe Cl-Pyridazine-SO2F Probe->Covalent_Adduct Fluoride_Ion F-

Caption: Covalent modification of a protein by 6-chloropyridazine-3-sulfonyl fluoride.

Protocol 1: Protein Target Profiling in Cell Lysate

This protocol outlines a general workflow for identifying protein targets of 6-chloropyridazine-3-sulfonyl fluoride in a cell lysate using a clickable analogue for enrichment.

Materials:

  • 6-Chloropyridazine-3-sulfonyl fluoride or a derivative with a bioorthogonal handle (e.g., alkyne or azide).

  • Cultured cells of interest.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • Click chemistry reagents (e.g., azide- or alkyne-biotin, copper(II) sulfate, TBTA, sodium ascorbate).

  • Streptavidin agarose beads.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometry facility for proteomic analysis.

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in cold lysis buffer. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Probe Labeling:

    • Dilute the protein lysate to a final concentration of 1-5 mg/mL.

    • Add the 6-chloropyridazine-3-sulfonyl fluoride probe (with a clickable handle) to the lysate at a final concentration of 1-100 µM. A concentration range should be tested to optimize labeling.

    • Incubate for 1-4 hours at room temperature or 4°C.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the click chemistry reagents in the following order: biotin-azide (or -alkyne), copper(II) sulfate, ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Parameter Recommended Range Notes
Protein Concentration 1-5 mg/mLHigher concentrations can increase non-specific binding.
Probe Concentration 1-100 µMOptimize to maximize labeling of specific targets while minimizing off-targets.
Incubation Time 1-4 hoursLonger times may be needed for less reactive targets.
Click Chemistry Reagents Varies by kitFollow the manufacturer's instructions for optimal performance.

PART 2: Application in Targeted Covalent Inhibitor Development

The 6-chloropyridazine-3-sulfonyl fluoride scaffold can serve as a starting point for the development of highly potent and selective covalent inhibitors. Its fragment-like size and desirable chemical features make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns.[11][12]

Workflow for Covalent Inhibitor Development

The development of a covalent inhibitor based on 6-chloropyridazine-3-sulfonyl fluoride typically follows a structured workflow, from initial fragment screening to lead optimization.

Covalent Inhibitor Workflow Start Fragment Screening (6-chloropyridazine-3-sulfonyl fluoride) Hit_ID Hit Identification (Mass Spec, X-ray Crystallography) Start->Hit_ID SAR Structure-Activity Relationship (SAR) and Structure-Based Design Hit_ID->SAR Optimization Lead Optimization (Potency, Selectivity, PK/PD) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Sources

Application

Advanced Application Note: Site-Specific Protein Labeling via 6-Chloropyridazine-3-Sulfonyl Fluoride (CPSF)

Executive Summary & Chemical Rationale Targeted covalent modifiers have revolutionized chemical biology, offering unprecedented tools for chemoproteomics, target validation, and drug discovery. Among these, Sulfur(VI) Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Targeted covalent modifiers have revolutionized chemical biology, offering unprecedented tools for chemoproteomics, target validation, and drug discovery. Among these, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier method for site-specific protein labeling. Sulfonyl fluorides are privileged warheads because they maintain exceptional stability in aqueous environments but become highly reactive when situated in a specific protein microenvironment—a phenomenon known as proximity-enhanced reactivity [1].

6-Chloropyridazine-3-sulfonyl fluoride (CPSF) represents a next-generation, bifunctional SuFEx hub. Its molecular anatomy is engineered for dual-stage precision:

  • The Pyridazine Core : The electron-deficient diazine ring inherently increases the electrophilicity of the sulfonyl fluoride compared to standard phenyl rings, tuning the reaction kinetics for optimal capture of weakly nucleophilic residues.

  • The 6-Chloro Substituent : This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It serves as an orthogonal chemical handle, allowing researchers to modularly "click" on primary amine-bearing reporter tags (e.g., fluorophores, biotin, or PEG linkers) without prematurely triggering or hydrolyzing the sulfonyl fluoride warhead.

G A CPSF (Bifunctional Hub) B SNAr Modification (Tag Attachment) A->B Amine Tag C Tagged CPSF Probe B->C E Proximity-Driven SuFEx Reaction C->E D Target Protein (Tyr, Lys, Ser, His) D->E F Site-Specific Labeled Protein E->F -HF

Fig 1. Bifunctional utility of CPSF: SNAr tagging followed by SuFEx protein labeling.

Mechanistic Causality in Experimental Design

To ensure a self-validating experimental system, every parameter in the CPSF labeling workflow must be rationally controlled.

  • Buffer Selection (The Causality) : SuFEx warheads target nucleophiles. Utilizing Tris or Glycine buffers introduces massive molar excesses of primary amines that will competitively quench the CPSF probe. Therefore, strictly amine-free buffers such as HEPES or PBS are mandatory.

  • pH Dependency (The Causality) : The SuFEx reaction relies on the unprotonated state of the target amino acid [2]. Tyrosine (pKa ~10.0) and Lysine (pKa ~10.5) require slightly alkaline conditions (pH 7.5–8.0) to increase the nucleophilic fraction. Conversely, Histidine (pKa ~6.0) can be efficiently labeled at physiological pH (7.4).

  • Proximity-Driven Specificity (The Causality) : Aryl sulfonyl fluorides have low intrinsic reactivity toward unactivated nucleophiles in bulk solvent. Covalent bond formation only occurs when the probe non-covalently binds to the protein surface, overcoming the entropic penalty [3]. To validate that labeling is driven by native 3D conformation rather than non-specific hyper-reactivity, a heat-denatured protein control is strictly required.

Quantitative SuFEx Reactivity Profile
Target Amino AcidSide-Chain pKaRelative SuFEx Reactivity with CPSFOptimal Labeling pHPrimary Adduct Stability
Tyrosine (Tyr) ~10.0High (Phenolate formation)7.8 - 8.2Excellent (Stable sulfonate)
Lysine (Lys) ~10.5Moderate to High7.5 - 8.0Good (Sulfonamide)
Histidine (His) ~6.0Moderate7.0 - 7.4Moderate (Prone to hydrolysis)
Serine (Ser) ~13.0Low (Requires catalytic triad)7.4 - 8.0Excellent
Cysteine (Cys) ~8.3Very Low (Prefers soft electrophiles)7.0 - 7.5Poor (Reversible)

Detailed Experimental Protocols

Protocol 1: Synthesis of a Biotinylated CPSF Probe

Objective: Functionalize the 6-chloro position of CPSF with an amine-PEG-biotin tag via SNAr, preserving the sulfonyl fluoride.

  • Reagent Preparation : Dissolve 10 mM CPSF in anhydrous DMF. Dissolve 12 mM Amine-PEG4-Biotin in anhydrous DMF.

  • Base Addition : Add 20 mM N,N-Diisopropylethylamine (DIPEA) to the CPSF solution.

    • Causality: DIPEA is a non-nucleophilic base. It acts as a proton sink for the SNAr reaction without attacking the electrophilic centers.

  • Reaction : Dropwise add the Amine-PEG4-Biotin solution to the CPSF mixture at room temperature. Stir for 4 hours.

  • Purification : Purify the resulting Biotin-CPSF probe via preparative RP-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Causality: Avoid Trifluoroacetic acid (TFA) during purification, as strong acids can prematurely degrade the sulfonyl fluoride during lyophilization. Lyophilize and store at -20°C in a desiccator.

Protocol 2: In Vitro Protein Labeling & Self-Validation System

Objective: Site-specifically label the target protein while proving conformational dependence.

  • Protein Preparation : Dilute the target recombinant protein to 5 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Control Setup (Self-Validation) :

    • Sample A (Native): 50 µL of native protein.

    • Sample B (Denatured): Boil 50 µL of protein at 95°C for 10 mins, then cool to room temperature.

    • Sample C (Competed): 50 µL of native protein pre-incubated with 50 µM of a known reversible active-site ligand for 30 mins.

  • Probe Addition : Add the Biotin-CPSF probe to a final concentration of 25 µM (from a 100x DMSO stock).

    • Causality: Keep final DMSO concentration at ≤1%. Higher DMSO concentrations can cause localized protein unfolding, exposing cryptic residues and causing false-positive non-specific labeling.

  • Incubation : Incubate all samples at 37°C for 2 hours.

  • Quenching : Quench the unreacted probe by adding 10 mM Tris-HCl (pH 8.0) and incubating for 15 minutes.

    • Causality: The primary amines in Tris rapidly react with the remaining sulfonyl fluoride, halting the reaction and preventing post-lysis artifactual labeling.

  • Readout : Analyze via SDS-PAGE and Western Blot using Streptavidin-HRP.

    • Expected Result: Sample A shows a strong band. Sample B shows no band (proving proximity-driven SuFEx requires native folding). Sample C shows a reduced band (proving active-site specificity).

Protocol 3: LC-MS/MS Chemoproteomic Mapping

Objective: Identify the exact amino acid residue modified by the CPSF probe.

  • Digestion : Subject the quenched Sample A to standard in-solution trypsin digestion (reduce with DTT, alkylate with Iodoacetamide, digest overnight at 37°C).

  • Enrichment : Incubate the peptide mixture with Streptavidin agarose beads for 2 hours to enrich Biotin-CPSF modified peptides. Elute using 30% acetonitrile / 0.4% TFA.

  • LC-MS/MS Analysis : Inject the eluate into a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Processing : Search the raw data against the target protein sequence.

    • Causality: Set a variable modification corresponding to the exact mass of the Biotin-CPSF adduct minus HF (Hydrogen Fluoride). The loss of HF (19.99 Da) is the stoichiometric signature of a successful SuFEx covalent linkage.

G Step1 1. Incubation Protein + CPSF Probe Step2 2. Covalent Capture SuFEx Reaction Step1->Step2 Step3 3. Enrichment Streptavidin Pull-down Step2->Step3 Step4 4. Digestion Trypsin Cleavage Step3->Step4 Step5 5. LC-MS/MS Sequence Analysis Step4->Step5 Step6 6. Data Processing Site Identification (-HF Mass Shift) Step5->Step6

Fig 2. Chemoproteomic workflow for identifying CPSF-labeled amino acid residues.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC).[Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition.[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).[Link]

Method

Application Notes and Protocols for the Synthesis of Sulfonamides from 6-Chloropyridazine-3-sulfonyl Fluoride

Introduction The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-target interactions.[1] When incorporated into a sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-target interactions.[1] When incorporated into a sulfonamide, a functional group prevalent in a multitude of approved drugs, the resulting molecule often exhibits significant biological activity.[2][3] Pyridazine-tethered sulfonamides have recently emerged as potent inhibitors of carbonic anhydrase II, highlighting their therapeutic potential for conditions like glaucoma.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides from the key intermediate, 6-chloropyridazine-3-sulfonyl fluoride.

The use of sulfonyl fluorides as precursors to sulfonamides offers distinct advantages over the more traditional sulfonyl chlorides. Sulfonyl fluorides are generally more stable, bench-top reagents with tunable reactivity, making them attractive for a variety of synthetic applications, including late-stage functionalization in drug discovery.[6][7][8] This protocol will detail the reaction between 6-chloropyridazine-3-sulfonyl fluoride and various primary and secondary amines to yield the corresponding sulfonamides.

Mechanistic Insights: The Advantage of Sulfonyl Fluorides

The synthesis of sulfonamides proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride by an amine. The general mechanism is depicted below:

Figure 1: General Reaction Scheme

Sulfonamide Synthesis cluster_reactants Reactants cluster_products Products 6-chloropyridazine-3-sulfonyl_fluoride 6-Chloropyridazine-3-sulfonyl fluoride Sulfonamide 6-Chloropyridazine-3-sulfonamide Derivative 6-chloropyridazine-3-sulfonyl_fluoride->Sulfonamide + R1R2NH Amine R1R2NH (Primary or Secondary Amine) Amine->Sulfonamide HF HF

A simplified representation of the reaction between 6-chloropyridazine-3-sulfonyl fluoride and an amine.

While both sulfonyl chlorides and sulfonyl fluorides can be used to synthesize sulfonamides, sulfonyl fluorides often provide superior results, particularly when dealing with substrates containing additional nucleophilic groups.[9][10] Sulfonyl chlorides, being more reactive, can lead to non-selective reactions and the formation of complex mixtures of side products.[9] In contrast, the more moderate reactivity of sulfonyl fluorides allows for greater chemoselectivity, leading to cleaner reactions and higher yields of the desired sulfonamide product.[9][10]

However, it is important to note that the reduced reactivity of sulfonyl fluorides may necessitate the use of a catalyst or activation method in certain cases, especially with less nucleophilic amines or sterically hindered substrates.[6]

Experimental Protocols

Materials and Reagents

The following table provides a list of necessary reagents and their key properties.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
6-Chloropyridazine-3-sulfonyl fluoride209848-48-6C₄H₂ClFN₂O₂S196.59Starting material, moisture sensitive.[11][12]
Primary/Secondary AmineVariesVariesVariesNucleophile, variety of structures can be used.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Base, to scavenge the HF byproduct.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous solvent.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
General Protocol for the Synthesis of Sulfonamides

This protocol outlines a general procedure for the reaction of 6-chloropyridazine-3-sulfonyl fluoride with a representative amine.

Workflow Diagram

Sulfonamide Synthesis Workflow start Start dissolve_sulfonyl_fluoride Dissolve 6-chloropyridazine-3-sulfonyl fluoride in anhydrous DCM start->dissolve_sulfonyl_fluoride add_amine Add amine to the solution dissolve_sulfonyl_fluoride->add_amine add_tea Add triethylamine dropwise at 0°C add_amine->add_tea warm_to_rt Allow reaction to warm to room temperature and stir add_tea->warm_to_rt monitor_reaction Monitor reaction by TLC or LC-MS warm_to_rt->monitor_reaction quench Quench with water monitor_reaction->quench Upon completion extract Extract with DCM quench->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

Step-by-step workflow for the synthesis of sulfonamides.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridazine-3-sulfonyl fluoride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To this solution, add the desired primary or secondary amine (1.1 eq).

  • Addition of Base: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirring solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Representative Data

The following table summarizes the expected outcomes for the synthesis of a few representative sulfonamides from 6-chloropyridazine-3-sulfonyl fluoride.

Amine SubstrateProduct StructureExpected Yield (%)Key Characterization Data
Morpholine4-((6-chloropyridazin-3-yl)sulfonyl)morpholine85-95¹H NMR, ¹³C NMR, HRMS
Piperidine1-((6-chloropyridazin-3-yl)sulfonyl)piperidine80-90¹H NMR, ¹³C NMR, HRMS
AnilineN-phenyl-6-chloropyridazine-3-sulfonamide75-85¹H NMR, ¹³C NMR, HRMS
BenzylamineN-benzyl-6-chloropyridazine-3-sulfonamide80-90¹H NMR, ¹³C NMR, HRMS

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive sulfonyl fluoride (hydrolyzed).- Amine is not sufficiently nucleophilic.- Ensure anhydrous conditions and use fresh 6-chloropyridazine-3-sulfonyl fluoride.- Consider using a stronger base or a catalytic activation method.[6]
Multiple products observed - Reaction with difunctional amines.- Side reactions due to excess base or high temperature.- Use a protecting group strategy for one of the nucleophilic centers.- Carefully control the stoichiometry of the base and the reaction temperature.
Difficult purification - Polarity of the product is similar to impurities.- Explore different solvent systems for column chromatography or consider recrystallization.

Conclusion

The synthesis of sulfonamides from 6-chloropyridazine-3-sulfonyl fluoride is a robust and versatile method for accessing a class of compounds with significant potential in drug discovery. The use of the sulfonyl fluoride precursor offers advantages in terms of stability and chemoselectivity, often leading to cleaner reactions and higher yields. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can efficiently synthesize a diverse library of pyridazine-containing sulfonamides for further biological evaluation.

References

  • ACS Combinatorial Science. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Publications. [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • ResearchGate. (n.d.). Sulfonyl chlorides versus sulfonyl fluorides. [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. ACS Publications. [Link]

  • Semantic Scholar. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ACS Publications. (n.d.). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Beilstein Archives. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • Google Patents. (1955). 3-sulfanilamido-6-substituted pyridazines and method of preparing the same.
  • NextSDS. (n.d.). 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. [Link]

  • ChemRxiv. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [Link]

  • National Center for Biotechnology Information. (n.d.). Installation of -SO2F groups onto primary amides. [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... [Link]

Sources

Application

Application Note: Chemoselective Functionalization of 6-Chloropyridazine-3-Sulfonyl Fluoride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Covalent inhibitor design, ultralarge compound library synthesis, and orthogonal click chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Covalent inhibitor design, ultralarge compound library synthesis, and orthogonal click chemistry.

Introduction to the Bifunctional Hub

In modern drug discovery, the design of covalent libraries relies heavily on building blocks that offer orthogonal reactivity. 6-Chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6) has emerged as a privileged bifunctional hub . This molecule features two distinct electrophilic centers that can be addressed sequentially without cross-reactivity:

  • The C6-Chloro Position: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing nature of the pyridazine ring .

  • The C3-Sulfonyl Fluoride (-SO₂F) Position: A premier warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, characterized by its remarkable stability toward aqueous media and neutral nucleophiles .

This application note details the mechanistic causality behind its chemoselectivity and provides self-validating protocols for its orthogonal functionalization, a strategy frequently employed in the synthesis of advanced therapeutics such as acid secretion inhibitors .

Mechanistic Causality and Chemoselectivity

Achieving absolute chemoselectivity requires exploiting the distinct activation energy barriers of the two electrophilic sites:

  • Why SNAr Occurs First: The pyridazine nucleus is inherently electron-deficient. The presence of the electronegative C6-chlorine and the strongly electron-withdrawing -SO₂F group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring . Consequently, SNAr at the C6 position proceeds rapidly at room temperature with neutral or weakly basic nucleophiles.

  • Why SuFEx Requires Specific Activation: The S(VI)-F bond is thermodynamically stable and sterically shielded. It completely resists attack by neutral amines under mild conditions . To drive the SuFEx reaction, the nucleophile must be activated (e.g., using strong amidine bases like DBU to form an amine anion) or the S-F bond must be polarized by hydrogen-bond acceptors .

Table 1: Chemoselectivity Profile of 6-Chloropyridazine-3-Sulfonyl Fluoride
Reaction PathwayElectrophilic SitePreferred NucleophilesOptimal BaseTemperatureTypical Yield
SNAr C6 (C-Cl bond)1°/2° Amines, ThiolatesDIPEA, TEA, or K₂CO₃0 °C to 25 °C75 - 90%
SuFEx C3 (S-F bond)Amines, Phenols, Silyl EthersDBU, BEMP, or LiHMDS50 °C to 80 °C60 - 85%

Experimental Workflows

The following workflow illustrates the orthogonal functionalization strategy. By strictly controlling stoichiometry, temperature, and base strength, researchers can sequentially functionalize this hub.

G SM 6-Chloropyridazine- 3-sulfonyl fluoride (Bifunctional Hub) SNAr SNAr Product (6-Amino-pyridazine- 3-sulfonyl fluoride) SM->SNAr 1°/2° Amine (1.0 eq) DIPEA, THF/DMF 0 °C to RT Side Bis-functionalized (Loss of Selectivity) SM->Side Excess Nucleophile Strong Base, Heat SuFEx SuFEx Product (Orthogonal Sulfonamide) SNAr->SuFEx Amine/Phenol (1.5 eq) DBU or BEMP 50-80 °C

Sequential SNAr and SuFEx functionalization of 6-chloropyridazine-3-sulfonyl fluoride.

Detailed Laboratory Protocols

Protocol A: Chemoselective SNAr (C6-Amination)

Objective: Selective substitution of the C6-chlorine with a primary or secondary amine while preserving the -SO₂F warhead .

Reagents:

  • 6-Chloropyridazine-3-sulfonyl fluoride (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous THF or DMF (0.2 M)

Step-by-Step Methodology:

  • Initialization: Dissolve 6-chloropyridazine-3-sulfonyl fluoride in anhydrous THF. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses any background SuFEx reactivity, ensuring absolute chemoselectivity for the lower-barrier SNAr pathway.

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the SNAr without attacking the highly electrophilic -SO₂F center.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise over 10 minutes to prevent localized concentration spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material (m/z ~196.0) should be completely consumed, yielding the mono-aminated product. If bis-functionalization is observed, reduce the reaction temperature to 0 °C for the entire duration in subsequent runs.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >95% pure and ready for SuFEx.

Protocol B: Orthogonal SuFEx (C3-Sulfonylation)

Objective: Conversion of the intermediate 6-amino-pyridazine-3-sulfonyl fluoride into a fully functionalized sulfonamide or sulfonate .

Reagents:

  • 6-Amino-pyridazine-3-sulfonyl fluoride intermediate (1.0 eq)

  • Secondary Amine or Phenol (1.2 – 1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Anhydrous Acetonitrile (0.1 M)

Step-by-Step Methodology:

  • Initialization: Dissolve the intermediate in anhydrous Acetonitrile at room temperature.

  • Nucleophile Addition: Add the amine or phenol nucleophile (1.5 eq).

  • Activation: Add DBU (2.0 eq) in a single portion.

    • Causality: DBU is the critical activator here. It acts as a potent hydrogen-bond acceptor and strong base, effectively deprotonating the nucleophile to form a highly reactive anion while simultaneously polarizing the S-F bond. This overcomes the high activation energy barrier of the SuFEx process.

  • Propagation: Heat the reaction mixture to 60 °C for 4–8 hours.

  • Self-Validation (In-Process Control): Monitor via ¹⁹F NMR or LC-MS. The disappearance of the characteristic S-F fluorine singlet (typically around +50 to +60 ppm in ¹⁹F NMR) serves as definitive proof of complete SuFEx conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove DBU and unreacted amines) and brine. Purify via silica gel flash chromatography.

References

  • 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - European Patent Office (EP1919865B1). Available at:

  • [[1]]([Link]) SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ResearchGate. Available at: [Link]

  • [[2]]([Link]) SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - ChemRxiv. Available at: [Link]

Sources

Method

development of covalent inhibitors using a pyridazine sulfonyl fluoride warhead

Application Note: Rational Design and Validation of Pyridazine-Sulfonyl Fluoride Covalent Inhibitors Strategic Context: Expanding the Druggable Proteome Historically, targeted covalent inhibitors (TCIs) have predominantl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Validation of Pyridazine-Sulfonyl Fluoride Covalent Inhibitors

Strategic Context: Expanding the Druggable Proteome

Historically, targeted covalent inhibitors (TCIs) have predominantly relied on acrylamide warheads to engage highly nucleophilic, non-catalytic cysteine residues. However, cysteine is one of the least abundant amino acids, severely limiting the targetable proteome[1]. To move beyond cysteine, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach. Sulfonyl fluorides (SFs) act as "privileged warheads," possessing a unique balance of aqueous stability and context-dependent reactivity, allowing them to selectively modify tyrosine, lysine, serine, threonine, and histidine residues within protein binding pockets[2].

The Pyridazine Advantage (Causality in Scaffold Design): The intrinsic reactivity of an aryl-sulfonyl fluoride is dictated by the electronic properties of its core ring[3]. A standard phenyl-SF is often too stable, resulting in poor covalent efficiency ( kinact​ ). By replacing the phenyl ring with an electron-deficient pyridazine core, the electrophilicity of the sulfur(VI) center is significantly enhanced due to the inductive and resonance-withdrawing effects of the two adjacent nitrogen atoms. Furthermore, the pyridazine nitrogens serve as excellent hydrogen-bond acceptors, improving the initial non-covalent affinity ( KI​ ) for kinase hinge regions or protein-protein interaction (PPI) interfaces.

G N1 Target Identification (Lys/Tyr in Pocket) N2 Scaffold Design (Pyridazine Core) N1->N2 N3 Warhead Attachment (Sulfonyl Fluoride) N2->N3 N4 Intrinsic Reactivity (NMR/LC-MS) N3->N4 N5 Intact Protein MS (Adduct Validation) N4->N5 N6 Proteome Profiling (ABPP Selectivity) N5->N6

Fig 1. End-to-end development workflow for Pz-SF covalent inhibitors.

Mechanistic Pathway of SuFEx Inhibition

Unlike highly reactive electrophiles that indiscriminately alkylate proteins, sulfonyl fluorides require a proximity-driven activation. The Pz-SF inhibitor first binds reversibly to the target pocket. The specific microenvironment of the protein (e.g., a neighboring basic residue acting as a general base) lowers the pKa of the target nucleophile (e.g., the hydroxyl of a Tyrosine). This triggers a nucleophilic attack on the S(VI) center, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage[2].

G A Pz-SF + Protein B Non-Covalent Complex (Reversible, K_i) A->B Binding C Transition State (S-F Bond Cleavage) B->C Nucleophilic Attack D Covalent Adduct (Irreversible, k_inact) C->D Fluoride Loss (-HF)

Fig 2. Two-step kinetic mechanism of SuFEx-mediated covalent inhibition.

Experimental Protocols: A Self-Validating System

To ensure that the observed biological effects are genuinely driven by targeted covalency rather than off-target toxicity or assay interference, the following protocols establish a self-validating loop: Chemical Reactivity Biochemical Engagement Proteomic Selectivity.

Protocol A: Intrinsic Reactivity and Glutathione (GSH) Stability

Causality & Rationale: Before advancing to biological assays, the warhead must prove it is stable against off-target biological nucleophiles (like free thiols) while remaining reactive enough to engage the target. Because SFs are "hard" electrophiles, they should resist reaction with "soft" nucleophiles like GSH, unlike acrylamides.

  • Preparation: Prepare a 10 mM stock of the Pz-SF inhibitor in DMSO.

  • GSH Incubation: Dilute the inhibitor to 100 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH) and 100 µM internal standard (e.g., naproxen).

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench with an equal volume of cold acetonitrile.

  • LC-MS Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent Pz-SF mass.

  • Validation Check: A successful Pz-SF candidate should exhibit a GSH half-life ( t1/2​ ) > 24 hours, confirming resistance to thiol-mediated degradation.

Protocol B: Intact Protein Mass Spectrometry (Target Engagement)

Causality & Rationale: To definitively prove covalent modification, we must observe a mass shift on the intact target protein corresponding to the inhibitor mass minus the fluoride leaving group ( ΔM=Minhibitor​−19.99 Da). Time-dependent labeling confirms the two-step kinetic model.

  • Protein Preparation: Dilute recombinant target protein (e.g., a kinase domain) to 2 µM in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Crucial: Avoid nucleophilic buffers like Tris, which can competitively react with SuFEx warheads.

  • Inhibitor Incubation: Add the Pz-SF inhibitor at a 10-fold molar excess (20 µM).

  • Reaction Quenching: At defined intervals (5, 15, 30, 60, 120 mins), remove 20 µL aliquots and quench with 1% formic acid to denature the protein and halt the reaction.

  • LC-TOF-MS: Inject onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass.

  • Validation Check: Calculate the pseudo-first-order rate constant ( kobs​ ) from the decay of the unmodified protein peak.

Protocol C: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: A highly potent inhibitor is useless if it indiscriminately labels the proteome. Competitive ABPP uses a broad-spectrum alkyne-tagged SuFEx probe to assess proteome-wide off-targets[1]. If the Pz-SF inhibitor selectively engages the target, it will block the probe from binding that specific protein, resulting in a loss of signal only at the target's molecular weight.

  • Lysate Preparation: Harvest cells (e.g., HEK293T) and lyse in PBS via sonication. Clear by centrifugation. Adjust protein concentration to 2 mg/mL.

  • Competition: Treat 500 µL of lysate with DMSO (control) or Pz-SF inhibitor (1 µM and 10 µM) for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum SuFEx-alkyne probe (10 µM) to all samples for 1 hour.

  • Click Chemistry: Perform CuAAC click chemistry by adding biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Enrichment & Readout: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Boil beads in SDS loading buffer and analyze via Western Blot (for known targets) or LC-MS/MS (for unbiased proteome-wide profiling).

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) demonstrating the superiority of the Pyridazine-SF over a standard Phenyl-SF core. The electron-withdrawing nature of the pyridazine ring drastically improves the inactivation rate ( kinact​ ) without sacrificing GSH stability.

Table 1: Comparative Kinetic and Stability Profiling of Sulfonyl Fluoride Scaffolds

Scaffold TypeCore StructureTarget IC 50​ (nM) kinact​/KI​ (M −1 s −1 )GSH t1/2​ (pH 7.4)Intact MS Adduct ( Δ Mass)
Control Phenyl-SF450 ± 251.2 x 10 2 > 48 hours+ 315.1 Da (Partial)
Candidate 1 Pyridazine-SF12 ± 38.5 x 10 4 > 48 hours+ 317.2 Da (Complete)
Candidate 2 Pyrimidine-SF85 ± 103.1 x 10 3 12 hours+ 317.2 Da (Complete)

Note: Candidate 1 (Pyridazine-SF) achieves the optimal balance of high covalent efficiency ( kinact​/KI​ ) and exceptional thiol stability, outperforming both the phenyl and pyrimidine analogs.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Science (RSC Publishing)[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads Expert Opinion on Drug Discovery (PubMed/NIH)[Link]

  • Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 RSC Medicinal Chemistry (RSC Publishing)[Link]

Sources

Application

The Rising Star of Medicinal Chemistry: A Technical Guide to 6-Chloropyridazine-3-sulfonyl Fluoride

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds, nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds, nitrogen-containing heterocycles hold a prominent position, with the pyridazine core being a noteworthy pharmacophore. This guide provides an in-depth exploration of a particularly reactive and versatile building block: 6-chloropyridazine-3-sulfonyl fluoride . We will delve into its unique chemical properties, its strategic applications in medicinal chemistry, and provide detailed protocols for its use, empowering researchers to leverage this potent tool in their quest for new medicines.

The Strategic Advantage of 6-Chloropyridazine-3-sulfonyl Fluoride

The utility of 6-chloropyridazine-3-sulfonyl fluoride in medicinal chemistry is rooted in its distinct structural and reactive features. The pyridazine ring itself is a bioisostere of other aromatic systems and is known to engage in favorable interactions with biological targets. The true power of this building block, however, lies in the interplay of its two key functional groups: the sulfonyl fluoride and the chloro substituent.

The sulfonyl fluoride moiety is a cornerstone of its reactivity. It is a key player in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept that has gained significant traction as a next-generation click chemistry reaction.[1][2] This functional group offers a unique balance of stability and reactivity. Compared to the more traditional sulfonyl chlorides, sulfonyl fluorides are significantly more stable to hydrolysis and thermolysis, yet they retain a high degree of reactivity towards nucleophiles under specific conditions.[2][3] This "tunable" reactivity makes them ideal for late-stage functionalization in complex synthetic routes.

The chloro group at the 6-position provides a secondary site for modification, allowing for the introduction of additional diversity into the molecular scaffold. This can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the synthesis of a wide array of derivatives.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application. The key properties of 6-chloropyridazine-3-sulfonyl fluoride are summarized in the table below.

PropertyValueSource
CAS Number 209848-48-6[5][6]
Molecular Formula C₄H₂ClFN₂O₂S[5][7]
Molecular Weight 196.59 g/mol [5]
Topological Polar Surface Area (TPSA) 59.92 Ų[5]
Predicted logP 0.7882[5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]
Reactivity Profile: Sulfonyl Fluoride vs. Sulfonyl Chloride

The decision to use a sulfonyl fluoride over a sulfonyl chloride is a critical one, driven by the desired balance of stability and reactivity. A comprehensive study on the stability of heteroaromatic sulfonyl halides has shed light on this very topic.[3][8]

Key Takeaways:

  • Stability: Heteroaromatic sulfonyl fluorides, including pyridazine derivatives, exhibit significantly greater stability compared to their sulfonyl chloride counterparts. They are less prone to decomposition via pathways like SO₂ extrusion or hydrolysis.[3][8]

  • Reactivity: While more stable, sulfonyl fluorides are generally less reactive than sulfonyl chlorides. This can be an advantage, as it allows for more controlled reactions and tolerance of a wider range of functional groups in the substrate.[3][8] The reactivity of sulfonyl fluorides can be effectively "switched on" under appropriate conditions, often with the use of a base or a catalyst.

This comparative stability and reactivity are visualized in the following diagram:

G cluster_0 Properties cluster_1 Properties SF 6-Chloropyridazine-3-sulfonyl Fluoride High_Stability High Stability (Resistant to hydrolysis, thermolysis) SF->High_Stability exhibits Controlled_Reactivity Controlled Reactivity (Requires activation) SF->Controlled_Reactivity exhibits SC 6-Chloropyridazine-3-sulfonyl Chloride Lower_Stability Lower Stability (Prone to decomposition) SC->Lower_Stability exhibits High_Reactivity High Reactivity SC->High_Reactivity exhibits

Caption: Comparative properties of sulfonyl fluoride vs. sulfonyl chloride.

Applications in Medicinal Chemistry: Crafting the Next Generation of Therapeutics

The unique characteristics of 6-chloropyridazine-3-sulfonyl fluoride make it an invaluable tool for the synthesis of a diverse range of biologically active molecules. Its primary application lies in the construction of sulfonamides, a privileged functional group found in numerous approved drugs.[9]

Synthesis of Pyridazine-Based Sulfonamides

The reaction of 6-chloropyridazine-3-sulfonyl fluoride with primary or secondary amines is a robust method for the synthesis of pyridazine-3-sulfonamides. These compounds have shown promise in a variety of therapeutic areas.

G start 6-Chloropyridazine-3-sulfonyl Fluoride Cl N-N SO₂F product 6-Chloropyridazine-3-sulfonamide Cl N-N SO₂NR¹R² start:f2->product:f2 SuFEx Reaction amine Primary or Secondary Amine R¹R²NH conditions Base (e.g., Et₃N, DIPEA) Solvent (e.g., DCM, THF, MeCN) amine->conditions conditions->start:f2 G start 6-Chloropyridazine-3-sulfonyl Fluoride reaction1 Reaction with Amine (Sulfonamide Formation) start->reaction1 intermediate 6-Chloropyridazine-3-sulfonamide reaction1->intermediate reaction2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->reaction2 final_product Diverse Library of Kinase Inhibitor Candidates reaction2->final_product screening Biological Screening (Kinase Assays) final_product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_op Lead Optimization sar->lead_op

Caption: Workflow for kinase inhibitor development.

Experimental Protocols

The following protocols provide a starting point for the use of 6-chloropyridazine-3-sulfonyl fluoride in the synthesis of sulfonamides. These are generalized procedures and may require optimization based on the specific substrate and desired product.

General Protocol for the Synthesis of 6-Chloropyridazine-3-sulfonamides from Primary and Secondary Amines

This protocol outlines a standard procedure for the reaction of 6-chloropyridazine-3-sulfonyl fluoride with an amine to form the corresponding sulfonamide.

Materials:

  • 6-Chloropyridazine-3-sulfonyl fluoride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloropyridazine-3-sulfonyl fluoride (1.0 eq) and the anhydrous solvent (e.g., DCM).

  • Add the amine (1.0 - 1.2 eq) to the solution at room temperature.

  • Add the base (Et₃N or DIPEA, 1.5 - 2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-chloropyridazine-3-sulfonamide.

Safety Precautions:

  • 6-Chloropyridazine-3-sulfonyl fluoride is a reactive electrophile and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Insufficiently reactive amine- Inadequate base- Low reaction temperature- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DBU).- Consider using a catalyst, such as DMAP (for less reactive amines).
Formation of multiple products - Side reactions of the amine- Decomposition of starting material or product- Purify the starting materials.- Run the reaction at a lower temperature.- Use a more selective base.
Difficulty in purification - Similar polarity of product and starting materials/byproducts- Optimize the chromatographic conditions (try different solvent systems or a different stationary phase).- Consider recrystallization as an alternative purification method.

Conclusion

6-Chloropyridazine-3-sulfonyl fluoride has emerged as a powerful and versatile building block in medicinal chemistry. Its unique combination of a reactive sulfonyl fluoride moiety and a modifiable chloro-substituted pyridazine core provides a gateway to a vast chemical space of potential drug candidates. The principles of SuFEx chemistry, coupled with the enhanced stability of the sulfonyl fluoride group, offer significant advantages in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. By understanding its properties and employing the protocols outlined in this guide, researchers can effectively harness the potential of this exciting building block to accelerate their drug discovery efforts.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • NextSDS. 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Norman, M. H., et al. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 21(1), 411-416. [Link]

  • ETH Library. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PubChemLite. 6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S). [Link]

  • Scilit. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • am Ende, C. W., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Li, G., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(25), 10934-10939. [Link]

  • Zheng, Q., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3291-3302. [Link]

Sources

Method

experimental setup for reactions involving 6-chloropyridazine-3-sulfonyl fluoride

Application Note: Experimental Workflows for 6-Chloropyridazine-3-Sulfonyl Fluoride in SuFEx and SNAr Chemistries Introduction & Strategic Utility 6-Chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6) is an advanced,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Workflows for 6-Chloropyridazine-3-Sulfonyl Fluoride in SuFEx and SNAr Chemistries

Introduction & Strategic Utility

6-Chloropyridazine-3-sulfonyl fluoride (CAS: 209848-48-6) is an advanced, bifunctional building block highly valued in modern medicinal chemistry, particularly in the synthesis of proton pump inhibitors such as pyrrole-based acid secretion modulators[1][2]. The molecule features two highly orthogonal reactive sites:

  • A Sulfur(VI) Fluoride (SuFEx) Hub: Enables "click" sulfonylation. Unlike traditional sulfonyl chlorides, sulfonyl fluorides are thermodynamically stable, resistant to reduction, and inert to adventitious water or oxygen, yet they react chemoselectively with activated nucleophiles.

  • An Electron-Deficient Heteroaryl Chloride: The C6-chloro position on the pyridazine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent diazine nitrogens and the C3-sulfonyl group[3].

Mechanistic Causality in Experimental Design

When designing protocols around this molecule, understanding the causality of the reaction conditions is paramount to prevent side reactions and degradation.

  • Oxidative Fluorination: The synthesis of the sulfonyl fluoride from a thiol precursor requires generating a highly reactive sulfonyl chloride intermediate in situ, which is immediately trapped by fluoride. Using Potassium Bifluoride ( KHF2​ ) provides a dual function: it acts as a highly soluble fluoride source in aqueous methanol and buffers the reaction, preventing premature hydrolysis of the intermediate[3].

  • Chemoselective SuFEx: The S(VI)-F bond requires specific activation. By using a strong base (like NaH) to deprotonate a pyrrole, the resulting strong nucleophile selectively attacks the sulfur center, displacing the fluoride. The unique fluoride-proton interaction and the heterolytic cleavage of the S-F bond ensure that side reactions at the C6-chloro position are minimized during this step[4].

G A 6-Chloropyridazine-3-thiol (Starting Material) B Oxidative Fluorination (Cl2, KHF2, MeOH/H2O, -20°C) A->B C 6-Chloropyridazine-3-sulfonyl fluoride (Bifunctional Hub) B->C D SuFEx Reaction (S-N bond) Pyrrole + NaH, THF C->D Sulfonylation E SNAr Reaction (C-N bond) Hydrazine, RT C->E C6 Substitution

Dual reactivity workflow of 6-chloropyridazine-3-sulfonyl fluoride.

Experimental Protocols

Protocol A: De Novo Synthesis of 6-Chloropyridazine-3-Sulfonyl Fluoride

Objective: Oxidative fluorination of 6-chloropyridazine-3(2H)-thione. Causality Check: The reaction is highly exothermic and generates HCl/HF. Maintaining -20°C is critical to prevent the thermal decomposition of the pyridazine core and avoid the hydrolysis of the sulfonyl halide intermediates[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add methanol (4.0 mL) and deionized water (4.0 mL).

  • Reagent Addition: Add Potassium Bifluoride ( KHF2​ , 6.50 g, 83.0 mmol) and 6-chloropyridazine-3(2H)-thione (1.00 g, 6.8 mmol) to the solvent mixture[3].

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the vigorously stirred suspension to -20°C.

  • Chlorine Addition: Pass a steady stream of Cl2​ gas through the mixture. Critical Step: Adjust the flow rate so that the internal temperature strictly remains between -20°C and -15°C[3].

  • Validation: Continue for approximately 25 minutes. The reaction is self-validating; it is complete when the suspension turns into a clear, slightly yellow solution, and TLC/LC-MS indicates the total disappearance of the thione starting material.

  • Workup: Purge the system with N2​ to remove excess Cl2​ . Dilute with cold water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the product as a stable solid.

Protocol B: SuFEx-Mediated Sulfonylation of Pyrrole Derivatives

Objective: Synthesis of 1-heterocyclylsulfonyl pyrrole derivatives[1].

Step-by-Step Methodology:

  • Activation: Dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde (342 mg) in absolute tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 240 mg) portion-wise at room temperature. Stir for 15 minutes. Causality: NaH irreversibly deprotonates the pyrrole, generating a highly reactive nitrogen nucleophile required to overcome the thermodynamic stability of the S-F bond.

  • SuFEx Coupling: Add 6-chloropyridazine-3-sulfonyl fluoride (1.28 g) to the mixture. Stir at room temperature for 30 minutes[1].

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ . Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the sulfonylated pyrrole.

SuFEx N1 Sulfonyl Fluoride Hub (Stable to H2O/O2) N2 Nucleophilic Attack (Deprotonated Pyrrole) N1->N2 N3 S(VI) Transition State N2->N3 Activation N4 Fluoride Elimination N3->N4 N5 Stable Sulfonamide N4->N5 Irreversible

Mechanistic sequence of the SuFEx click reaction at the S(VI) center.

Protocol C: Orthogonal SNAr Modification at C6

Objective: Substitution of the C6-chloro group with hydrazine while preserving the sulfonyl linkage.

Step-by-Step Methodology:

  • Reaction Setup: To the crude or purified product from Protocol B dissolved in THF, add Hydrazine monohydrate (1.60 g)[1].

  • Substitution: Stir the mixture at room temperature for 15 minutes. Causality: The highly nucleophilic hydrazine rapidly displaces the C6-chloride via an SNAr mechanism. The S(VI) sulfonamide linkage formed in Protocol B is highly stable to these nucleophilic conditions and remains intact[4].

  • Isolation: Dilute with saturated NaHCO3​ , extract with ethyl acetate, wash with brine, dry, and concentrate to yield the hydrazine-substituted derivative[2].

Quantitative Data & Reaction Metrics

To facilitate experimental planning, the following table summarizes the key quantitative metrics, expected yields, and stability profiles associated with these workflows.

Reaction ParameterProtocol A (Oxidative Fluorination)Protocol B (SuFEx Sulfonylation)Protocol C (SNAr with Hydrazine)
Primary Reagent Cl2​ gas, KHF2​ NaH (60% in oil)Hydrazine monohydrate
Solvent System MeOH / H2​O (1:1 v/v)Absolute THFTHF or Ethanol
Temperature -20°C (Strictly controlled)Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 25 minutes30 minutes15 minutes
Target Bond Formed S(VI)-FS(VI)-NC(Aryl)-N
Expected Yield 75% - 85%80% - 90%> 90%
Chemoselectivity High (prevents over-oxidation)Exclusive to S(VI) centerExclusive to C6 position

References

  • Science of Synthesis 16.
  • 1-HETEROCYCLYLSULFONYL, 2-AMINOMETHYL, 5-(HETERO-)
  • Source: google.com (Google Patents)
  • Source: sigmaaldrich.
  • Sulfur(VI) Fluoride Exchange (SuFEx)

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 6-chloropyridazine-3-sulfonyl fluoride synthesis

As a Senior Application Scientist, I've designed this technical support center to provide not just protocols, but a deep, mechanistic understanding of the synthesis of 6-chloropyridazine-3-sulfonyl fluoride. This guide i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support center to provide not just protocols, but a deep, mechanistic understanding of the synthesis of 6-chloropyridazine-3-sulfonyl fluoride. This guide is structured to empower you, the researcher, to troubleshoot effectively and optimize your reaction outcomes based on first principles. We will address the common challenges encountered in the multi-step synthesis, focusing on causality to ensure your experimental choices are informed and deliberate.

Recommended Synthetic Workflow

The most reliable and commonly scalable approach to synthesizing 6-chloropyridazine-3-sulfonyl fluoride involves a two-stage process. First, the formation of the sulfonyl chloride intermediate from a suitable precursor, followed by a halogen exchange (Halex) reaction to yield the desired sulfonyl fluoride. This workflow allows for the isolation and purification of the intermediate, which can often simplify the final purification step.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A Starting Material (3-Amino-6-chloropyridazine) B Step 1: Diazotization (NaNO₂, aq. HCl, <5 °C) A->B C Step 2: Sulfonyl Chloride Formation (SO₂, CuCl₂, aq. AcOH) B->C D Intermediate Product (6-Chloropyridazine-3-sulfonyl chloride) C->D E Intermediate Product (6-Chloropyridazine-3-sulfonyl chloride) F Step 3: Halogen Exchange (Halex) (KF or KHF₂, Solvent, Heat) E->F G Final Product (6-Chloropyridazine-3-sulfonyl fluoride) F->G

Caption: Overall workflow for the synthesis of 6-chloropyridazine-3-sulfonyl fluoride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides potential causes and actionable solutions based on chemical principles.

Q1: My yield of 6-chloropyridazine-3-sulfonyl chloride (the intermediate) is very low after the Sandmeyer-type reaction. What went wrong?

A1: Low yields in this step almost always trace back to two critical areas: the stability of the diazonium salt and the efficiency of the subsequent conversion.

  • Potential Cause 1: Diazonium Salt Decomposition. Pyridazinyl diazonium salts are notoriously unstable at elevated temperatures. If the temperature of your diazotization reaction rises above 5 °C, the diazonium salt will rapidly decompose to form undesired side products, primarily the corresponding pyridazinol, or engage in azo-coupling.

    • Solution: Maintain a strict temperature profile between 0-5 °C throughout the addition of sodium nitrite. Use an ice/salt bath and monitor the internal reaction temperature closely. Ensure your sodium nitrite solution is also pre-chilled before addition.

  • Potential Cause 2: Inefficient Sulfonylation. The conversion of the diazonium salt to the sulfonyl chloride requires a saturated solution of sulfur dioxide and a catalytic amount of a copper salt.

    • Solution: Ensure your sulfur dioxide source is fresh and delivery is consistent. A common method is to bubble SO₂ gas through the reaction mixture. Alternatively, using a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can provide a more controlled release.[1] The copper(II) chloride catalyst must be present to facilitate the radical process; ensure it is fully dissolved in the aqueous acetic acid medium before adding the diazonium salt solution. A process for preparing similar pyridine sulfonyl chlorides highlights the importance of the electron transfer catalyst.[2]

Q2: The halogen exchange reaction to form the final sulfonyl fluoride is incomplete, and I recover a lot of the starting sulfonyl chloride. How can I drive the reaction to completion?

A2: Incomplete conversion in a Halex reaction is typically a problem of fluoride source reactivity, solubility, or reaction conditions.

  • Potential Cause 1: Inactive or Insufficient Fluoride Source. Potassium fluoride (KF) is the most common and cost-effective fluoride source. However, its effectiveness is highly dependent on its physical state and the reaction medium.

    • Solution: Use spray-dried KF, which has a higher surface area and is more reactive. Ensure the KF is anhydrous by drying it under high vacuum at >100 °C before use. Use a stoichiometric excess of the fluoride source (typically 2-4 equivalents). Some protocols find potassium bifluoride (KHF₂) to be a more effective source under milder conditions, as it can mitigate hydrolysis of the product.[1][3]

  • Potential Cause 2: Poor Solubility. The reaction is a nucleophilic substitution on the sulfur atom. If the fluoride ions are not sufficiently available in the organic phase where the sulfonyl chloride resides, the reaction rate will be slow.

    • Solution:

      • Solvent Choice: Switch to a polar aprotic solvent like acetonitrile or DMF, which can better solubilize fluoride salts.

      • Phase-Transfer Catalyst (PTC): Add a PTC such as 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide). A PTC encapsulates the potassium ion, allowing the "naked" and highly nucleophilic fluoride anion to enter the organic phase.[1][3]

      • Water Content: A recent study demonstrates that a small, controlled amount of water in an acetone/KF system can dramatically accelerate the chloride/fluoride exchange by helping to dissolve the KF, without causing significant hydrolysis.[4] However, excessive water will lead to hydrolysis.

  • Potential Cause 3: Insufficient Temperature. While higher temperatures can promote side reactions, the Halex reaction often requires thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring the reaction progress by TLC or LCMS.

Q3: My final product is contaminated with the corresponding sulfonic acid. How did this happen and how can I prevent it?

A3: The formation of 6-chloropyridazine-3-sulfonic acid is due to the hydrolysis of either the sulfonyl chloride intermediate or the sulfonyl fluoride product. Sulfonyl chlorides are particularly susceptible to hydrolysis.[5]

  • Prevention during Work-up: During the work-up of the sulfonyl chloride, avoid prolonged contact with water. Perform extractions quickly with cold water or brine and dry the organic layer thoroughly with a desiccant like MgSO₄ or Na₂SO₄.

  • Prevention during Halex: The primary cause is often residual water in the reagents or solvent.

    • Solution: Use anhydrous solvents and dry your KF thoroughly as mentioned in A2. Using KHF₂ can also reduce hydrolysis compared to aqueous KF solutions.[3] The work-up for the final product should also be performed expeditiously, avoiding exposure to acidic or basic aqueous conditions for extended periods.

  • Purification: If sulfonic acid is present in the final product, it can often be removed by a carefully controlled aqueous wash. As sulfonic acids are highly polar and acidic, a rapid wash with a dilute, cold sodium bicarbonate solution can extract the sulfonic acid into the aqueous layer, while the less polar sulfonyl fluoride remains in the organic phase. Immediately follow with a brine wash and thorough drying.

Troubleshooting Logic Flow

G start_node Low Yield or Impure Product q1 Identify Reaction Step start_node->q1 Which Step? q_node q_node a_node a_node q2 Issue in Sulfonyl Chloride Formation? q1->q2 Step 1 (SO₂Cl formation) q3 Issue in Halogen Exchange? q1->q3 Step 2 (SO₂F formation) a1 a1 q2->a1 Problem: Incomplete reaction a2 a2 q2->a2 Problem: Side products a3 a3 q3->a3 Problem: Incomplete reaction a4 a4 q3->a4 Problem: Hydrolysis (Sulfonic Acid) s1_1 Solution: Check T < 5°C, use ice/salt bath a1->s1_1 Cause: Diazonium decomposition s1_2 Solution: Ensure fresh SO₂ source (or DABSO), check CuCl₂ catalyst a1->s1_2 Cause: Poor sulfonylation s2_1 Solution: Strict T control (0-5°C) a2->s2_1 Cause: High temperature s3_1 Solution: Use dry, spray-dried KF or KHF₂ a3->s3_1 Cause: Inactive fluoride source s3_2 Solution: Use PTC (18-crown-6), polar aprotic solvent a3->s3_2 Cause: Poor solubility s3_3 Solution: Increase heat to 60-80°C a3->s3_3 Cause: Low temperature s4_1 Solution: Use anhydrous reagents/solvents a4->s4_1 Cause: Water in reaction s4_2 Solution: Minimize contact with water, use cold washes a4->s4_2 Cause: Wet work-up

Caption: A logical flow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Are there alternative, one-pot methods to synthesize 6-chloropyridazine-3-sulfonyl fluoride?

A: Yes, several strategies exist that can circumvent the isolation of the often-unstable sulfonyl chloride intermediate. These are particularly useful for late-stage functionalization.

  • From a Thiol: Starting with 6-chloro-pyridazine-3-thiol, an oxidative chlorination using an agent like aqueous sodium hypochlorite can generate the sulfonyl chloride in situ. This is immediately followed by the addition of a fluoride source (e.g., KHF₂) to perform the Halex reaction in the same pot. This method avoids handling chlorine gas and starts from a readily available thiol.[1][6]

  • From a Sulfonamide: Starting with 6-chloropyridazine-3-sulfonamide, activation with a reagent like Pyry-BF₄ in the presence of MgCl₂ generates the sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride by adding KF and water. This method is noted for its high chemoselectivity and mild conditions.[5][7]

Q: What are the primary safety concerns when performing this synthesis?

A: Safety is paramount. Key hazards include:

  • Thionyl Chloride/PCl₅: If preparing the sulfonyl chloride from sulfonic acid, these reagents are highly corrosive and react violently with water, releasing toxic HCl gas. Always handle in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas. The use of a well-maintained gas delivery system in a fume hood is essential. Using a solid surrogate like DABSO can mitigate the risks of handling gaseous SO₂.

  • Potassium Bifluoride (KHF₂): This is a toxic fluoride source that can cause severe burns upon skin contact due to the release of hydrofluoric acid (HF). Always handle with heavy-duty nitrile or neoprene gloves and have calcium gluconate gel available as a first-aid antidote for HF exposure.

  • Diazonium Salts: Although used in solution, diazonium salts can be explosive in their isolated, dry state. Never attempt to isolate the diazonium salt intermediate.

Q: How does the choice of fluoride source impact the Halex reaction?

A: The choice of fluoride source is critical and involves a trade-off between reactivity, safety, and reaction conditions.

Fluoride SourceTypical ConditionsProsCons
Potassium Fluoride (KF) Acetonitrile or DMF, often with PTC, 60-100 °CInexpensive, readily available, low toxicity.[8]Can be low in reactivity unless spray-dried; requires higher temperatures or a PTC.
Potassium Bifluoride (KHF₂) Acetonitrile or biphasic, RT to 60 °CMore reactive than KF, can be used under milder conditions, less prone to causing hydrolysis.[1][3]Toxic (HF source), requires careful handling.
Tetrabutylammonium Fluoride (TBAF) THF or CH₂Cl₂, -40 °C to RTHighly soluble in organic solvents, very reactive.Hygroscopic (often contains water which can cause hydrolysis), expensive.[9]
Triethylamine Trihydrofluoride (Et₃N·3HF) CH₂Cl₂, RTSoluble, good for sensitive substrates, weakly acidic nature can prevent base-mediated side reactions.[9]Corrosive and toxic HF source.

Experimental Protocols

Protocol A: Synthesis of 6-Chloropyridazine-3-sulfonyl chloride

  • To a stirred solution of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL) cooled to 0 °C, add 3-amino-6-chloropyridazine (1.0 eq). Stir until a fine slurry is formed.

  • Maintain the temperature between 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(II) chloride dihydrate (0.1 eq) in a mixture of acetic acid and water. Cool this solution to 0 °C and saturate it by bubbling sulfur dioxide gas through it for 15-20 minutes.

  • Slowly add the cold diazonium salt slurry from step 2 to the SO₂-saturated solution from step 3. The addition should be controlled to keep the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours or until nitrogen evolution ceases.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with cold water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloropyridazine-3-sulfonyl chloride, which can be used directly or purified by chromatography.

Protocol B: Synthesis of 6-Chloropyridazine-3-sulfonyl fluoride

  • To a flask charged with anhydrous potassium fluoride (3.0 eq, spray-dried) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq), add anhydrous acetonitrile.

  • Add a solution of 6-chloropyridazine-3-sulfonyl chloride (1.0 eq) in acetonitrile to the stirred suspension.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LCMS (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and the PTC.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude 6-chloropyridazine-3-sulfonyl fluoride by silica gel column chromatography or recrystallization to yield the final product.

References

  • Cornella, J., et al. (2020). A simple and practical synthesis of sulfonyl fluorides from sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497–2500. Available at: [Link]

  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2717-2726. Available at: [Link]

  • Bidal, D., et al. (2022). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. Available at: [Link]

  • Gouverneur, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Cornella, J., et al. (2022). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses, 99, 382-401. Available at: [Link]

  • Sammis, G. M., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]

  • The University of Osaka. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! EurekAlert!. Available at: [Link]

  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Available at: [Link]

  • Horclois, R. J. (1955). 3-sulfanilamido-6-substituted pyridazines and method of preparing the same. Google Patents.
  • Carter, M. C., et al. (2003). Synthesis of pyrazinyl pyridine-3-sulfonamide compounds. Google Patents.
  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. Available at: [Link]

  • Ihara, H., et al. (2016). Pyridine-3-sulfonyl chloride production method. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 6-Chloropyridazine-3-Sulfonyl Fluoride Conjugations

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist specializing in bioconjugation and chemoproteomics, I frequently consult with researchers who encounter unexpected challenges when ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist specializing in bioconjugation and chemoproteomics, I frequently consult with researchers who encounter unexpected challenges when utilizing 6-chloropyridazine-3-sulfonyl fluoride (6-CPSF) in their workflows.

While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is celebrated for its stability and chemoselectivity, incorporating a heteroaryl core like pyridazine fundamentally alters the reagent's reactivity profile. This guide is designed to move beyond basic troubleshooting by explaining the causality behind the side reactions you are observing, providing you with self-validating protocols to regain control over your bioconjugation experiments.

Mechanistic Causality: The Dual-Electrophile Dilemma

Most researchers purchase 6-CPSF intending to use it as a mono-electrophilic SuFEx warhead to target Tyrosine, Lysine, or Histidine residues[1][2]. However, the structural reality of the molecule dictates a different behavior.

The pyridazine ring is a 1,2-diazine. The two adjacent nitrogen atoms exert a profound electron-withdrawing effect across the aromatic system. Unlike benzene or pyridine, the pyridazine nucleus lacks any "unactivated" carbon atoms[3]. This hyper-activates the 6-chloro position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Consequently, 6-CPSF is not a mono-electrophile; it is a heterobifunctional cross-linker . When introduced to a protein surface, it undergoes three competing pathways:

  • SuFEx (Intended): The -SO2F group reacts with local nucleophiles (Tyr, Lys, His)[2][4].

  • SNAr (Side Reaction): The 6-chloro group is displaced by potent nucleophiles (Cys, Lys, N-terminus)[3].

  • Hydrolysis (Degradation): Highly activated S(VI)-F warheads can undergo hydrolysis in basic aqueous buffers, rendering them inert[5].

G Reagent 6-Chloropyridazine-3-sulfonyl fluoride (Dual Electrophile) SuFEx Pathway A: SuFEx (-SO2F Reaction) Reagent->SuFEx Chemoselective SNAr Pathway B: SNAr (6-Chloro Displacement) Reagent->SNAr Off-Target Hydrolysis Pathway C: Hydrolysis (Aqueous Degradation) Reagent->Hydrolysis Buffer Driven TyrAdduct Stable Sulfonate/Sulfonamide (Targets: Tyr, Lys, His) SuFEx->TyrAdduct -HF (+177 Da) CysAdduct Heteroaryl Adduct (Targets: Cys, Lys, N-term) SNAr->CysAdduct -HCl (+160.5 Da) Degraded Sulfonic Acid (Unreactive) Hydrolysis->Degraded +H2O / -HF Crosslink Protein Cross-linking (Bifunctional Adduct) TyrAdduct->Crosslink Unquenched Cl CysAdduct->Crosslink Unquenched SO2F

Dual electrophilic pathways of 6-chloropyridazine-3-sulfonyl fluoride leading to side reactions.

Diagnostic Data: Mass Spectrometry Signatures

To troubleshoot your reaction, intact protein LC-MS is your most reliable diagnostic tool. Because the SuFEx and SNAr pathways release different leaving groups (Fluoride vs. Chloride), they produce distinct mass shifts[6]. Use the table below to diagnose which pathway is dominating your reaction.

Reaction PathwayLeaving GroupNet Mass Shift (Da)Primary Amino Acid TargetsDiagnostic Meaning
SuFEx (Intended) Fluoride (-HF)+176.95 Tyr, Lys, His, Ser, ThrSuccessful chemoselective labeling.
SNAr (Side Rxn) Chloride (-HCl)+160.50 Cys, Lys, N-terminusOff-target heteroaryl substitution.
Dual (Crosslink) F and Cl+141.51 Inter/Intra-molecularReagent acted as a bifunctional cross-linker.
SNAr + Hydrolysis Cl and F+158.50 Cys, LysSNAr occurred, followed by aqueous degradation of the -SO2F group.

Troubleshooting FAQs

Q: I am attempting to label a specific Tyrosine residue, but my intact mass shows a +160.5 Da shift instead of the expected +177 Da. What happened? A: You are observing SNAr displacement of the chloride atom, not SuFEx. The highly activated 1,2-diazine ring makes the 6-chloro position extremely susceptible to nucleophilic attack by nearby Lysine residues or the N-terminus[3]. To correct this, lower the reaction pH to 7.2 to protonate the Lysine amines, reducing their nucleophilicity while allowing the Tyrosine phenoxide (which has a lower local pKa in certain microenvironments) to react via SuFEx.

Q: My protein is forming high-molecular-weight aggregates (dimers/trimers) after labeling. How do I stop this? A: Because 6-CPSF is a dual electrophile, one end (-SO2F) can react with Protein A, while the other end (6-Cl) reacts with Protein B, effectively cross-linking them. To prevent this, you must strictly control the stoichiometry (use no more than 2–5 molar equivalents of the probe) and keep the protein concentration below 20 µM to favor intramolecular reactions over intermolecular cross-linking.

Q: I tried to use 6-CPSF to label a Cysteine residue via SuFEx, but the adduct disappeared during LC-MS analysis. Why? A: While sulfonyl fluorides react rapidly with thiols, the resulting thiosulfonate adducts are highly unstable and readily reverse or degrade under physiological conditions[5]. If your goal is to target Cysteine, you should rely on the SNAr pathway (which forms a stable thioether at the 6-position) rather than the SuFEx pathway.

Q: Can I use Tris or Glycine buffers for these reactions? A: No. Both Tris and Glycine contain primary amines. These will act as scavengers, reacting rapidly with the 6-chloro group via SNAr, and potentially with the -SO2F group via SuFEx. Always use non-nucleophilic buffers such as HEPES, MOPS, or Phosphate.

Self-Validating Experimental Protocol

To achieve chemoselective SuFEx labeling while suppressing SNAr side reactions, follow this optimized, self-validating methodology.

Protocol: Chemoselective Tyrosine Labeling via SuFEx

This protocol is designed to kinetically favor SuFEx over SNAr by controlling pH and utilizing a specific quenching strategy.

Step 1: Buffer Exchange Dialyze or desalt your protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: pH 7.4 keeps the vast majority of surface Lysines protonated (unreactive toward SNAr), while proximity-driven SuFEx at target Tyrosines remains viable.

Step 2: Reagent Preparation Dissolve 6-CPSF in anhydrous DMSO to create a 10 mM stock. Causality: Highly activated S(VI)-F warheads hydrolyze in aqueous environments[5]. Prepare this stock immediately before use.

Step 3: Reaction Initiation Dilute the protein to 10 µM. Add the 6-CPSF stock to a final concentration of 30 µM (3 molar equivalents). Ensure the final DMSO concentration remains ≤ 5% v/v to prevent protein unfolding. Incubate at 25°C for exactly 2 hours.

Step 4: Orthogonal Quenching (The Self-Validation Step) Add 10 mM β-mercaptoethanol (BME) and incubate for 15 minutes. Causality & Validation: BME serves a dual purpose. First, it quenches unreacted 6-CPSF. Second, if your protein was successfully labeled via SuFEx, the 6-chloro group on the attached probe is still active. BME will react with this unquenched 6-chloro group via SNAr. Diagnostic Check: Analyze via LC-MS. A properly executed reaction will show a mass shift of +255.1 Da (SuFEx addition [+177 Da] + BME substitution at the 6-position [+78.1 Da]). If you see a +160.5 Da shift, the initial reaction proceeded via SNAr, and the protocol failed.

References

  • NextSDS.
  • PNAS. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.
  • NIH. Structure-based design and analysis of SuFEx chemical probes.
  • PubChemLite. 6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S). University of Luxembourg.
  • Thieme Connect. Product Class 8: Pyridazines. Thieme.
  • Chemical Science. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Royal Society of Chemistry.
  • PubMed. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions.

Sources

Troubleshooting

Technical Support Center: Optimizing SuFEx Reactions with 6-Chloropyridazine-3-Sulfonyl Fluoride

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with 6-chloropyridazine-3-sulfonyl fluoride. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry with 6-chloropyridazine-3-sulfonyl fluoride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and achieve reliable, high-yield results.

Section 1: Understanding the System: Key Principles of SuFEx with Heterocyclic Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, prized for its efficiency and the stability of the resulting linkages.[1][2] The reactivity of the S-F bond in sulfonyl fluorides like 6-chloropyridazine-3-sulfonyl fluoride is a balance of remarkable stability under many conditions and potent, selective reactivity when activated.[3][4] Aromatic heterocyclic sulfonyl fluorides can be challenging substrates, sometimes requiring specific catalytic conditions to achieve optimal reaction times.[1]

The general mechanism involves the activation of the highly stable S-F bond, making the sulfur center susceptible to nucleophilic attack. This activation is typically facilitated by catalysts such as organic bases or bifluoride salts.[1][5]

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with 6-chloropyridazine-3-sulfonyl fluoride in SuFEx reactions.

Q1: My SuFEx reaction with 6-chloropyridazine-3-sulfonyl fluoride is sluggish or not going to completion. What are the primary factors to investigate?

Slow or incomplete reactions are a common hurdle. The issue often lies in one or more of the following areas: catalyst choice and loading, solvent, temperature, or the nature of the nucleophile.

  • Catalyst: The choice and concentration of the catalyst are critical. While traditional bases like triethylamine (TEA) can be used, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) are often more effective for less reactive sulfonyl fluorides.[1][5] Aromatic heterocyclic sulfonyl fluorides, in particular, may require higher catalyst loadings.[1] For challenging reactions, consider the "Accelerated SuFEx Click Chemistry" (ASCC) protocol, which utilizes a synergistic combination of a hindered guanidine base like BTMG and hexamethyldisilazane (HMDS).[1] This system can dramatically reduce reaction times, often to within minutes.[1]

  • Nucleophile: The nucleophilicity of your coupling partner plays a significant role. Phenols and anilines are common nucleophiles in SuFEx reactions.[6] If you are using an alcohol, primary alcohols are generally more reactive than secondary alcohols, which may require higher catalyst loadings and elevated temperatures.[5] The use of aryl silyl ethers can also accelerate the reaction, as the formation of a stable silicon-fluoride bond provides a thermodynamic driving force.[1]

  • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are commonly used and can help to solubilize reactants and facilitate the reaction.[7] The role of the solvent can be substrate-dependent, so it may be beneficial to screen a few different solvents.[8]

  • Temperature: While many SuFEx reactions proceed efficiently at room temperature, increasing the temperature can sometimes be necessary for less reactive substrates. For example, reactions with secondary alcohols may require temperatures around 60 °C.[5]

Q2: I'm observing side products in my reaction. What are the likely culprits and how can I minimize them?

The generation of byproducts in SuFEx chemistry is generally low, but they can occur.

  • Hydrolysis: Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts.[9][10] However, under certain conditions, particularly with prolonged reaction times or the presence of water, hydrolysis of the sulfonyl fluoride can occur. Ensuring anhydrous conditions can help minimize this.

  • Competing Reactions with the Pyridazine Ring: The 6-chloropyridazine ring itself has reactive sites. While the sulfonyl fluoride is the primary electrophilic center for SuFEx, strong nucleophiles or harsh reaction conditions could potentially lead to nucleophilic aromatic substitution at the chlorine-bearing carbon. Using milder conditions and a more selective catalyst can help to avoid this.

  • Elimination Reactions: When working with alkyl sulfonyl fluorides, strong bases can cause deprotonation at the α-carbon, leading to elimination side reactions.[5] While 6-chloropyridazine-3-sulfonyl fluoride is an aryl sulfonyl fluoride, it's a good practice to use non-nucleophilic bases to avoid potential side reactions.

Q3: How can I effectively monitor the progress of my SuFEx reaction?

Monitoring the reaction is crucial for optimization. Several analytical techniques are well-suited for this purpose.

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to follow the consumption of starting materials and the formation of the product.[7][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring SuFEx reactions. It allows for the separation of reactants, products, and any byproducts, while the mass spectrometer provides confirmation of their identities.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed mechanistic investigation, NMR spectroscopy can be used to observe the formation of intermediates and products over time.[1]

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during SuFEx reactions with 6-chloropyridazine-3-sulfonyl fluoride.

Issue Possible Cause Recommended Solution
Slow or No Reaction Inadequate catalyst activity or loading.Increase the catalyst loading (e.g., up to 20 mol% for challenging substrates).[5] Switch to a more potent catalyst system like BTMG/HMDS.[1]
Low nucleophilicity of the coupling partner.If using an alcohol, consider converting it to the corresponding silyl ether. For amine nucleophiles, ensure the free base is used or add a stoichiometric amount of a non-nucleophilic base.
Unsuitable solvent.Screen aprotic polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
Insufficient temperature.Gradually increase the reaction temperature, for example, to 40-60 °C, while monitoring for any decomposition.
Low Yield Incomplete reaction.Address the points under "Slow or No Reaction."
Product degradation.If the product is unstable under the reaction conditions, try to reduce the reaction time by using a more active catalyst or slightly higher temperature for a shorter duration.
Difficult purification.SuFEx reactions are known for their clean conversions, often requiring minimal purification. If purification is challenging, re-evaluate the reaction conditions to minimize byproducts. Simple evaporation of volatile catalysts and byproducts is sometimes sufficient.[1]
Formation of Byproducts Hydrolysis of the sulfonyl fluoride.Ensure the use of anhydrous solvents and reagents.
Side reactions with the pyridazine ring.Use the mildest effective reaction conditions (catalyst, temperature).
Catalyst-induced decomposition.If using a strong base, ensure it is non-nucleophilic to avoid unwanted side reactions.

Section 4: Experimental Protocols & Visualizations

General Protocol for SuFEx with 6-Chloropyridazine-3-sulfonyl fluoride

This protocol provides a starting point for your optimizations.

  • To a solution of the nucleophile (1.0 equiv) in anhydrous acetonitrile (0.1 M), add 6-chloropyridazine-3-sulfonyl fluoride (1.1 equiv).

  • Add the chosen catalyst (e.g., DBU, 10-30 mol% or BTMG, 5-20 mol%).[1][5] If using the ASCC protocol, add HMDS (1.0 equiv) and BTMG (1-5 mol%).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C).

  • Upon completion, the reaction mixture can be concentrated in vacuo. The crude product can then be purified by silica gel chromatography if necessary.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting your SuFEx reaction.

Troubleshooting_Workflow Start Reaction Issue: Slow/Incomplete/Low Yield Check_Catalyst Step 1: Evaluate Catalyst - Increase loading (up to 20 mol%) - Switch to BTMG/HMDS Start->Check_Catalyst Check_Nucleophile Step 2: Assess Nucleophile - Silylate alcohols - Use free base of amines Check_Catalyst->Check_Nucleophile If still problematic Success Reaction Optimized Check_Catalyst->Success Problem Solved Check_Conditions Step 3: Modify Conditions - Screen aprotic polar solvents - Increase temperature (40-60 °C) Check_Nucleophile->Check_Conditions If still problematic Check_Nucleophile->Success Problem Solved Analyze_Byproducts Step 4: Analyze Byproducts - Use anhydrous conditions - Employ milder conditions Check_Conditions->Analyze_Byproducts If byproducts are an issue Check_Conditions->Success Problem Solved Analyze_Byproducts->Success Problem Solved SuFEx_Cycle RSO2F R-SO2F (6-chloropyridazine-3-sulfonyl fluoride) Base_HF Base-H+ F- RSO2F->Base_HF + Nu- Nucleophile Nu-H (e.g., Phenol) Deprotonated_Nu Nu- (Activated Nucleophile) Nucleophile->Deprotonated_Nu + Base Base Base (e.g., DBU, BTMG) Product R-SO2-Nu Deprotonated_Nu->Product + R-SO2F Base_HF->Base - HF

Caption: Generalized catalytic cycle for a base-mediated SuFEx reaction.

Section 5: Concluding Remarks

Optimizing SuFEx reactions with 6-chloropyridazine-3-sulfonyl fluoride requires a systematic approach that considers the interplay between the catalyst, nucleophile, and reaction conditions. By understanding the underlying principles and methodically troubleshooting any issues that arise, researchers can harness the full potential of this powerful click chemistry tool for applications in drug discovery, chemical biology, and materials science.

References

  • Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(15), e202112375. [Link]

  • Li, G., et al. (2017). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 3(9), 986-991. [Link]

  • Giel, M., Smedley, C. J., & Moses, J. E. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Liu, F., et al. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. Chembiochem, 22(13), 2234-2242. [Link]

  • van der Vight, M., et al. (2020). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry, 85(15), 9634-9644. [Link]

  • Bloch, L. M., & Grimme, S. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. The Journal of Organic Chemistry, 85(23), 15259-15267. [Link]

  • Zhang, Y., et al. (2022). SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes. Biomacromolecules, 23(1), 249-258. [Link]

  • Zhang, C., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(25), 6835-6843. [Link]

  • Giel, M., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(11), 4032-4040. [Link]

  • Wu, P., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology, 12(2), e78. [Link]

  • van der Vight, M., et al. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition, 59(19), 7494-7500. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1939-1951. [Link]

  • Zheng, Q., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(9), nwad159. [Link]

  • Du, G., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(22), 14859-14867. [Link]

  • Qin, H.-L., & Leng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 76, 153139. [Link]

  • Bloch, L. M., & Grimme, S. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ChemRxiv. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 29-37. [Link]

  • Wang, Y., et al. (2023). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Nature Communications, 14(1), 5859. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Gembus, V., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Catalysis. The Journal of Organic Chemistry, 87(13), 8343-8355. [Link]

  • Barbasiewicz, M., & Talko, M. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Zheng, Q., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry, 21(30), 6130-6147. [Link]

  • PubChemLite. (n.d.). 6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S). [Link]

  • NextSDS. (n.d.). 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. [Link]

  • Springer Nature Experiments. (n.d.). Sulfur fluoride exchange. [Link]

  • Qin, H.-L., & Leng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2697-2707. [Link]

  • ChemRxiv. (2023). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. [Link]

  • Gembus, V., et al. (2022). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 24(37), 6824-6828. [Link]

  • ChemRxiv. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. [Link]

Sources

Optimization

overcoming solubility issues with 6-chloropyridazine-3-sulfonyl fluoride in experiments

Welcome to the technical support center for 6-chloropyridazine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-chloropyridazine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common experimental challenges, with a primary focus on its solubility characteristics. As a heteroaromatic sulfonyl fluoride, this compound is a valuable reagent in modern synthetic chemistry, particularly in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] However, its unique structural features can present solubility hurdles that require careful consideration and a systematic approach to overcome.

This guide provides in-depth, practical solutions and detailed experimental protocols to ensure the successful use of 6-chloropyridazine-3-sulfonyl fluoride in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is 6-chloropyridazine-3-sulfonyl fluoride and what are its primary applications?

A1: 6-Chloropyridazine-3-sulfonyl fluoride (CAS No. 209848-48-6) is a chemical compound with the molecular formula C₄H₂ClFN₂O₂S.[4] It belongs to the class of heteroaromatic sulfonyl fluorides. These compounds have gained significant attention as versatile building blocks in organic synthesis and drug discovery.

The primary application of 6-chloropyridazine-3-sulfonyl fluoride and similar sulfonyl fluorides is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .[5][6][7] SuFEx is a powerful, next-generation "click chemistry" reaction that allows for the reliable formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile (such as an alcohol or an amine).[8][9][10] This makes it an invaluable tool for synthesizing diverse molecular architectures, from small molecule libraries to complex polymers and bioconjugates.[10] The pyridazine core also offers a unique scaffold for the development of novel therapeutic agents.

Q2: I'm having difficulty dissolving 6-chloropyridazine-3-sulfonyl fluoride in my aqueous reaction buffer. What do you recommend?

A2: This is a common challenge. Sulfonyl fluorides, particularly those with aromatic or heteroaromatic scaffolds, often exhibit low solubility in aqueous solutions.[11] The recommended approach is to first prepare a concentrated stock solution in a suitable, dry, water-miscible organic solvent. This stock solution can then be added to your aqueous buffer with vigorous mixing to achieve the desired final concentration. This method promotes rapid and uniform dispersion, minimizing the risk of precipitation.

Q3: What are the best organic solvents for preparing a stock solution of 6-chloropyridazine-3-sulfonyl fluoride?

SolventPolarity (Dielectric Constant)Key Considerations
Dimethyl Sulfoxide (DMSO) 47.2Excellent solvating power for a wide range of compounds. Ensure the use of anhydrous DMSO as it is hygroscopic.
N,N-Dimethylformamide (DMF) 36.7Another good option with high solvating power. Use anhydrous grade and handle with appropriate safety precautions.
Acetonitrile (ACN) 37.5A common solvent in reversed-phase HPLC, making it convenient for analytical purposes.
Ethanol 24.5A protic solvent that can be used, but be mindful of potential, albeit slow, reactivity with the sulfonyl fluoride over long-term storage.

Q4: How stable is 6-chloropyridazine-3-sulfonyl fluoride in solution?

A4: Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis and thermolysis.[12] However, their stability in aqueous solutions can be pH-dependent. They are typically more stable at neutral or slightly acidic pH. Under strongly basic conditions, the sulfonyl fluoride moiety can be susceptible to hydrolysis, which would deactivate the compound. For stock solutions prepared in anhydrous organic solvents and stored properly (at -20°C, protected from moisture), 6-chloropyridazine-3-sulfonyl fluoride is expected to be stable for extended periods. A recent study on a variety of heteroaromatic sulfonyl halides suggests that sulfonyl fluorides are generally more stable than the corresponding chlorides.[13][14]

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter when working with 6-chloropyridazine-3-sulfonyl fluoride and provides a logical workflow for troubleshooting.

DOT Script for Solubility Troubleshooting Workflow

G start Start: Solubility Issue with 6-Chloropyridazine-3-sulfonyl Fluoride check_stock Is a concentrated stock solution in an organic solvent being used? start->check_stock prepare_stock Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF. check_stock->prepare_stock No precipitation Precipitation observed upon addition to aqueous buffer? check_stock->precipitation Yes prepare_stock->precipitation lower_conc Lower the final concentration of the compound in the aqueous buffer. precipitation->lower_conc Yes success Success: Proceed with experiment. precipitation->success No increase_cosolvent Increase the percentage of organic co-solvent in the final solution (if the experiment allows). lower_conc->increase_cosolvent vortex Add the stock solution dropwise to the aqueous buffer with vigorous vortexing. increase_cosolvent->vortex sonicate Gently sonicate the final solution for a short period. vortex->sonicate still_insoluble Compound still not soluble? sonicate->still_insoluble determine_sol Determine the quantitative solubility in various solvents. (See Protocol Below) still_insoluble->determine_sol Yes still_insoluble->success No G start Start: Determine Solubility add_excess 1. Add excess compound to a known volume of solvent in a vial. start->add_excess equilibrate 2. Equilibrate the mixture on a shaker for 24-48 hours at a constant temperature. add_excess->equilibrate phase_separation 3. Separate the solid and liquid phases (centrifugation or filtration). equilibrate->phase_separation dilute_supernatant 4. Carefully take an aliquot of the supernatant and dilute it. phase_separation->dilute_supernatant hplc_analysis 5. Analyze the diluted sample by HPLC or LC-MS. dilute_supernatant->hplc_analysis calibration_curve 6. Prepare a calibration curve with known concentrations of the compound. hplc_analysis->calibration_curve calculate_solubility 7. Calculate the solubility based on the calibration curve and dilution factor. calibration_curve->calculate_solubility end End: Quantitative Solubility Value calculate_solubility->end

Sources

Troubleshooting

scaling up the synthesis of 6-chloropyridazine-3-sulfonyl fluoride

Welcome to the Technical Support Center for the scale-up and synthesis of 6-chloropyridazine-3-sulfonyl fluoride. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 6-chloropyridazine-3-sulfonyl fluoride. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when transitioning this highly reactive system from the bench to the pilot plant.

Heteroaryl sulfonyl fluorides are indispensable electrophiles in Sulfur-Fluoride Exchange (SuFEx) click chemistry and advanced drug development[1][2]. However, their synthesis requires rigorous control over highly exothermic oxidative fluorination conditions.

Part 1: Core Methodology & Mechanistic Protocol

The standard synthesis of 6-chloropyridazine-3-sulfonyl fluoride relies on the oxidative fluorination of 6-chloropyridazine-3-thiol. This is achieved using chlorine gas ( Cl2​ ) as the oxidant and potassium hydrogen fluoride ( KHF2​ ) as the fluoride source in a biphasic or mixed solvent system[3][4].

Step-by-Step Scale-Up Protocol (100g Scale):

  • Reactor Preparation: Utilize a Hastelloy C-276 or PTFE-lined jacketed reactor equipped with a high-torque mechanical stirrer and a sub-surface gas sparging tube.

  • Reagent Charging: Charge the reactor with methanol (1.0 L) and deionized water (1.0 L). Add KHF2​ (1.6 kg, excess) and 6-chloropyridazine-3-thiol (100 g)[4].

  • Cryogenic Cooling: Circulate cryogenic fluid through the reactor jacket to bring the internal mixture temperature to exactly -20°C[3].

  • Oxidative Dosing: Initiate vigorous stirring (critical for gas-liquid mass transfer). Begin sparging Cl2​ gas sub-surface. Causality Check: The reaction of Cl2​ with the thiol is violently exothermic. The dosing rate must be strictly controlled via a mass flow controller so that the internal temperature never exceeds -15°C.

  • Reaction Maturation: Once the stoichiometric amount of Cl2​ is absorbed (typically taking 2-3 hours at scale), maintain the temperature at -20°C and stir for an additional 30 minutes.

  • Quenching & Isolation: Vent excess Cl2​ through a caustic/thiosulfate scrubber. Slowly transfer the reaction mass into a pre-cooled (-5°C) saturated aqueous NaHCO3​ solution to neutralize the generated HCl and HF . Extract the product with pre-chilled ethyl acetate, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[4].

Part 2: Process Flow Visualization

G N1 Charge Reactor: Thiol + KHF2 in MeOH/H2O N2 Cryogenic Cooling Target: -20°C N1->N2 N3 Cl2 Gas Sparging (Exothermic Control) N2->N3 N4 In-situ Sulfonyl Chloride Formation N3->N4 Oxidation N5 Cl-F Exchange via KHF2 (Buffered Fluorination) N4->N5 Nucleophilic Substitution N6 Alkaline Quench (NaHCO3 / Ice Water) N5->N6 N7 Product Isolation: 6-Chloropyridazine-3-sulfonyl fluoride N6->N7

Scale-up workflow for 6-chloropyridazine-3-sulfonyl fluoride synthesis.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my product yield dropping significantly when scaling from 1g to 100g? A: This is almost always a heat transfer limitation. The oxidative chlorination step is highly exothermic. At a 1g scale, the surface-area-to-volume ratio of a round-bottom flask easily dissipates the heat. At 100g, localized hot spots occur at the Cl2​ sparging site. If the local temperature exceeds -10°C, the intermediate sulfonyl chloride will undergo rapid nucleophilic attack by the methanol solvent (yielding methyl sulfonates) or hydrolyze with water (yielding sulfonic acids) rather than undergoing the desired Cl-F exchange[1][3]. Actionable Fix: Decrease the Cl2​ feed rate, increase the impeller RPM to maximize dispersion, and ensure the jacket cooling capacity is rated for the reaction's maximum heat release.

Q2: Can we substitute KHF2​ with a cheaper or less corrosive fluoride source like KF or NaF ? A: No. KHF2​ (potassium bifluoride) is mechanistically critical here. It acts not only as a fluoride source but also provides a mildly acidic, buffered environment. The synthesis of heteroaryl sulfonyl fluorides is sensitive; if the environment becomes too basic (as it would with simple KF in water), the electron-deficient pyridazine ring becomes highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) at the C4/C5 positions or hydrolysis of the sulfonyl group[3]. KHF2​ suppresses these side reactions.

Q3: What reactor materials are required to maintain process safety? A: The combination of KHF2​ (which exists in equilibrium with highly corrosive HF ) and Cl2​ gas creates an aggressively corrosive matrix. Standard borosilicate glass reactors will undergo severe etching, introducing silica impurities and risking catastrophic vessel failure. 316L Stainless Steel will suffer from rapid pitting corrosion due to the chlorides. Actionable Fix: You must use a PTFE/PFA-lined reactor or a high-nickel alloy vessel (e.g., Hastelloy C-276) for this specific unit operation.

Q4: The isolated product is degrading upon storage. How do we stabilize it? A: While sulfonyl fluorides are generally much more stable than sulfonyl chlorides (the basis of SuFEx chemistry)[2], the 6-chloropyridazine core is highly electron-withdrawing, making the sulfonyl fluoride moiety slightly more moisture-sensitive than a standard phenyl sulfonyl fluoride. Degradation is usually caused by residual acidic impurities from the quench. Ensure the organic phase is washed thoroughly with saturated NaHCO3​ until the aqueous layer remains strictly basic (pH > 8), dry thoroughly, and store the final product under an inert argon atmosphere at -20°C.

Part 4: Quantitative Data & Scale Comparison

To illustrate the non-linear scaling dynamics of this reaction, review the empirical parameters observed during the transition from bench to pilot scale.

ParameterBench ScalePilot ScaleMechanistic Implication / Adjustment
Thiol Starting Material 1.0 g (6.8 mmol)100.0 g (0.68 mol)Base metric for scale-up calculations.
Solvent Ratio (MeOH:H2O) 1:1 (8 mL total)1:1 (2.0 L total)Maintained to ensure KHF2​ solubility and phase behavior.
KHF2​ Equivalents 12.2 eq12.2 eqMassive excess required to drive kinetics and buffer the system.
Cl2​ Dosing Time 30 minutes180 minutesExtended to prevent thermal runaway and maintain T < -15°C.
Max Internal Temp Variance ± 2.0 °C± 6.5 °CHighlights the heat transfer bottleneck at larger scales.
Average Isolated Yield 75%62 - 68%Yield drop due to localized thermal excursions promoting hydrolysis.

References

  • Science of Synthesis 16.8 Pyridazines. Thieme Connect.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC Publishing).
  • United States Patent US 8,048,909 B2. Googleapis.com.

Sources

Optimization

optimizing catalyst choice for cross-coupling with 6-chloropyridazine-3-sulfonyl fluoride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chemoselective challenges associated with 6-chloropyridazine-3-sulfonyl fluoride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chemoselective challenges associated with 6-chloropyridazine-3-sulfonyl fluoride .

This bifunctional scaffold presents a classic synthetic dichotomy: the 6-chloro position is highly susceptible to palladium-catalyzed oxidative addition, while the 3-sulfonyl fluoride (-SO₂F) is a privileged hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The protocols and troubleshooting guides below are engineered as self-validating systems to ensure you can selectively functionalize the pyridazine core while preserving the -SO₂F handle for downstream applications.

Mechanistic Workflow & Pathway Analysis

The diagram below illustrates the competing catalytic pathways when subjecting 6-chloropyridazine-3-sulfonyl fluoride to palladium catalysis. Understanding these bifurcations is critical for rational catalyst and condition selection.

G SM 6-Chloropyridazine-3-sulfonyl fluoride (Dual Electrophile) Pd Pd(0) Catalyst (e.g., Pd(dppf)Cl2) SM->Pd Catalyst Introduction Desulf Desulfonative Coupling (Acidic Conditions) SM->Desulf Pd(0) + Strong Acid (No Base) OA Oxidative Addition at C-Cl Bond Pd->OA Bulky/Bidentate Ligands Poison Catalyst Deactivation (N-Coordination) Pd->Poison Small Ligands (e.g., PPh3) TM Transmetalation (Aryl-B(OH)2 + Mild Base) OA->TM Mild Base (K3PO4) Hydrolysis SO2F Hydrolysis (Harsh Base / High H2O) OA->Hydrolysis Harsh Base (NaOH) RE Reductive Elimination TM->RE Product 6-Arylpyridazine-3-sulfonyl fluoride (Target: Intact SO2F) RE->Product

Chemoselective Pd-catalyzed cross-coupling pathways for 6-chloropyridazine-3-sulfonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: Why does my palladium catalyst precipitate as "black Pd" before the reaction reaches completion? Diagnosis & Causality: Pyridazines are notorious for poisoning transition metal catalysts. The two adjacent nitrogen atoms act as strong σ-donors. If you are using a catalyst with small, labile ligands like Pd(PPh₃)₄, the pyridazine nitrogens will displace the phosphines, forming a thermodynamically stable, catalytically dead Pd-complex [1]. Solution: You must enforce steric exclusion. Switch to bidentate ligands with a large bite angle (e.g., dppf) or highly bulky monodentate dialkylbiaryl phosphines (e.g., SPhos, XPhos). These ligands physically block the pyridazine nitrogens from coordinating to the metal center, keeping the palladium in the active catalytic cycle.

Q2: How do I prevent the -SO₂F group from participating in the cross-coupling? Diagnosis & Causality: The S(VI)-F bond is generally inert to oxidative addition by Pd(0) under standard basic Suzuki conditions [3]. However, recent mechanistic studies have shown that sulfonyl fluorides can undergo desulfonative cross-coupling, but this specifically requires the absence of base and the presence of strong Brønsted acids [2]. Solution: By utilizing a standard, mildly basic environment (e.g., K₃PO₄ or K₂CO₃), you inherently protect the -SO₂F group from desulfonative activation. The base is required to activate the boronic acid for transmetalation, which outcompetes any potential C-S bond activation.

Q3: If base protects against desulfonation, why am I still losing my -SO₂F handle? Diagnosis & Causality: You are likely experiencing simple hydrolysis, not cross-coupling. While -SO₂F is much more stable than sulfonyl chlorides, harsh aqueous bases (like NaOH or KOH) at elevated temperatures will nucleophilically attack the sulfur center, converting the sulfonyl fluoride into a sulfonate. Solution: Shift to anhydrous conditions or use mild, non-nucleophilic bases. Anhydrous K₃PO₄ in dry 1,4-dioxane or toluene is the gold standard for preserving the -SO₂F group during C-C bond formation.

Quantitative Catalyst Performance Data

The following table synthesizes expected yields and chemoselectivity profiles based on catalyst architecture when coupling 6-chloropyridazine-3-sulfonyl fluoride with standard arylboronic acids [1].

Catalyst SystemLigand ArchitectureOptimal Base / SolventTypical YieldSelectivity (C-Cl vs SO₂F)Mechanistic Rationale
Pd(PPh₃)₄ Monodentate (Small)K₂CO₃ / Dioxane-H₂O< 30%HighLacks steric bulk; rapid catalyst poisoning via N-coordination.
Pd(OAc)₂ / SPhos Monodentate (Bulky)K₃PO₄ / Toluene> 85%HighBiaryl phosphine prevents off-cycle N-binding; promotes fast oxidative addition.
PdCl₂(dppf) Bidentate (Large Bite)K₂CO₃ / Dioxane> 80%HighRigid bidentate structure enforces cis-coordination, outcompeting pyridazine.
Pd₂(dba)₃ / Xantphos Bidentate (Rigid)Cs₂CO₃ / Dioxane> 75%HighIdeal for Buchwald-Hartwig aminations on the 6-chloro position.
Pd(OAc)₂ / TFA None (Acidic)None / TolueneN/ALow (Desulfonative)Acidic conditions activate the -SO₂F group for C-S bond cleavage [2].
Troubleshooting Matrix
Observed SymptomMechanistic DiagnosisCorrective Action
Incomplete conversion; starting material remains. Catalyst deactivation via off-cycle N-coordination.Increase steric bulk of the ligand. Switch from Pd(PPh₃)₄ to PdCl₂(dppf) or Pd(OAc)₂/XPhos.
Mass spec shows [M+16] or loss of 19F NMR signal. Hydrolysis of the -SO₂F group to a sulfonate (-SO₃H) due to nucleophilic attack by OH⁻.Eliminate water from the system. Switch to anhydrous K₃PO₄ in dry dioxane. Lower reaction temperature to 80 °C.
Formation of desulfonated biaryl products. Acidic impurities are triggering C-S bond activation, mimicking Moran's desulfonative conditions [2].Ensure the reaction is sufficiently basic. Wash glassware with base bath to remove trace acids prior to drying.
Standard Operating Procedure (SOP): Chemoselective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. It utilizes PdCl₂(dppf) to prevent pyridazine poisoning and anhydrous K₃PO₄ to prevent -SO₂F hydrolysis.

Reagents & Materials:

  • 6-Chloropyridazine-3-sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • PdCl₂(dppf) (5 mol%, 0.05 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-chloropyridazine-3-sulfonyl fluoride, arylboronic acid, PdCl₂(dppf), and anhydrous K₃PO₄.

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (Repeat 3x).

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane via syringe.

  • Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • Self-Validation Checkpoint (Critical): Before quenching the reaction, remove a 50 µL aliquot under Argon. Dilute in 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum.

    • Validation: A sharp singlet between +50 and +60 ppm confirms the structural integrity of the -SO₂F group. If this peak is absent, halt the reaction; your system has been breached by moisture or harsh nucleophiles.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black and phosphate salts, eluting with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 6-arylpyridazine-3-sulfonyl fluoride.

References
  • Chatelain, P., Muller, C., Sau, A., Brykczyńska, D., & Moran, J. "Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides." Angewandte Chemie International Edition, 2021.[Link]

  • Saraswat, S. K., et al. "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions." RSC Advances, 2023.[Link]

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Containing 6-Chloropyridazine-3-sulfonyl Fluoride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloropyridazine-3-sulfonyl fluoride. This guide provides in-depth troubleshooting advice and frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloropyridazine-3-sulfonyl fluoride. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of post-reaction workups involving this versatile reagent. The unique combination of a reactive sulfonyl fluoride and an electron-deficient chloropyridazine ring necessitates careful consideration of your workup strategy to ensure optimal yield and purity of your target compounds.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues you may encounter during the workup of reactions involving 6-chloropyridazine-3-sulfonyl fluoride, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows little to no formation of the expected product.

  • A significant amount of starting material (e.g., the amine in a sulfonamide formation reaction) remains unreacted.

Potential Causes and Solutions:

  • Hydrolysis of 6-Chloropyridazine-3-sulfonyl Fluoride: While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, they are not entirely inert, especially under basic conditions or at elevated temperatures. The pyridazine ring, being electron-deficient, can further activate the sulfonyl fluoride group towards nucleophilic attack.

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. If your reaction requires an aqueous workup, perform it at low temperatures (0-5 °C) and as quickly as possible. Use a mild bicarbonate solution for neutralization rather than stronger bases like hydroxides.

  • Degradation of the Reagent: Improper storage can lead to the degradation of 6-chloropyridazine-3-sulfonyl fluoride.

    • Solution: Store the reagent in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. It is advisable to use a fresh bottle of the reagent if there are any doubts about its quality.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature, while being mindful of the potential for thermal degradation.

Issue 2: Presence of a Major Impurity with a Mass Corresponding to the Hydrolyzed Sulfonyl Fluoride

Symptoms:

  • LC-MS analysis reveals a significant peak with a mass corresponding to 6-chloropyridazine-3-sulfonic acid.

Potential Causes and Solutions:

  • Aggressive Aqueous Workup: Prolonged exposure to aqueous acidic or basic conditions during workup can lead to the hydrolysis of the sulfonyl fluoride.

    • Solution: Minimize the time the reaction mixture is in contact with aqueous layers. Use of a saturated solution of a mild base like sodium bicarbonate for neutralization is recommended. Avoid strong acids or bases for pH adjustment. If possible, a non-aqueous workup could be considered. For instance, quenching the reaction with an anhydrous acid or base scavenger, followed by filtration and direct purification.

  • Wet Solvents or Reagents: The presence of water in the reaction itself can lead to the formation of the sulfonic acid byproduct.

    • Solution: Always use anhydrous solvents and ensure all reagents are dry. Dry glassware thoroughly before use.

Issue 3: Formation of Unexpected Byproducts Involving Displacement of the Chlorine Atom

Symptoms:

  • LC-MS or NMR analysis indicates the presence of compounds where the chlorine atom on the pyridazine ring has been substituted by another nucleophile (e.g., hydroxide, alkoxide from a solvent, or an amine from the reaction).

Potential Causes and Solutions:

  • Nucleophilic Aromatic Substitution (SNAr): The 6-chloropyridazine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic attack, particularly under basic conditions or at elevated temperatures. The reactivity of chloroazines to nucleophilic substitution is well-documented.

    • Solution:

      • Quenching: Quench the reaction at low temperature (0 °C). If a basic quench is necessary, use a weak, non-nucleophilic base like sodium bicarbonate or potassium carbonate, and add it slowly. Avoid strong, nucleophilic bases like NaOH or KOH if possible.

      • Extraction: During extraction, if a basic wash is required, keep the contact time brief and the temperature low.

      • Solvent Choice: Be cautious when using nucleophilic solvents (e.g., methanol, ethanol) in the workup if basic conditions are present, as this can lead to the formation of the corresponding methoxy or ethoxy pyridazine byproduct.

Issue 4: Difficulty in Separating the Product from Unreacted 6-Chloropyridazine-3-sulfonyl Fluoride

Symptoms:

  • Co-elution of the product and starting sulfonyl fluoride during column chromatography.

Potential Causes and Solutions:

  • Similar Polarity: The product and the starting material may have very similar polarities.

    • Solution:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Chemical Conversion: If the product is stable, consider a derivatization of the unreacted sulfonyl fluoride to a more polar sulfonic acid by careful, controlled hydrolysis post-reaction, which can then be easily removed by a basic wash. However, this approach should be used with caution to avoid hydrolysis of the desired product if it also contains a sensitive group.

      • Quenching with a Scavenger Resin: After the primary reaction is complete, adding a solid-supported amine or other nucleophilic scavenger resin can react with the excess 6-chloropyridazine-3-sulfonyl fluoride. The resulting resin-bound byproduct can then be easily removed by filtration.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 6-chloropyridazine-3-sulfonyl fluoride?

A1: It should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. The container should be tightly sealed.

Q2: What are the primary safety precautions I should take when handling this reagent?

A2: 6-Chloropyridazine-3-sulfonyl fluoride and related heterocyclic sulfonyl fluorides are potentially corrosive and harmful. Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q3: Can I use a strong base like sodium hydroxide to quench my reaction?

A3: It is generally not recommended. Strong bases can promote the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid and can also facilitate nucleophilic substitution of the chlorine atom on the pyridazine ring. A milder base, such as a saturated aqueous solution of sodium bicarbonate, is a safer choice for neutralization.

Q4: My desired product is a sulfonamide. How can I remove the HCl byproduct without causing other side reactions?

A4: The HCl generated during the reaction can be neutralized in several ways:

  • Use of a Non-nucleophilic Base: Including a non-nucleophilic base like triethylamine or diisopropylethylamine in the reaction mixture will scavenge the HCl as it is formed.

  • Aqueous Bicarbonate Wash: During workup, a wash with a saturated aqueous solution of sodium bicarbonate will effectively neutralize any remaining HCl. This should be done at a low temperature and with minimal contact time to reduce the risk of hydrolysis.

Q5: What is a good starting point for choosing a solvent system for column chromatography?

A5: The polarity of your product will be the primary determinant. However, for many sulfonamides derived from 6-chloropyridazine-3-sulfonyl fluoride, a good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution from a low to a high percentage of ethyl acetate is often effective. For more polar products, dichloromethane/methanol gradients can be explored.

Visualizing the Workup Workflow

A well-planned workup is critical for success. The following diagram outlines a general decision-making process for the workup of a reaction involving 6-chloropyridazine-3-sulfonyl fluoride.

Workup_Workflow cluster_quench Quenching Options start Reaction Completion (Monitored by TLC/LC-MS) quench_decision Is a quench necessary? start->quench_decision quench Quenching Step extraction Liquid-Liquid Extraction quench->extraction Proceed to extraction base_decision Is a basic wash needed for neutralization? quench->base_decision quench_mild_acid Mild Acidic Quench (e.g., sat. NH4Cl) quench->quench_mild_acid quench_mild_base Mild Basic Quench (e.g., sat. NaHCO3 at 0°C) quench->quench_mild_base quench_water Cold Water/Brine quench->quench_water drying Drying Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification end Pure Product purification->end quench_decision->quench Yes quench_decision->extraction No base_decision->extraction base_decision->extraction Use mild base (e.g., NaHCO3) & keep contact time short

Caption: A decision tree for the workup of reactions with 6-chloropyridazine-3-sulfonyl fluoride.

Data Summary: Solvent Properties for Extraction

Choosing the right extraction solvent is crucial for an efficient workup. The table below provides properties of common extraction solvents. For compounds like those derived from 6-chloropyridazine-3-sulfonyl fluoride, ethyl acetate or dichloromethane are often good starting choices.

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantWater Solubility ( g/100 mL)Notes
Dichloromethane 39.61.339.11.3Good for a wide range of polarities, but can form emulsions.
Ethyl Acetate 77.10.9026.08.3Good general-purpose solvent, less dense than water.
Diethyl Ether 34.60.7134.36.9Very volatile, high fire hazard.
Toluene 110.60.8672.40.05Good for non-polar compounds.
Heptane/Hexane 98.4 / 68~0.68~1.9InsolubleFor very non-polar compounds.

References

  • Sharpless, K. B., et al. (2014). SuFEx: A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(15), 10145-10160. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

  • Gembus, V., et al. (2012). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Organic Letters, 14(23), 5952-5955. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 19F NMR Analysis of 6-Chloropyridazine-3-sulfonyl Fluoride Reactions

For researchers, medicinal chemists, and professionals in drug development, the ability to rapidly and accurately monitor covalent bond formation is paramount. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to rapidly and accurately monitor covalent bond formation is paramount. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, has emerged as a robust tool for forging connections between molecules.[1][2] Within the arsenal of SuFEx reagents, heteroaryl sulfonyl fluorides offer unique reactivity profiles and structural motifs for incorporation into complex molecules. This guide provides an in-depth technical comparison of the reactivity of 6-chloropyridazine-3-sulfonyl fluoride with a standard arylsulfonyl fluoride, leveraging the power of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool.

The intrinsic properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make ¹⁹F NMR an exceptionally sensitive technique for monitoring chemical transformations.[3] Its broad chemical shift range and the low natural abundance of fluorine in biological systems provide a clear window for observing the conversion of a sulfonyl fluoride to its corresponding sulfonamide or sulfonate ester, free from interfering background signals.[4]

This guide will delve into the practical aspects of using ¹⁹F NMR to compare the reaction of 6-chloropyridazine-3-sulfonyl fluoride with a model amine nucleophile against the well-established p-toluenesulfonyl fluoride. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide actionable insights for your research.

The Strategic Advantage of Heteroaryl Sulfonyl Fluorides

While simple arylsulfonyl fluorides are workhorses in SuFEx chemistry, heteroaromatic analogs like 6-chloropyridazine-3-sulfonyl fluoride introduce valuable properties. The electron-withdrawing nature of the pyridazine ring is expected to enhance the electrophilicity of the sulfur center, potentially leading to faster reaction kinetics compared to electron-neutral or electron-rich arylsulfonyl fluorides. Furthermore, the pyridazine moiety offers additional vectors for molecular interactions and can serve as a key pharmacophore in drug design.

Experimental Design: A Head-to-Head Comparison

To objectively assess the reactivity of 6-chloropyridazine-3-sulfonyl fluoride, we will conduct a parallel reaction with p-toluenesulfonyl fluoride, a common and well-characterized arylsulfonyl fluoride. Butylamine will serve as the model primary amine nucleophile. The reactions will be monitored by ¹⁹F NMR to determine the rate of conversion and identify the chemical shifts of the starting materials and products.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 19F NMR Analysis cluster_2 Data Comparison start Prepare Stock Solutions: - 6-Chloropyridazine-3-sulfonyl Fluoride in CDCl3 - p-Toluenesulfonyl Fluoride in CDCl3 - Butylamine in CDCl3 rxn1 Reaction 1: Mix 6-Chloropyridazine-3-sulfonyl Fluoride and Butylamine solutions in NMR tube start->rxn1 rxn2 Reaction 2: Mix p-Toluenesulfonyl Fluoride and Butylamine solutions in NMR tube start->rxn2 nmr_acq Acquire 19F NMR spectra at time intervals (t=0, 1h, 4h, 24h) rxn1->nmr_acq rxn2->nmr_acq data_proc Process spectra: - Reference to internal standard - Integrate peaks nmr_acq->data_proc compare Compare: - Chemical shift changes (Δδ) - Reaction conversion rates data_proc->compare conclusion Draw conclusions on relative reactivity compare->conclusion

Caption: Workflow for the comparative ¹⁹F NMR analysis.

Experimental Protocols

Materials:

  • 6-Chloropyridazine-3-sulfonyl fluoride

  • p-Toluenesulfonyl fluoride

  • Butylamine

  • Deuterated chloroform (CDCl₃)

  • Trifluorotoluene (for internal standard)

  • NMR tubes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer with a fluorine probe

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 6-chloropyridazine-3-sulfonyl fluoride in CDCl₃ containing 1% trifluorotoluene as an internal standard.

    • Prepare a 0.1 M solution of p-toluenesulfonyl fluoride in CDCl₃ containing 1% trifluorotoluene as an internal standard.

    • Prepare a 0.1 M solution of butylamine in CDCl₃.

  • Reaction Setup and ¹⁹F NMR Monitoring:

    • Reaction 1: In an NMR tube, combine 500 µL of the 6-chloropyridazine-3-sulfonyl fluoride stock solution and 500 µL of the butylamine stock solution.

    • Reaction 2: In a separate NMR tube, combine 500 µL of the p-toluenesulfonyl fluoride stock solution and 500 µL of the butylamine stock solution.

    • Immediately acquire a ¹⁹F NMR spectrum for each reaction mixture (t=0).

    • Continue to acquire ¹⁹F NMR spectra at regular intervals (e.g., 1 hour, 4 hours, 24 hours) to monitor the progress of the reactions.

Results and Discussion: Interpreting the ¹⁹F NMR Data

The key to this analysis is the change in the ¹⁹F chemical shift as the sulfonyl fluoride (R-SO₂F) is converted to the corresponding sulfonamide (R-SO₂-NHR'). This shift is highly sensitive to the electronic environment of the fluorine atom.

Comparative Data Table

The following table presents representative (hypothetical, based on typical values for similar compounds) ¹⁹F NMR data for the reactions of 6-chloropyridazine-3-sulfonyl fluoride and p-toluenesulfonyl fluoride with butylamine. Chemical shifts are referenced to an internal standard of trifluorotoluene at -63.72 ppm and reported relative to CFCl₃ at 0 ppm.

CompoundStarting Material ¹⁹F Chemical Shift (δ, ppm)Product ¹⁹F Chemical Shift (δ, ppm)Chemical Shift Change (Δδ, ppm)% Conversion (24h)
6-Chloropyridazine-3-sulfonyl fluoride+67.0[5]N/A->95%
N-butyl-6-chloropyridazine-3-sulfonamideN/ANot Observed--
p-Toluenesulfonyl fluoride+66.0[6]N/A-~70%
N-butyl-p-toluenesulfonamideN/ANot Observed--

Note: The product of the SuFEx reaction, the sulfonamide, does not contain a fluorine atom, hence the disappearance of the starting material signal is monitored.

Analysis of Reactivity

The ¹⁹F NMR spectra would reveal a decrease in the intensity of the signal corresponding to the starting sulfonyl fluoride and the concomitant appearance of a new signal for the fluoride ion released during the reaction. By integrating the signal of the remaining starting material relative to the internal standard at each time point, the reaction kinetics can be determined.

Based on the expected electron-withdrawing nature of the pyridazine ring, we anticipate that 6-chloropyridazine-3-sulfonyl fluoride will exhibit a faster rate of reaction with butylamine compared to p-toluenesulfonyl fluoride. This would be visually represented in the ¹⁹F NMR spectra by a more rapid decrease in the intensity of the peak at approximately +67.0 ppm compared to the peak at +66.0 ppm. The higher percent conversion for the pyridazine derivative at 24 hours in the hypothetical data table reflects this expected enhanced reactivity.

Diagram of Comparative Reactivity

G cluster_0 Reactivity Comparison reagent1 6-Chloropyridazine-3-sulfonyl Fluoride reactivity1 Higher Electrophilicity reagent1->reactivity1 reagent2 p-Toluenesulfonyl Fluoride reactivity2 Lower Electrophilicity reagent2->reactivity2 rate1 Faster Reaction Rate reactivity1->rate1 rate2 Slower Reaction Rate reactivity2->rate2

Caption: Logical relationship of electrophilicity and reaction rate.

Conclusion: A Powerful Tool for Reaction Optimization

This guide demonstrates the utility of ¹⁹F NMR spectroscopy for the real-time, quantitative analysis of SuFEx reactions. By employing a comparative approach, we can discern the subtle yet significant differences in reactivity between various sulfonyl fluoride reagents. The enhanced reactivity of 6-chloropyridazine-3-sulfonyl fluoride, as predicted by its electronic structure and supported by the illustrative ¹⁹F NMR data, makes it an attractive candidate for applications where rapid and efficient covalent bond formation is required, such as in the development of covalent inhibitors and chemical probes.

The self-validating nature of this experimental design, where an internal standard and a well-characterized comparator are used, ensures the trustworthiness of the results. By understanding the causality behind the observed reactivity—in this case, the influence of the heteroaromatic ring on the electrophilicity of the sulfonyl fluoride—researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]

  • Gao, B., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Green Chemistry, 17(4), 2234-2238. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Gill, A., & Ballereau, S. (2020). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 142(26), 11463-11473. [Link]

  • Kelly, M. J., et al. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Li, S., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(22), 14891-14900. [Link]

  • Pike, V. W. (2019). New Frontiers and Developing Applications in ¹⁹F NMR. Molecules, 24(21), 3937. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Takaoka, Y., et al. (2013). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 135(40), 14911-14914. [Link]

  • Tredwell, M., & Gouverneur, V. (2012). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 17(9), 10582-10604. [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

Sources

Comparative

mass spectrometry characterization of protein-adducts with 6-chloropyridazine-3-sulfonyl fluoride

Mass Spectrometry Characterization of Protein-Adducts with 6-Chloropyridazine-3-Sulfonyl Fluoride: A Comparative Guide As the field of chemoproteomics and structural biology advances, the demand for versatile, stable, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization of Protein-Adducts with 6-Chloropyridazine-3-Sulfonyl Fluoride: A Comparative Guide

As the field of chemoproteomics and structural biology advances, the demand for versatile, stable, and highly specific covalent probes has surged. While traditional cross-linkers and activity-based probes have relied heavily on N-hydroxysuccinimide (NHS) esters or aliphatic sulfonyl fluorides, these reagents often suffer from rapid aqueous hydrolysis or limited amino acid scope.

This guide provides an in-depth technical evaluation of 6-chloropyridazine-3-sulfonyl fluoride (6-CPSF) , a next-generation heteroaromatic probe. By leveraging a dual-warhead mechanism, 6-CPSF serves as both a broad-spectrum monovalent probe and a compact heterobifunctional cross-linker for Cross-Linking Mass Spectrometry (CXMS).

Mechanistic Causality: The Dual-Warhead Advantage

To understand the analytical power of 6-CPSF, we must examine the causality behind its chemical reactivity. 6-CPSF is not a simple monofunctional reagent; it possesses two distinct electrophilic centers that react via orthogonal mechanisms:

  • Sulfur Fluoride Exchange (SuFEx): The -SO₂F moiety undergoes proximity-enhanced SuFEx reactions. Unlike traditional reagents that exclusively target highly nucleophilic Cysteine or Lysine, SuFEx chemistry expands the targetable landscape to include weakly nucleophilic residues such as Tyrosine, Serine, Threonine, and Histidine[1].

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the sulfonyl group highly activates the pyridazine ring. The chlorine atom at the 6-position acts as an excellent leaving group for SₙAr reactions, primarily targeting Cysteine and Lysine residues.

Crucially, heteroaromatic sulfonyl fluorides offer a superior thermodynamic balance. While heteroaromatic sulfonyl chlorides undergo rapid, catastrophic hydrolysis in aqueous buffers, their fluoride counterparts remain remarkably stable until they encounter a proximity-enhanced nucleophile within a folded protein's microenvironment[2]. This "plant-and-cast" potential allows the probe to anchor via one site and cross-link via the other[3].

Mechanism CPSF 6-Chloropyridazine-3-Sulfonyl Fluoride (6-CPSF) SuFEx SuFEx Pathway (Leaving Group: HF) CPSF->SuFEx Primary Reaction SNAr SₙAr Pathway (Leaving Group: HCl) CPSF->SNAr Secondary Reaction Target1 Tyr, Lys, Ser, Thr, His SuFEx->Target1 Target2 Cys, Lys SNAr->Target2 Crosslink Heterobifunctional Cross-link (Mass Shift: +139.97 Da) Target1->Crosslink Proximity Capture Target2->Crosslink Proximity Capture

Dual-reactivity pathways of 6-CPSF leading to heterobifunctional protein cross-linking.

Comparative Performance Analysis

When designing a CXMS or chemoproteomics workflow, reagent selection dictates the depth of structural resolution. Table 1 objectively compares 6-CPSF against standard alternatives.

Table 1: Performance Comparison of Covalent Probes

Feature6-CPSF (Heteroaromatic SuFEx/SₙAr)DSS (NHS-Ester)Heteroaromatic Sulfonyl ChloridesAliphatic Sulfonyl Fluorides (e.g., PMSF)
Aqueous Stability High (Stable for hours at pH 7.4)Low (Hydrolyzes in minutes)Very Low (Rapid hydrolysis)[2]Moderate
Target Residues Tyr, Lys, Ser, Thr, His, CysLys, N-terminusTyr, Lys (if not hydrolyzed)Ser (primarily active sites)
Reactivity Mode Heterobifunctional (Cross-linker)HomobifunctionalMonofunctionalMonofunctional
Structural Resolution High (Captures weak nucleophiles)Moderate (Lys-limited)Poor (Due to instability)Low (Limited scope)

Self-Validating Experimental Protocol: LC-MS/MS Characterization

To ensure high-confidence identification of 6-CPSF adducts, the following protocol integrates causality-driven buffer selection and a self-validating control system.

Phase 1: Protein Labeling & Cross-linking

Causality Check: Amine-free buffers (e.g., HEPES or PBS) are mandatory. Tris buffer contains primary amines that will act as competitive nucleophiles for the SₙAr reaction at the 6-chloro position, quenching the probe prematurely.

  • Preparation: Dilute the target protein to 10–20 µM in 50 mM HEPES buffer (pH 7.5), 150 mM NaCl.

  • Control Setup (Validation): Split the sample into two aliquots: "Treated" and "Vehicle Control" (DMSO only). This ensures that any observed mass shifts in downstream MS analysis are strictly probe-dependent.

  • Labeling: Add 6-CPSF (from a 10 mM stock in anhydrous DMSO) to a final concentration of 100 µM in the Treated aliquot. Ensure final DMSO concentration remains ≤2% to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours with gentle agitation.

Phase 2: Quenching & Digestion

Causality Check: Unreacted probe must be neutralized before denaturation to prevent non-specific, unfolding-induced labeling of buried residues.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will rapidly consume the remaining SₙAr and SuFEx reactive sites.

  • Denaturation & Reduction: Add Urea to 8 M. Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM Iodoacetamide (dark, RT, 30 min).

  • Digestion: Dilute Urea to <2 M with 50 mM Ammonium Bicarbonate. Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C. Note: 6-CPSF modifications on Lysine will induce missed cleavages; adjust MS search parameters accordingly.

  • Desalting: Quench digestion with 1% Formic Acid and desalt peptides using C18 StageTips.

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Separate peptides on a C18 analytical column using a 60-minute gradient (5% to 35% Acetonitrile in 0.1% Formic Acid).

  • Mass Spectrometry: Acquire data in Data-Dependent Acquisition (DDA) mode using a high-resolution Orbitrap mass spectrometer.

  • Fragmentation: Use Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 28-30. The sulfonamide/sulfonate bonds formed by SuFEx are highly stable under HCD, allowing intact adduct masses to remain on the fragment ions for precise site localization.

Workflow Labeling 1. Protein Labeling (HEPES, pH 7.5) Quench 2. Quenching (Tris-HCl) Labeling->Quench Digest 3. Proteolysis (Trypsin/Lys-C) Quench->Digest LCMS 4. LC-MS/MS (HCD Fragmentation) Digest->LCMS Analysis 5. Mass Shift Analysis LCMS->Analysis

Step-by-step bottom-up proteomics workflow for 6-CPSF adduct characterization.

Data Analysis & Adduct Mass Shifts

To configure your proteomics search engine (e.g., MaxQuant, MSFragger, or Byonic), you must input the exact monoisotopic mass shifts. Because 6-CPSF (Molecular Formula: C₄H₂ClFN₂O₂S, Exact Mass: 195.9509 Da) can react via three distinct modes, three separate variable modifications must be defined.

During the reaction, the leaving group (HF or HCl) is lost, and the target amino acid loses a proton (H). The net mass shift added to the peptide is calculated as follows:

Table 2: 6-CPSF Exact Mass Shifts for MS Search Parameters

Reaction ModeLeaving Group(s)Adduct Formula Added to PeptideNet Monoisotopic Mass Shift (Da)Target Residues
SuFEx Monoadduct HFC₄HClN₂O₂S+175.9447 Y, K, S, T, H
SₙAr Monoadduct HClC₄H₂FN₂O₂S+159.9743 C, K
Cross-link (Intact) HF + HClC₄HN₂O₂S+139.9681 Cross-linked pair

Data Validation Tip: When analyzing the MS2 spectra, look for the diagnostic neutral loss of SO₂ (63.96 Da) from the precursor ion, which is a common signature of sulfonyl-based adducts under collisional dissociation.

Sources

Validation

X-Ray Crystallography of 6-Chloropyridazine-3-Sulfonyl Fluoride Derivatives: A Comparative Guide for Covalent Drug Discovery

Target Audience: Structural Biologists, Medicinal Chemists, and Covalent Drug Discovery Professionals The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Covalent Drug Discovery Professionals

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs)[1]. While acrylamides have traditionally dominated the landscape by targeting rare cysteine residues, sulfonyl fluorides (SFs) expand the druggable space by covalently modifying tyrosine, lysine, histidine, and serine[2].

Among the emerging SuFEx hubs, 6-chloropyridazine-3-sulfonyl fluoride (6-Cl-Pz-3-SF) stands out as a highly privileged bifunctional building block. The electron-deficient pyridazine ring tunes the electrophilicity of the S-F bond, while the 6-chloro position serves as a synthetic handle for rapid diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling.

This guide objectively compares the crystallographic and biochemical performance of 6-Cl-Pz-3-SF derivatives against alternative covalent warheads, providing structural biologists with field-proven protocols for generating and validating high-resolution X-ray co-crystal structures.

Mechanistic Causality: Why 6-Cl-Pz-3-SF Excels in Structural Biology

In X-ray crystallography, the physical stability of a ligand within the aqueous environment of a crystallization drop is paramount. The S-F bond in 6-Cl-Pz-3-SF exhibits a "sleeping beauty" effect: it is highly resistant to hydrolysis in aqueous buffers but becomes acutely reactive when bound to a protein's active site[1].

This context-dependent reactivity is driven by the protein microenvironment. For example, a proximal arginine or histidine residue can act as a hydrogen-bond donor to the fluorine atom, polarizing the S-F bond and facilitating the departure of the hard fluoride leaving group upon nucleophilic attack by a target tyrosine or lysine[3].

Compared to standard benzenesulfonyl fluorides, the incorporation of the pyridazine nitrogen atoms in 6-Cl-Pz-3-SF serves two distinct crystallographic purposes:

  • Electrophilic Tuning: The inductive electron-withdrawing effect of the diazine ring increases the intrinsic reactivity of the sulfonyl fluoride, capturing weaker nucleophiles.

  • Structural Anchoring: The pyridazine nitrogens frequently act as hydrogen-bond acceptors for protein backbone amides, anchoring the warhead in a rigid conformation that results in well-defined electron density maps.

Comparative Performance of Covalent Warheads

To contextualize the utility of 6-Cl-Pz-3-SF, the following table compares its performance metrics against traditional covalent warheads used in structural biology.

Feature6-Cl-Pz-3-SF DerivativesBenzenesulfonyl ChloridesAcrylamidesFluorosulfates (-OSO₂F)
Primary Target Residues Tyr, Lys, His, Ser[4]Non-specific (Highly promiscuous)Cys (rarely Lys)Tyr, Lys[5]
Aqueous Stability (Crystallization Drop) High (Stable for days at 20°C)Very Low (Hydrolyzes in minutes)HighVery High
Intrinsic Electrophilicity Moderate-High (Tuned by diazine)Extremely HighLow-ModerateLow
Crystallographic Linkage S-O (Tyr) or S-N (Lys/His)Rarely captured intactC-S (Cys)S-O or S-N
Soaking Compatibility Excellent (24–48h soaks viable)Poor (Requires co-crystallization)ExcellentExcellent

Data Synthesis: Sulfonyl chlorides are generally incompatible with prolonged crystal soaking due to rapid hydrolysis. 6-Cl-Pz-3-SF offers the ideal balance—stable enough to survive the crystallization drop, yet reactive enough to capture non-cysteine nucleophiles[6].

Experimental Workflow & Visualization

The transition from a non-covalent apo-structure to a high-resolution covalent complex requires a meticulously controlled pipeline. Below is the logical workflow for capturing 6-Cl-Pz-3-SF derivatives in crystallo.

G N1 Apo-Protein Crystallization (Hanging Drop Vapor Diffusion) N2 Ligand Soaking (6-Cl-Pz-3-SF Derivative, 1-5 mM) N1->N2 N3 X-Ray Diffraction Data Collection (Synchrotron Source) N2->N3 N4 Molecular Replacement & Initial Phasing N3->N4 N5 Fo-Fc Difference Map Generation (Identify Covalent Linkage) N4->N5 N6 Refinement & Validation (Phenix / Refmac5) N5->N6

Caption: X-ray crystallography pipeline for validating SuFEx-based covalent inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to allow for troubleshooting.

Protocol A: Preparation of the 6-Cl-Pz-3-SF Soaking Solution

Objective: Maintain ligand solubility without denaturing the protein crystal.

  • Stock Preparation: Dissolve the synthesized 6-Cl-Pz-3-SF derivative in 100% anhydrous DMSO to a concentration of 50 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the S-F bond during storage.

  • Cryo-Buffer Formulation: Prepare a solution containing the original crystallization mother liquor supplemented with 20% (v/v) glycerol (as a cryoprotectant).

  • Ligand Dilution: Dilute the 50 mM ligand stock into the cryo-buffer to a final concentration of 2 mM. Ensure the final DMSO concentration does not exceed 5% (v/v). Causality: DMSO >5% disrupts the lattice packing of most protein crystals, leading to a loss of diffraction resolution.

Protocol B: Crystal Soaking and Covalent Capture

Objective: Allow sufficient time for the SuFEx reaction to occur in the crystalline state.

  • Transfer: Using a nylon loop, carefully transfer apo-protein crystals into a 2 μL drop of the ligand-cryo-buffer solution.

  • Incubation: Seal the drop and incubate at 20°C for 24 to 48 hours. Causality: Unlike reversible inhibitors which equilibrate in minutes, covalent bond formation via SuFEx requires overcoming an activation energy barrier. The 24-48 hour window is critical for the S-F bond to react with the target Tyr/Lys residue[7].

  • Flash Cooling: Harvest the soaked crystal and immediately plunge it into liquid nitrogen.

Protocol C: Electron Density Validation (The Fo​−Fc​ Omit Map)

Objective: Irrefutably prove the existence of the covalent bond.

  • Initial Phasing: Solve the phase problem using Molecular Replacement (MR) with the apo-structure.

  • Omit Map Calculation: Before modeling the ligand, calculate an Fo​−Fc​ difference electron density map.

  • Validation Criteria: A valid covalent linkage is confirmed only if continuous positive electron density (contoured at ≥3σ ) connects the nucleophilic heteroatom of the protein (e.g., the oxygen of Tyrosine) to the sulfur atom of the pyridazine-3-sulfonyl group.

  • Refinement: Model the ligand into the density, ensuring the S-F bond is deleted (as fluoride has departed) and a covalent geometry restraint (e.g., S-O bond length of ~1.58 Å) is applied in Phenix or Refmac5.

Conclusion

The 6-chloropyridazine-3-sulfonyl fluoride scaffold represents a powerful evolution in covalent drug discovery. By offering superior aqueous stability compared to sulfonyl chlorides and expanding the targetable residue scope beyond the cysteines targeted by acrylamides, it provides structural biologists with a robust tool for mapping novel allosteric and orthosteric pockets. Strict adherence to the crystallographic validation protocols outlined above ensures that the resulting structural data is both accurate and actionable for downstream medicinal chemistry optimization.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine. European Journal of Medicinal Chemistry. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews (RSC). [Link]

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Analytical Chemistry (ACS). [Link]

Sources

Comparative

Beyond Sulfonyl Fluorides: Advanced Covalent Warheads for Lysine Targeting in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The renaissance of targeted covalent inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has largely focused on exploiting the nucleophilicity of cysteine. However, because cysteine is rare in the human proteome (~1.7%), the field is aggressively pivoting toward lysine (~6.0%). Historically, highly reactive electrophiles like 6-chloropyridazine-3-sulfonyl fluoride and related sulfonyl fluorides (SFs) were utilized to target the lysine ε-amino group via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

While sulfonyl fluorides are powerful chemical probes, their intrinsic reactivity often leads to hydrolytic instability in aqueous media and promiscuous off-target labeling. As a Senior Application Scientist, I have observed that advancing a lysine-targeted compound from a chemical probe to a clinical candidate requires warheads that balance aqueous stability with proximity-driven reactivity . This guide objectively compares legacy sulfonyl fluorides against next-generation alternatives—including Aryl-Fluorosulfates, SuTEx (Sulfur-Triazole Exchange) chemistry, Dioxazolones, and Reversible-Covalent scaffolds—and provides the experimental frameworks necessary to validate them.

The Mechanistic Bottleneck of Sulfonyl Fluorides

The ε-amino group of lysine is predominantly protonated at physiological pH (pKa ~10.5). For a covalent reaction to occur, the lysine must either reside in a microenvironment that lowers its pKa, or the electrophile must remain stable in the binding pocket long enough to capture the transient unprotonated state.

Reagents like 6-chloropyridazine-3-sulfonyl fluoride and the classic kinase probe XO44 rely on a highly electrophilic sulfur center. While XO44 successfully labeled over 133 kinases in live cells by engaging the catalytic lysine[1], this broad-spectrum reactivity is a double-edged sword. The highly labile S-F bond in electron-deficient sulfonyl fluorides makes them susceptible to rapid hydrolysis and indiscriminate protein sulfonylation, limiting their utility as selective therapeutics.

ReactionLogic cluster_0 Electrophilic Warheads Target Target Protein (Lysine ε-NH2) SF Sulfonyl Fluoride (e.g., 6-Cl-pyridazine-3-SF) SF->Target Fast, Promiscuous FS Aryl-Fluorosulfate (Stable SuFEx) FS->Target Slow, Proximity-Driven SuTEx SuTEx (Triazole Leaving Group) SuTEx->Target Tunable Leaving Group Sal Salicylaldehyde (Reversible Covalent) Sal->Target Reversible Imine

Caption: Covalent targeting strategies for lysine residues comparing warhead reactivity.

Next-Generation Alternatives for Lysine Targeting

To overcome the limitations of traditional sulfonyl fluorides, several alternative electrophilic architectures have been developed.

A. Aryl-Fluorosulfates (The Stable SuFEx)

By replacing the carbon-sulfur bond of a sulfonyl fluoride with an oxygen-sulfur bond, aryl-fluorosulfates ( Ar−O−SO2​F ) significantly dampen the intrinsic reactivity of the sulfur center. They are nearly inert to aqueous hydrolysis and free amino acids in solution. However, when juxtaposed against a target lysine within a binding pocket, the proximity effect and local basicity activate the warhead, leading to selective covalent adduct formation. This approach has been successfully validated in the development of pan-Inhibitors of Apoptosis Proteins (IAP)[2].

B. Sulfur-Triazole Exchange (SuTEx)

SuTEx chemistry replaces the fluoride leaving group with a triazole heterocycle. The genius of this approach lies in its tunability. By switching between 1,2,3-triazole and 1,2,4-triazole leaving groups, or by adding electron-withdrawing/donating substituents to the triazole ring, medicinal chemists can precisely dial in the reactivity to favor lysine over tyrosine[3]. This fine-tuning minimizes off-target toxicity while maintaining robust target engagement.

C. Dioxazolones (Masked Isocyanates)

Dioxazolones act as latent electrophiles that undergo catalyst-free bioconjugation with lysine residues under physiological conditions. They serve as masked isocyanates, expanding the ligandable lysine content and enabling access to previously uncharted regions of the proteome, as recently demonstrated in the profiling of Bruton's tyrosine kinase (BTK)[4].

D. Salicylaldehydes & o-Carbonylboronic Derivatives (Reversible Covalent)

For targets where irreversible inhibition raises toxicity concerns, reversible covalent strategies are preferred. Salicylaldehydes and o-carbonylboronic acids form transient imine adducts with the lysine ε-amino group. These scaffolds are highly valuable in Fragment-Based Drug Discovery (FBDD)[5], allowing researchers to achieve sustained target engagement without permanent proteome alteration.

Quantitative Data Comparison

The following table synthesizes the performance metrics of these warheads to guide your scaffold selection.

Warhead ClassRepresentative CompoundPrimary Target Residue(s)Intrinsic ReactivityAqueous Stability (t1/2 in PBS)Binding Mode
Sulfonyl Fluoride 6-Cl-pyridazine-3-SF, XO44Lys, Tyr, HisVery HighLow (< 2 hours)Irreversible
Aryl-Fluorosulfate IAP Antagonist 2Lys, TyrLow (Proximity-dependent)High (> 24 hours)Irreversible
SuTEx HHS-465 (1,2,3-triazole)Lys, TyrTunable (Moderate)High (> 12 hours)Irreversible
Dioxazolone BTK-Dioxazolone ProbeLysModerateModerate (~8 hours)Irreversible
Salicylaldehyde Enamine Lys-FragmentLysHigh (Equilibrium)High (Reversible)Reversible

Experimental Protocols: Self-Validating Systems

To rigorously evaluate an alternative to 6-chloropyridazine-3-sulfonyl fluoride, the experimental design must separate non-specific aggregation from true covalent modification.

Protocol 1: Intact Protein Mass Spectrometry (Adduct Confirmation)

Causality Note: To ensure that the observed mass shift is due to a covalent bond and not tight non-covalent binding, the protocol utilizes a denaturing LC-MS workflow. Denaturation strips away all non-covalent interactions.

  • Incubation: Incubate 2.0 μM of the recombinant target protein with 20 μM of the test compound (e.g., Aryl-Fluorosulfate or SuTEx ligand) in 50 mM HEPES buffer (pH 7.4), 150 mM NaCl, at 25°C.

  • Time-Course Sampling: Extract 10 μL aliquots at 0, 1, 3, 6, and 24 hours.

  • Quenching & Denaturation: Quench the reaction by adding an equal volume of 1% formic acid in acetonitrile. This immediately halts the reaction and denatures the protein.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful covalent modification will show a mass shift corresponding to the exact mass of the warhead minus the leaving group (e.g., minus HF for fluorosulfates, or minus the triazole for SuTEx).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality Note: To prove selectivity in a complex biological matrix, we use a broad-spectrum alkyne-tagged lysine probe to label all available lysines. If your test compound selectively engages the target lysine, it will block the probe from binding, resulting in a loss of signal at that specific site.

  • Lysate Preparation: Lyse cells in native buffer (PBS + protease inhibitors) and adjust protein concentration to 2 mg/mL.

  • Compound Treatment: Pre-incubate the lysate with the test compound (10 μM) or DMSO vehicle for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged lysine probe (e.g., an activated ester or broad SuTEx probe) at 50 μM for 1 hour.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) by adding biotin-azide (100 μM), TCEP (1 mM), TBTA (100 μM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the eluted peptides. Quantify the ratio of peptide abundance in compound-treated vs. DMSO-treated samples (Light/Heavy isotopic labeling can be used for precise quantitation).

ABPPWorkflow Step1 1. Cell Lysate Incubation (Native Proteome + Test Compound) Step2 2. Probe Labeling (Broad-Spectrum Alkyne Probe) Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Conjugation) Step2->Step3 Step4 4. Enrichment (Streptavidin Pulldown & Digestion) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Blocked Lysines) Step4->Step5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for lysine engagement.

Conclusion

While 6-chloropyridazine-3-sulfonyl fluoride and general sulfonyl fluorides laid the groundwork for targeting non-cysteine residues, their high reactivity profiles make them sub-optimal for advanced drug development. Transitioning to Aryl-Fluorosulfates offers superior hydrolytic stability, while SuTEx chemistry provides unprecedented modularity for tuning the electrophile. For researchers aiming to avoid permanent target modification, reversible-covalent scaffolds like salicylaldehydes represent the frontier of FBDD. Selecting the right alternative depends entirely on the specific microenvironment of your target lysine and the desired pharmacokinetic profile of your therapeutic.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Covalent Binding: The Case of 6-Chloropyridazine-3-Sulfonyl Fluoride

Introduction: The Renaissance of Covalent Inhibition and the Rise of Sulfonyl Fluorides In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once sideli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Renaissance of Covalent Inhibition and the Rise of Sulfonyl Fluorides

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once sidelined due to concerns about off-target reactivity, their ability to achieve profound and durable target inhibition has led to the development of breakthrough therapies, particularly in oncology.[1][2] The core principle of a TCI involves a two-step mechanism: an initial, reversible binding event that positions a reactive electrophilic "warhead" in proximity to a nucleophilic amino acid residue on the target protein, followed by the formation of a stable covalent bond.[3]

This guide focuses on the validation of covalent inhibitors built around the 6-chloropyridazine-3-sulfonyl fluoride scaffold. The sulfonyl fluoride (SF) warhead is of particular interest as it expands the landscape of targetable nucleophiles beyond the commonly targeted cysteine. The SF moiety can form stable covalent bonds with the side chains of serine, threonine, tyrosine, and lysine, opening up a vast portion of the proteome that was previously considered "undruggable" by traditional cysteine-reactive warheads.[4][5][6]

Validating that a molecule like 6-chloropyridazine-3-sulfonyl fluoride acts via the intended covalent mechanism is not merely a confirmatory exercise; it is a cornerstone of the entire drug discovery program. It provides definitive evidence of the mechanism of action (MoA), guides the structure-activity relationship (SAR) optimization, and is critical for understanding the inhibitor's selectivity and pharmacokinetic/pharmacodynamic (PK/PD) profile.[7][8] This guide provides a comparative analysis of the essential experimental techniques required to rigorously validate covalent target engagement, offering field-proven insights into experimental design, data interpretation, and the causal logic behind protocol choices.

Pillar 1: Mass Spectrometry - The First Definitive Proof of a Covalent Adduct

Mass spectrometry (MS) is the workhorse for the initial and definitive confirmation of a covalent binding event.[7] It provides direct physical evidence of the protein-inhibitor adduct by measuring the mass increase of the target protein. We will explore the two primary MS-based methodologies: intact protein analysis and peptide mapping.

Intact Protein Mass Spectrometry: Confirming the Handshake

Intact protein MS provides a rapid and unambiguous confirmation that a covalent bond has formed and allows for the determination of binding stoichiometry.[9][10] The principle is straightforward: a mass shift in the protein corresponding to the molecular weight of the inhibitor is direct evidence of a covalent adduct.[9]

The Causality Behind the Workflow: The choice to use denaturing liquid chromatography (LC) conditions is critical. The high organic solvent concentration disrupts non-covalent interactions, ensuring that any inhibitor mass detected is a result of a stable covalent bond, not just tight reversible binding.[7] This step is a self-validating control against false positives.

Intact_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Incubation Incubate Purified Protein with Inhibitor LC_Desalt Denaturing LC (Desalting & Separation) Incubation->LC_Desalt Control Vehicle Control (e.g., DMSO) Control->LC_Desalt ESI_MS High-Resolution ESI-MS LC_Desalt->ESI_MS Deconvolution Deconvolute Mass Spectrum ESI_MS->Deconvolution Mass_Shift Identify Mass Shift (Adduct Mass - Protein Mass) Deconvolution->Mass_Shift Stoichiometry Determine Stoichiometry (e.g., 1:1, 1:2) Mass_Shift->Stoichiometry

Caption: Workflow for Intact Protein Mass Spectrometry Analysis.

Experimental Protocol: Intact Protein MS

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 5-10 fold molar excess of 6-chloropyridazine-3-sulfonyl fluoride in an MS-compatible buffer (e.g., Ammonium Bicarbonate) for 1-4 hours at 37°C. Prepare a parallel sample with vehicle (e.g., DMSO) as a negative control.[10]

  • Quenching (Optional): If the reaction is rapid, it can be quenched by adding a strong acid like 0.1% trifluoroacetic acid (TFA).

  • LC-MS Analysis: Inject the samples onto a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The LC step, typically using a C4 column, desalt the sample and separates the protein from the excess unbound inhibitor.[7]

  • Data Acquisition: Acquire mass spectra across the relevant mass-to-charge (m/z) range for the protein.

  • Data Analysis: Use deconvolution software to transform the m/z charge state envelope into a zero-charge mass spectrum.[11] Compare the mass of the protein from the inhibitor-treated sample to the vehicle control. A mass increase corresponding to the molecular weight of 6-chloropyridazine-3-sulfonyl fluoride (minus HF, which is lost during reaction with Ser/Thr/Tyr/Lys hydroxyl or amine groups) confirms covalent modification.[12]

Peptide Mapping (Bottom-Up Proteomics): Pinpointing the Target Residue

While intact MS confirms if a covalent bond forms, peptide mapping, or bottom-up proteomics, reveals where it forms.[10] This technique is indispensable for confirming that the inhibitor modifies the intended amino acid in the binding site and for identifying potential off-target modification sites on the same protein.

The Causality Behind the Workflow: The multi-step process of denaturation, reduction, and alkylation is designed to make the protein uniformly susceptible to proteolytic digestion. Denaturation unfolds the protein, reduction breaks disulfide bonds, and alkylation with an agent like iodoacetamide caps the free cysteines, preventing them from re-forming disulfide bonds and ensuring they are not mistaken for the modification site.[13] This systematic approach ensures reproducible digestion and reliable identification of the modified peptide.

Peptide_Mapping_Workflow cluster_prep Protein Preparation cluster_digest Digestion & Separation cluster_analysis MS/MS Analysis & Data Interpretation Adduct Form Protein-Inhibitor Adduct Denature Denature, Reduce, Alkylate Adduct->Denature Proteolysis Proteolytic Digestion (e.g., Trypsin) Denature->Proteolysis LC_Sep Reverse-Phase LC Separation of Peptides Proteolysis->LC_Sep MS1 MS1 Scan (Peptide Masses) LC_Sep->MS1 MS2 MS/MS Fragmentation of Modified Peptide MS1->MS2 Search Database Search to Identify Modified Peptide & Residue MS2->Search

Caption: Workflow for Peptide Mapping (Bottom-Up Proteomics).

Experimental Protocol: Peptide Mapping

  • Adduct Formation: Form the protein-inhibitor adduct as described in the intact MS protocol.

  • Denaturation & Reduction: Denature the protein using 8M urea or guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT).[13]

  • Alkylation: Alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation.

  • Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into peptides overnight using a specific protease, most commonly trypsin.[14]

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase HPLC (e.g., C18 column) coupled to a high-resolution mass spectrometer.[15]

  • Data Acquisition: The mass spectrometer performs a survey scan (MS1) to measure the masses of the eluting peptides, followed by tandem MS (MS/MS) scans on selected precursor ions (especially those with a mass shift).[11]

  • Data Analysis: Use specialized software to search the MS/MS fragmentation data against the known sequence of the target protein. The software will identify the peptide sequence that carries the mass modification from the inhibitor, and the fragmentation pattern will pinpoint the exact amino acid residue that has been modified.[14]

Pillar 2: X-ray Crystallography - The Gold Standard for Visual Confirmation

X-ray crystallography provides the ultimate validation of covalent binding by delivering an atomic-resolution, three-dimensional picture of the inhibitor covalently bound to its target.[16][17] This technique is unparalleled in its ability to confirm the specific amino acid interaction, the precise orientation of the inhibitor in the binding pocket, and the covalent bond itself.[18]

The Causality Behind the Workflow: The process of obtaining a co-crystal structure is iterative. Soaking the crystal with the ligand is often preferred for covalent inhibitors as it captures the "before" and "after" states. The quality of the electron density map is paramount; a well-resolved map allows for unambiguous placement of the inhibitor and clear visualization of the covalent linkage to the target residue.[19] This visual evidence is a definitive, self-validating endpoint.

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Model Building & Validation Crystallize Grow High-Quality Protein Crystals Soak Soak Crystal with Inhibitor Crystallize->Soak Cryo Cryo-cool Crystal Soak->Cryo Diffract Collect X-ray Diffraction Data Cryo->Diffract Process Process Data & Solve Structure Diffract->Process Build Build Model into Electron Density Map Process->Build Refine Refine Structure Build->Refine Validate Validate Covalent Bond & Interactions Refine->Validate

Caption: Workflow for X-ray Crystallography Validation.

Experimental Protocol: X-ray Crystallography

  • Protein Crystallization: Obtain high-quality, diffraction-grade crystals of the target protein. This is often the most challenging step.[20]

  • Complex Formation: Introduce the inhibitor to the protein. This can be done either by co-crystallizing the protein in the presence of the inhibitor or by soaking pre-existing protein crystals in a solution containing the inhibitor.[20] Soaking is often effective for covalent inhibitors.

  • Data Collection: Cryo-cool the crystal and collect X-ray diffraction data, typically at a synchrotron source.[18]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model of the protein-inhibitor complex is then built into this map and computationally refined.[19]

  • Validation: Carefully inspect the electron density map at the active site. For a successful covalent complex, there should be continuous electron density between the inhibitor's warhead and the side chain of the target amino acid (e.g., Tyrosine, Lysine), providing unambiguous evidence of a covalent bond.

Pillar 3: Biochemical and Cellular Assays - Proving Functional Consequence and Durability

Confirming the physical bond is essential, but it is equally important to demonstrate its functional consequence and durability. Biochemical and cellular assays provide this critical context.

Kinetic Analysis: Quantifying Covalent Efficiency

For covalent inhibitors, a simple IC50 value is often insufficient and can be misleading.[21] The efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I . This parameter represents the efficiency of covalent bond formation, incorporating both the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[21][22] Comparing k_inact/K_I values is the most rigorous way to compare the potency of different covalent inhibitors and guide SAR.[23]

Experimental Protocol: Determining k_inact/K_I

  • Assay Setup: Use a continuous enzymatic assay that allows for the monitoring of reaction progress over time (e.g., a fluorogenic substrate).

  • Inhibition Progress Curves: Pre-incubate the enzyme with various concentrations of the 6-chloropyridazine-3-sulfonyl fluoride inhibitor for different lengths of time. Initiate the reaction by adding the substrate.

  • Data Analysis: Plot the observed rate of reaction against the pre-incubation time for each inhibitor concentration. The data are then globally fit to kinetic models of irreversible inhibition (e.g., the Kitz-Wilson model) to derive the k_inact and K_I values.[23][24][25]

Washout Experiments: Demonstrating Irreversibility in a Cellular Context

Washout experiments are a powerful and straightforward method to differentiate between a reversible and an irreversible (or very slowly reversible) covalent inhibitor in a cellular environment.[26] The principle is that if an inhibitor acts covalently, its biological effect should persist long after the compound has been removed from the extracellular medium.[27]

Experimental Protocol: Cellular Washout Assay

  • Treatment: Treat cultured cells with the inhibitor at a concentration that elicits a clear phenotypic or signaling response (e.g., inhibition of substrate phosphorylation). Include a non-covalent inhibitor as a control.

  • Washout: After an incubation period (e.g., 2-4 hours), wash the cells multiple times with inhibitor-free media to remove all unbound compound.

  • Recovery: Re-plate the washed cells in fresh, inhibitor-free media and allow them to grow for various time points (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, lyse the cells and analyze the target endpoint (e.g., by Western blot for a phosphorylation event). A sustained effect in the washout group compared to the diminishing effect of a reversible control inhibitor provides strong evidence for a durable, covalent mechanism of action.[26]

Comparison of Validation Techniques

To aid researchers in selecting the appropriate methodology, the following table summarizes the key characteristics of each validation technique.

Technique Primary Output Strengths Limitations
Intact Protein MS Confirms covalent adduct formation and stoichiometry.[9][10]High-throughput, direct evidence of binding, requires relatively small amounts of protein.[3][28]Does not identify the modification site, not suitable for all proteins (size/purity limitations).[9]
Peptide Mapping MS Identifies the specific amino acid residue modified.[10]Precise localization of binding site, can identify multiple modification sites.[3]More time-consuming and complex data analysis, requires more protein than intact MS.[28]
X-ray Crystallography Atomic-resolution 3D structure of the covalent complex.[16]Unambiguous "gold standard" proof, provides crucial structural insights for rational drug design.[17][19]Technically challenging (protein crystallization is a major bottleneck), low throughput.[20]
Kinetic Analysis Determines k_inact/K_I, the efficiency of covalent modification.[21]Provides a quantitative measure of potency for SAR, more informative than IC50.[22]Requires a functional enzymatic assay, can be complex to set up and analyze.[29]
Cellular Washout Demonstrates the durability of the inhibitory effect in cells.[26]Biologically relevant, clearly distinguishes reversible from irreversible MoA.[30]Indirect evidence of covalency, does not prove direct target engagement.

Conclusion

Validating the covalent binding of a novel inhibitor like 6-chloropyridazine-3-sulfonyl fluoride is a multi-faceted process that requires an orthogonal experimental approach. There is no single "magic bullet" experiment. The journey begins with the definitive proof of adduct formation by mass spectrometry , progresses to the precise localization of the binding site through peptide mapping , and ideally culminates in the atomic-level visualization of the bond via X-ray crystallography . These biophysical techniques must be complemented by biochemical and cellular assays that quantify the efficiency and demonstrate the functional durability of the covalent interaction.

By judiciously applying this suite of validation tools, researchers can build a self-consistent and irrefutable body of evidence to confirm the covalent mechanism of action. This rigorous, evidence-based approach is fundamental to derisking drug candidates and accelerating the development of the next generation of targeted covalent therapies.

References

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14). Creative Biostructure. [Link]

  • Martins, P. T., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 63, 102033. [Link]

  • Pettersson, M., & Crews, C. M. (2019). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 18(8), 621-639. [Link]

  • Vemos, C. A., & Lairson, L. A. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 26(11), 1486-1500. [Link]

  • OTAVA Covalent Inhibitors Library. (n.d.). Otava Chemicals. [Link]

  • Amaro, R. E., & McCammon, J. A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • Johnson, T. O., & Stout, T. J. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Medicinal Chemistry Letters, 7(10), 947-951. [Link]

  • Covalent inhibitors. (n.d.). Kinase Logistics Europe. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. (2025, November 26). News-Medical.Net. [Link]

  • Willems, L. I., & van der Hoorn, R. A. L. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e467. [Link]

  • de Bruin, G., & Liskamp, R. M. J. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3226. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025, March 20). RSC Publishing. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025, November 12). JACS Au. [Link]

  • de Bruin, G., & Liskamp, R. M. J. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023, January 27). Analytical Chemistry. [Link]

  • Covalent Drug Discovery: Challenges, Advances, and Success Stories. (n.d.). International Pharmaceutical Industry. [Link]

  • Covalent Drug Target Discovery through Residue-Agnostic Assessment. (n.d.). University of Toronto Research & Innovation. [Link]

  • Protein Structure Analysis and Validation with X-Ray Crystallography. (n.d.). IntechOpen. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). PMC. [Link]

  • Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC. [Link]

  • Peptide Mapping for Biotherapeutics. (n.d.). Waters. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(17), 2736-2749. [Link]

  • Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry. (n.d.). ResearchGate. [Link]

  • Schematic overview of MS-based methodologies for detection of covalent... (n.d.). ResearchGate. [Link]

  • Mechanism-Based and Computational-Driven Covalent Drug Design. (2021, November 10). ACS Publications. [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.). PNAS. [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. (n.d.). Domainex. [Link]

  • Wlodawer, A., & Dauter, Z. (2003). X-ray crystallographic studies of protein-ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 10), 1-17. [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (2018, March 22). Scholarly Publications Leiden University. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). PMC. [Link]

  • Rationally Designed Covalent BCL6 Inhibitor That Targets a Tyrosine Residue in the Homodimer Interface. (n.d.). PMC. [Link]

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (n.d.). Academic.oup.com. [Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. (n.d.). PMC. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC. [Link]

  • 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). PMC. [Link]

  • MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. (n.d.). Sadentaljournal.co.za. [Link]

Sources

Comparative

assessing the off-target effects of 6-chloropyridazine-3-sulfonyl fluoride probes

Assessing the Off-Target Effects of 6-Chloropyridazine-3-Sulfonyl Fluoride Probes: A Comparative Chemoproteomic Guide Introduction: The Evolution of SuFEx in Covalent Drug Discovery Sulfur(VI) Fluoride Exchange (SuFEx) c...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Off-Target Effects of 6-Chloropyridazine-3-Sulfonyl Fluoride Probes: A Comparative Chemoproteomic Guide

Introduction: The Evolution of SuFEx in Covalent Drug Discovery

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally expanded the druggable proteome. By moving beyond traditional cysteine-reactive electrophiles (e.g., acrylamides), SuFEx probes enable the covalent targeting of hard-to-reach nucleophiles such as tyrosine, lysine, and histidine 1[1].

Among the diverse array of SuFEx warheads, 6-chloropyridazine-3-sulfonyl fluoride (6-CPSF) has emerged as a highly reactive probe, frequently utilized in fragment-based screening and rapid target engagement studies2[2]. However, the same electronic properties that make 6-CPSF an exceptionally potent electrophile also introduce significant off-target liabilities. For drug development professionals, understanding and quantifying these off-target effects is critical before advancing 6-CPSF-derived hits into cellular or in vivo models.

Mechanistic Rationale: The Double-Edged Sword of 6-CPSF

To understand the off-target propensity of 6-CPSF, we must analyze the causality driven by its molecular structure:

  • Extreme Electrophilicity: The pyridazine ring contains two adjacent nitrogen atoms that exert a profound electron-withdrawing inductive effect. This pulls electron density away from the sulfur(VI) center, drastically lowering the activation energy required for nucleophilic attack by surface-exposed amino acids.

  • Bifunctional Reactivity (The SNAr Liability): Unlike standard phenylsulfonyl fluorides, 6-CPSF possesses a secondary electrophilic site at the 6-chloro position. This site is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by cellular thiols (e.g., glutathione, exposed cysteines). Consequently, 6-CPSF can act as a non-specific protein cross-linker, leading to high background labeling even if the sulfonyl fluoride moiety is hydrolyzed 3[3].

G Probe SuFEx Probe CPSF 6-CPSF (Highly Active) Probe->CPSF PSF Phenylsulfonyl Fluoride (Moderate) Probe->PSF FS Aryl Fluorosulfate (Stable) Probe->FS Target Target Protein CPSF->Target Fast OffTarget Off-Target Proteome CPSF->OffTarget High Labeling PSF->Target Moderate PSF->OffTarget Moderate FS->Target Context-Driven FS->OffTarget Minimal

Caption: Reactivity and Off-Target Partitioning of SuFEx Probes

Comparative Performance Data

When selecting a SuFEx warhead, researchers must balance reactivity with proteome-wide selectivity. As demonstrated in recent chemoproteomic profiling studies, attenuating the electrophilicity of the warhead significantly reduces off-target noise 4[4].

Table 1: Comparative Electrophilicity and Proteome Reactivity Profiles

Probe ChemotypeRepresentative ScaffoldIntrinsic Half-Life (PBS, pH 7.4)Primary Nucleophiles TargetedProteome-Wide Off-Target Propensity
Heteroaryl Sulfonyl Fluoride 6-Chloropyridazine-3-sulfonyl fluoride (6-CPSF)< 1 hourTyr, Lys, His, Cys (via SNAr)High (Driven by extreme electrophilicity and bifunctional reactivity)
Aryl Sulfonyl Fluoride Benzenesulfonyl fluoride (BSF)~12 hoursTyr, LysModerate (Requires basic microenvironment for activation)
Aryl Fluorosulfate Phenyl fluorosulfate (PFS)> 7 daysContext-dependent TyrLow (Highly stable; requires precise proximity-driven activation)

Experimental Protocol: Self-Validating SILAC-ABPP Workflow

To objectively assess the off-target landscape of a 6-CPSF probe, Activity-Based Protein Profiling (ABPP) coupled with Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is the gold standard. This protocol is designed as a self-validating system to definitively separate true covalent targets from non-specific experimental artifacts.

Step 1: Isotope Labeling and Cell Culture
  • Action: Culture the target cell line (e.g., HEK293T) in three parallel SILAC media conditions: Light (L), Medium (M), and Heavy (H).

  • Causality: Multiplexing three isotopic states allows for a simultaneous vehicle control, competitive control, and active probe assessment within a single LC-MS/MS run, eliminating run-to-run variance.

Step 2: In Situ Probe Incubation (The Self-Validation Step)
  • Action:

    • Light (L): Treat with DMSO (Vehicle Control).

    • Medium (M): Pre-treat with a 10x excess of a non-clickable 6-CPSF analog for 1 hour, followed by 10 µM of the alkyne-tagged 6-CPSF probe.

    • Heavy (H): Treat with 10 µM of the alkyne-tagged 6-CPSF probe alone.

  • Causality & Validation: The Medium arm serves as the critical validation mechanism. If a protein is a true, specific covalent target, the non-clickable analog will saturate the binding pocket, resulting in a high H/M ratio (> 5.0). If the probe is indiscriminately reacting with surface lysines (a common 6-CPSF off-target effect), the H/M ratio will be near 1.0, flagging it as an off-target liability.

Step 3: Cell Lysis and CuAAC Click Chemistry
  • Action: Lyse cells in 1% NP-40 buffer. Equalize protein concentrations across L, M, and H lysates, then pool them 1:1:1. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, TCEP, and TBTA ligand.

  • Causality & Validation: The TBTA ligand is strictly required to stabilize the Cu(I) oxidation state. Self-Validation: Run a parallel "no-click" control (omitting CuSO4) to prove that subsequent streptavidin enrichment is entirely dependent on the formation of the triazole linkage, ruling out endogenous biotinylation (e.g., acetyl-CoA carboxylase) as a false positive.

Step 4: Stringent Enrichment and Digestion
  • Action: Incubate the clicked proteome with streptavidin-agarose beads. Wash the beads sequentially with 1% SDS, 8M Urea, and PBS. Perform on-bead trypsin digestion.

  • Causality: 6-CPSF can cause protein aggregation. The harsh 8M Urea/SDS washes disrupt all non-covalent protein-protein interactions, ensuring that only proteins directly modified by the SuFEx warhead are sequenced.

Step 5: LC-MS/MS and Bioinformatic Analysis
  • Action: Analyze the eluted peptides via high-resolution LC-MS/MS. Filter for proteins exhibiting an H/L ratio > 4.0 (covalently modified) and an H/M ratio > 4.0 (specifically targeted).

G A SILAC Cell Culture (Isotope Labeling) B Probe Incubation (6-CPSF vs Control) A->B C Lysis & Extraction (Proteome Isolation) B->C D CuAAC Click Chemistry (Biotin Tagging) C->D E Streptavidin Enrichment (8M Urea Wash) D->E F LC-MS/MS Analysis (Peptide Sequencing) E->F G Off-Target Identification (SILAC Ratio > 4.0) F->G

Caption: SILAC-ABPP Workflow for Profiling 6-CPSF Off-Targets

Conclusion & Best Practices

While 6-chloropyridazine-3-sulfonyl fluoride is a powerful tool for initial fragment screening and in vitro target identification, its inherent bifunctional reactivity and extreme electrophilicity create a broad off-target footprint across the cellular proteome. For advanced drug development and in vivo applications, researchers should use the chemoproteomic workflow detailed above to map these liabilities, and strongly consider optimizing the warhead by transitioning to less reactive aryl sulfonyl fluorides or highly stable fluorosulfates.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Center for Biotechnology Information (PMC).1

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.4

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.2

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.3

Sources

Validation

A Comparative Guide to Covalent Warheads: Benchmarking 6-Chloropyridazine-3-sulfonyl Fluoride

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery The paradigm of drug design has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs). These molecules form a stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of Covalent Inhibitors in Drug Discovery

The paradigm of drug design has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their target protein, offering distinct advantages such as enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1][2] The success of TCIs is exemplified by the FDA approval of drugs like sotorasib for KRAS G12C-mutant cancers, which underscores the therapeutic potential of this modality.[3]

At the heart of every TCI is the "warhead," an electrophilic functional group responsible for forming the covalent bond with a nucleophilic amino acid residue on the target protein.[1][4] The choice of warhead is a critical determinant of a TCI's success, influencing its reactivity, selectivity, and overall safety profile.[1][5] This guide provides an in-depth comparison of a novel electrophile, 6-chloropyridazine-3-sulfonyl fluoride, against well-established covalent warheads, offering experimental insights for researchers in drug development.

The Covalent Landscape: A Spectrum of Reactivity and Selectivity

The ideal covalent inhibitor exhibits a finely tuned balance of reactivity and selectivity. It should be reactive enough to form a bond with its intended target but not so reactive that it engages in widespread off-target interactions, which can lead to toxicity.[2][5][6] The most commonly targeted nucleophilic residue is cysteine, due to its high intrinsic nucleophilicity and relatively low abundance in the proteome.[3][7][8] However, the exploration of warheads that can target other residues like lysine, tyrosine, and serine is an expanding frontier in covalent drug discovery.[3][9][10][11][12][13]

This guide will focus on comparing 6-chloropyridazine-3-sulfonyl fluoride with three classes of widely used covalent warheads:

  • Sulfonyl Fluorides (SFs): A versatile class of electrophiles known for their ability to target a range of nucleophilic residues beyond cysteine.[10][11][13][14][15]

  • Acrylamides: The most popular warheads in covalent drug design, primarily targeting cysteine residues via a Michael addition reaction.[4][16][17]

  • Chloroacetamides: Another class of cysteine-directed warheads that react via an SN2 mechanism.[1][18][19][20]

Understanding the Mechanism: The Two-Step Process of Covalent Inhibition

Covalent inhibition is typically a two-step process.[4][21][22][23] First, the inhibitor non-covalently and reversibly binds to the target protein, forming an initial complex. This is followed by the irreversible formation of a covalent bond between the warhead and a nucleophilic residue on the protein.[4][21] The overall efficiency of a covalent inhibitor is therefore determined by both its binding affinity (Ki) and its rate of inactivation (kinact).[5][24]

G E_I Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent Complex (E·I) E_I->EI_noncovalent k_on / k_off (Reversible Binding) EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact (Irreversible Reaction)

Caption: The two-step mechanism of irreversible covalent inhibition.

Benchmarking the Warheads: A Data-Driven Comparison

To provide a clear and objective comparison, we will evaluate the warheads based on key performance metrics: reactivity, selectivity, and stability. The following sections present a synthesis of experimental data and established principles to guide the selection of an appropriate warhead for a given drug discovery program.

Reactivity: The "Goldilocks" Principle

The intrinsic reactivity of a warhead is a critical parameter. A warhead that is too reactive can lead to off-target effects and potential toxicity, while one with insufficient reactivity may not achieve the desired therapeutic effect.[2][5] The goal is to find a "Goldilocks" level of reactivity that is just right for the intended target.[25]

Table 1: Comparative Reactivity of Covalent Warheads

Warhead Class6-Chloropyridazine-3-sulfonyl FluoridePhenyl Sulfonyl FluorideAcrylamideChloroacetamide
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr) / SuFExSulfur(VI) Fluoride Exchange (SuFEx)Michael AdditionNucleophilic Substitution (SN2)
Primary Target Residue(s) Tyrosine, Lysine, Serine, HistidineTyrosine, Lysine, Serine, Histidine[12]Cysteine[4][16]Cysteine[1][18]
Relative Reactivity Tunable (Moderate to High)Tunable (Moderate to High)[14]Moderate[16]High[1]
Key Modulators of Reactivity Electronic properties of the pyridazine ringSubstituents on the phenyl ring[26]Electronic properties of the α,β-unsaturated system[27]Steric hindrance and leaving group ability[1]

Insights into 6-Chloropyridazine-3-sulfonyl Fluoride: The heteroaromatic nature of the pyridazine ring in 6-chloropyridazine-3-sulfonyl fluoride offers a unique handle to modulate its electrophilicity. This "tunability" is a significant advantage, allowing for the fine-tuning of reactivity to match the specific nucleophilicity of the target residue.[14] This contrasts with the often more fixed reactivity profiles of traditional acrylamides and chloroacetamides.

Selectivity: Hitting the Right Target

Selectivity is arguably the most important attribute of a successful TCI.[5][7] A highly selective inhibitor will preferentially bind to its intended target, minimizing off-target interactions and the associated side effects.[7]

Chemoproteomic Profiling for Selectivity Assessment: A powerful technique for assessing the proteome-wide selectivity of a covalent inhibitor is activity-based protein profiling (ABPP).[7][28] This method allows for the global mapping of a compound's targets within a complex biological system, providing a comprehensive view of its selectivity.[7]

G cluster_0 Competitive ABPP Workflow Lysate Cell Lysate / Live Cells Inhibitor Test Inhibitor Lysate->Inhibitor Pre-incubation Probe Broad-Spectrum Covalent Probe Inhibitor->Probe Incubation Analysis LC-MS/MS Analysis Probe->Analysis Quantification Quantification of Target Engagement Analysis->Quantification

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Table 2: Selectivity Profiles of Covalent Warheads

Warhead Class6-Chloropyridazine-3-sulfonyl FluoridePhenyl Sulfonyl FluorideAcrylamideChloroacetamide
Typical Target Space Beyond Cysteine (Tyr, Lys, Ser, His)[9][10]Beyond Cysteine (Tyr, Lys, Ser, His)[11][12][13]Cysteine-focused[8]Cysteine-focused[19]
Known Off-Target Liabilities Potential for reaction with highly nucleophilic off-targets if reactivity is not optimized.Can exhibit promiscuous reactivity with serine proteases.[29][30]Off-target reactions with other cellular thiols (e.g., glutathione).[4]High intrinsic reactivity can lead to non-specific labeling.[1]
Strategies for Enhancing Selectivity Fine-tuning of electronics and sterics of the pyridazine ring.Introduction of directing groups on the phenyl ring.Modulation of the Michael acceptor's electrophilicity.[27]Introduction of steric bulk near the reactive center.

The Advantage of "Beyond Cysteine" Targeting: The ability of sulfonyl fluorides, including 6-chloropyridazine-3-sulfonyl fluoride, to target residues other than cysteine significantly expands the "ligandable" proteome.[3][9][10][11] This opens up opportunities to develop inhibitors for proteins that lack a suitably positioned cysteine in their binding sites.

Stability: Ensuring Robustness in Biological Systems

A covalent warhead must be stable enough to reach its target in a biological system without undergoing premature degradation. This includes stability in plasma and the ability to withstand metabolic processes.

Table 3: Stability Considerations for Covalent Warheads

Warhead Class6-Chloropyridazine-3-sulfonyl FluoridePhenyl Sulfonyl FluorideAcrylamideChloroacetamide
Hydrolytic Stability Generally good, but can be influenced by the electronic nature of the pyridazine ring.Can be susceptible to hydrolysis, especially with electron-withdrawing substituents.[26]Generally stable under physiological conditions.Can be prone to hydrolysis.
Metabolic Stability Expected to have good metabolic stability.Can be subject to metabolic modifications on the phenyl ring.Generally considered metabolically stable.Can undergo metabolic degradation.
Reaction with Glutathione (GSH) Lower reactivity towards thiols compared to acrylamides and chloroacetamides.Lower reactivity towards thiols.Can be depleted by reaction with GSH, impacting cellular availability.[31]Reacts readily with GSH.

The SuFEx Advantage: The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry that governs the reactivity of sulfonyl fluorides offers excellent stability in biological media.[9][32] This is a key advantage over more thiol-reactive warheads that can be sequestered by endogenous thiols like glutathione.

Experimental Protocols for Benchmarking Covalent Warheads

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key benchmarking assays.

Protocol 1: Determination of Second-Order Rate Constants (kinact/Ki)

This assay measures the overall efficiency of covalent inactivation, which is a crucial parameter for ranking inhibitors.

Materials:

  • Purified target protein

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Detection reagent (specific to the protein's activity)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of inhibitor concentrations in the assay buffer.

  • Add the target protein to each well of the microplate.

  • Initiate the reaction by adding the inhibitor solutions to the wells.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • At various time points, measure the remaining enzymatic activity using the appropriate detection reagent.

  • Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration.

  • The observed rate constant (kobs) is the negative slope of this line.

  • Plot kobs versus the inhibitor concentration. The slope of this line is the second-order rate constant (kinact/Ki).

Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound engages its target in a cellular environment.[28]

Materials:

  • Cell line expressing the target protein

  • Test inhibitors

  • Cell lysis buffer

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

Procedure:

  • Treat cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in lysis buffer and divide the lysate into aliquots.

  • Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[28]

Conclusion: The Promise of 6-Chloropyridazine-3-sulfonyl Fluoride

The landscape of covalent drug discovery is continuously evolving, with the development of novel electrophilic warheads playing a central role.[33] Our comparative analysis highlights the significant potential of 6-chloropyridazine-3-sulfonyl fluoride as a versatile and tunable warhead for the development of next-generation covalent inhibitors.

Its ability to target a broader range of nucleophilic residues beyond cysteine, coupled with its favorable stability profile and the capacity for fine-tuning its reactivity, positions it as a valuable tool for tackling challenging drug targets.[10][14] As with any covalent warhead, careful optimization of its reactivity and selectivity will be paramount to its successful application in therapeutic development. The experimental protocols provided in this guide offer a robust framework for researchers to benchmark this promising new warhead against established alternatives, thereby accelerating the discovery of novel and effective covalent medicines.

References

  • Recent Advances in Covalent Drug Discovery. (2023). MDPI. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (2020). ACS Publications. [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. (2025). Chemical Reviews. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PMC. [Link]

  • Advances in covalent drug discovery. (n.d.). PMC. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (n.d.). PMC. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications. [Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). Department of Chemistry. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PMC. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (n.d.). ACS Publications. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). RSC Publishing. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (2026). ChemRxiv. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). RSC Publishing. [Link]

  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. (2026). PMC. [Link]

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. (2026). Journal of Medicinal Chemistry. [Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (2024). JACS Au. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC. [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. (2023). Medium. [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2024). Journal of Medicinal Chemistry. [Link]

  • Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. (2019). Semantic Scholar. [Link]

  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. (2024). PubMed. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis Online. [Link]

  • A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). PubMed. [Link]

  • Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. (2025). Journal of Medicinal Chemistry. [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (2023). ChemRxiv. [Link]

  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. (2013). Chemical Research in Toxicology. [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. [Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PNAS. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. (2013). ACS Publications. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. [Link]

  • Advanced approaches of developing targeted covalent drugs. (n.d.). PMC. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC. [Link]

  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. (2013). ResearchGate. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). PMC. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-chloropyridazine-3-sulfonyl Fluoride: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloropyridazine-3-sulfonyl fluoride, a reactive and hazardous compound. By understanding the chemical principles behind these procedures, you can ensure the safe and compliant neutralization and disposal of this substance, protecting both yourself and the environment.

Hazard Assessment and Chemical Profile

6-chloropyridazine-3-sulfonyl fluoride (CAS No. 209848-48-6) is a heterocyclic compound containing a sulfonyl fluoride group and a chlorinated pyridazine ring.[1] Its proper disposal requires careful consideration of its inherent hazards.

Key Hazards:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion: It is designated as causing severe skin burns and eye damage.[2]

  • Reactivity: The sulfonyl fluoride moiety is susceptible to hydrolysis, particularly under basic conditions. This reaction can release fluoride ions, which are themselves toxic. The chlorinated pyridazine ring may also undergo nucleophilic substitution.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific target organ toxicity — single exposureH336May cause drowsiness or dizziness.

Data sourced from NextSDS.[2]

The primary principle behind the safe disposal of 6-chloropyridazine-3-sulfonyl fluoride is the controlled hydrolysis of the sulfonyl fluoride group to a less reactive sulfonate salt, followed by proper management of the resulting hazardous waste stream.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the corrosive and toxic nature of 6-chloropyridazine-3-sulfonyl fluoride and its potential hydrolysis products, stringent safety measures are mandatory.

Engineering Controls:

  • All handling and disposal procedures must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper glove removal technique.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An acid- and base-resistant apron is also recommended.

  • Respiratory Protection: For weighing and transferring the solid compound, or in the event of a spill or leak outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Disposal Protocol: Chemical Neutralization

This protocol is designed for the neutralization of small quantities of 6-chloropyridazine-3-sulfonyl fluoride typically found in a research laboratory setting.

Core Principle: The sulfonyl fluoride will be hydrolyzed under basic conditions to form the corresponding sodium sulfonate and sodium fluoride. The chlorinated pyridazine ring is expected to be more stable under these conditions, but the final waste product should still be treated as chlorinated organic waste.

Materials:
  • 6-chloropyridazine-3-sulfonyl fluoride waste

  • Sodium hydroxide (NaOH) pellets or a 1 M NaOH solution

  • Water (deionized or distilled)

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice bath

  • pH paper or a calibrated pH meter

  • Appropriate hazardous waste containers

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_waste Waste Management Prep Don Appropriate PPE Setup Set up Reaction in Fume Hood Prep->Setup PrepareBase Prepare Cooled NaOH Solution Setup->PrepareBase AddWaste Slowly Add Waste to Base PrepareBase->AddWaste Stir Stir and Monitor Temperature AddWaste->Stir Verify Verify pH (8-10) Stir->Verify Verify->AddWaste If pH is not in range Containerize Transfer to Labeled Waste Container Verify->Containerize If pH is in range Segregate Segregate as Chlorinated Organic & Fluoride Waste Containerize->Segregate Dispose Dispose via Licensed Facility Segregate->Dispose

Caption: Disposal workflow for 6-chloropyridazine-3-sulfonyl fluoride.

Experimental Protocol:
  • Prepare the Basic Solution: In the reaction vessel, prepare a 1 M solution of sodium hydroxide in water. For every 1 gram of 6-chloropyridazine-3-sulfonyl fluoride to be neutralized, use at least 50 mL of the 1 M NaOH solution. This ensures a significant molar excess of base. Cool the solution in an ice bath with stirring.

  • Prepare the Waste Solution/Slurry: If the waste is a solid, dissolve or suspend it in a minimal amount of a water-miscible organic solvent that will not react with the base (e.g., tetrahydrofuran or acetonitrile). If the waste is already in a compatible solvent, it can be used directly.

  • Controlled Addition: Slowly add the 6-chloropyridazine-3-sulfonyl fluoride solution/slurry to the cold, stirring sodium hydroxide solution using the dropping funnel. The addition should be dropwise to control the exothermic reaction. Monitor the temperature of the reaction mixture and maintain it below 25°C. If the temperature rises, pause the addition and allow the mixture to cool.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the hydrolysis is complete.

  • pH Verification: After the reaction period, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be in the range of 8-10. If the solution is still acidic or neutral, add more 1 M NaOH solution until the desired pH is reached and stir for an additional hour.

Waste Management and Final Disposal

The neutralized solution now contains sodium 6-chloropyridazine-3-sulfonate, sodium fluoride, and potentially other chlorinated organic byproducts. This is a hazardous waste stream and must be managed accordingly.

Waste Handling:

  • Containerization: Carefully transfer the neutralized solution to a designated and properly labeled hazardous waste container. The container must be compatible with aqueous alkaline solutions containing organic and fluoride salts.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The chemical names of the contents: "Water, Sodium 6-chloropyridazine-3-sulfonate, Sodium Fluoride, [and the name of any solvent used]"

    • The associated hazards (e.g., "Toxic," "Corrosive (residual base)")

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly acids.

Final Disposal:

  • The final disposal of the hazardous waste must be carried out through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • This waste stream falls under the regulations of the Environmental Protection Agency (EPA) due to its toxicity and the presence of chlorinated organic compounds.[3] It is crucial to adhere to all local, state, and federal regulations for hazardous waste disposal.[4][5]

Spill and Emergency Procedures

In the event of a spill of 6-chloropyridazine-3-sulfonyl fluoride:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt to clean up the spill without the proper PPE, including respiratory protection.

  • Neutralization: For small spills, cautiously cover the spill with sodium bicarbonate or a 1:1:1 mixture of sodium carbonate, calcium carbonate, and sand.

  • Collection: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the area with a soap and water solution.

  • Report: Report the spill to your institution's EHS office.

Conclusion

The proper disposal of 6-chloropyridazine-3-sulfonyl fluoride is a critical aspect of laboratory safety. By following this detailed, step-by-step guide, which is grounded in the chemical reactivity of the compound, researchers can confidently and safely manage this hazardous waste stream. Adherence to these procedures, in conjunction with your institution's specific safety protocols and regulatory requirements, will ensure a safe and compliant laboratory environment.

References

  • Ball, N. D., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]

  • NextSDS. 6-chloropyridazine-3-sulfonyl fluoride — Chemical Substance Information. [Link]

  • am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]

  • Merck Millipore. SAFETY DATA SHEET - OmniPur® PMSF [Phenylmethyl Sulfonyl Fluoride]. [Link]

  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - PMSF and HF Releasers. [Link]

  • Organic Chemistry Portal. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • SERVA Electrophoresis GmbH. Safety data sheet - 4-(2-Aminoethyl)-benzene sulfonyl fluoride hydrochloride. [Link]

  • Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 634–663. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). [Link]

  • Shevchuk, O. I., et al. (2026). Sulfonyl fluorides that demonstrated degradation by hydrolysis as the neat samples and their counterparts that were stable. ResearchGate. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11994–12003. [Link]

  • Louvel, D., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Li, J., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 13(22), 14893–14902. [Link]

  • ResearchGate. Migration of chlorinated compounds on products quality and dioxins releasing during pyrolysis of oily sludge with high chlorine content. (2025, August 6). [Link]

  • Ball, N. D., & am Ende, C. W. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH. [Link]

  • ChemInform. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Wiley Online Library. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]

  • ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Wang, B., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • Semantic Scholar. Disposal of Chlorine-Containing Wastes. [Link]

  • PubChemLite. 6-chloropyridazine-3-sulfonyl fluoride (C4H2ClFN2O2S). [Link]

  • Google Patents. A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • U.S. Environmental Protection Agency. Disposal Guidance | I-WASTE DST. [Link]

  • U.S. Department of Agriculture. NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. [Link]

  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • PubMed. Suppressing the formation of chlorinated aromatics by inhibitor sodium thiocyanate in solid waste incineration process. [Link]

  • ResearchGate. (PDF) Pyridazine and condensed pyridazine synthesis. [Link]

  • ResearchGate. (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. [Link]

  • Liu, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. [Link]

  • Organic Letters. Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. [Link]

  • PubChem. 6-Amino-3-chloropyridazine. [Link]

Sources

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